3-Methylnonanedioyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H52N7O19P3S |
|---|---|
Molecular Weight |
951.8 g/mol |
IUPAC Name |
9-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-methyl-9-oxononanoic acid |
InChI |
InChI=1S/C31H52N7O19P3S/c1-18(7-5-4-6-8-21(40)41)13-22(42)61-12-11-33-20(39)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-19-25(56-58(46,47)48)24(43)30(55-19)38-17-37-23-27(32)35-16-36-28(23)38/h16-19,24-26,30,43-44H,4-15H2,1-3H3,(H,33,39)(H,34,45)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48) |
InChI Key |
DWDIKXJKKBRVNH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Predicted Metabolic Pathway of 3-Methylnonanedioyl-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylnonanedioyl-CoA is a dicarboxylic acid featuring a methyl branch on the third carbon (β-position). Its structure precludes direct entry into the standard β-oxidation pathway. This guide elucidates the predicted metabolic cascade for this compound, which is hypothesized to involve an initial α-oxidation to remove the methyl branch, followed by peroxisomal β-oxidation of the resultant dicarboxylic acid. This document provides a comprehensive overview of the key enzymes, intermediates, and regulatory steps, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Predicted Metabolic Pathway
The metabolism of this compound is predicted to occur primarily within the peroxisome and can be conceptually divided into two main stages:
-
α-Oxidation: Due to the presence of a methyl group on the β-carbon, a process called α-oxidation is necessary to remove this steric hindrance. This process shortens the fatty acid by one carbon atom.
-
Peroxisomal β-Oxidation: The resulting straight-chain dicarboxylic acid can then be progressively shortened via the peroxisomal β-oxidation pathway, yielding acetyl-CoA and a shorter dicarboxylic acid.
The proposed sequence of reactions is as follows:
-
Hydroxylation: this compound is first hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , forming 2-hydroxy-3-methylnonanedioyl-CoA.
-
Cleavage: 2-hydroxyacyl-CoA lyase (HACL1) then cleaves 2-hydroxy-3-methylnonanedioyl-CoA into formyl-CoA and 2-methyloctanedial.
-
Dehydrogenation: The 2-methyloctanedial is oxidized by an aldehyde dehydrogenase to yield 2-methyloctanedioic acid.
-
Activation: 2-methyloctanedioic acid is then activated to its CoA ester, 2-methyloctanedioyl-CoA, by an acyl-CoA synthetase .
-
Isomerization (if necessary): The 2-methyl group may require isomerization for subsequent β-oxidation.
-
Peroxisomal β-Oxidation: The resulting straight-chain dicarboxylic acid CoA ester undergoes cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic steps catalyzed by Acyl-CoA Oxidase (ACOX) , D-Bifunctional Protein (DBP) (with both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and peroxisomal thiolase (ACAA1) . Each cycle releases one molecule of acetyl-CoA and a dicarboxylic acid CoA ester shortened by two carbons.
Data Presentation
Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PAHX)[1]
| Substrate (3-alkyl-branched) | Relative Activity (%) |
| 3-Methylheptanoyl-CoA | ~80 |
| 3-Methyloctanoyl-CoA | ~90 |
| 3-Methylnonanoyl-CoA | ~100 |
| 3-Methylhexadecanoyl-CoA | ~70 |
| Phytanoyl-CoA | 100 |
| 3-Ethylhexadecanoyl-CoA | ~60 |
| 3-Propylhexadecanoyl-CoA | <10 |
Note: This table presents qualitative data on the substrate specificity of PAHX, indicating its capability to hydroxylate 3-methylacyl-CoA esters of varying chain lengths.
Table 2: Kinetic Parameters of Actinobacterial 2-Hydroxyacyl-CoA Lyase[2][3]
| Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (s-1mM-1) |
| 2-Hydroxyisobutyryl-CoA | 120 | 1.3 | 11 |
Note: This data is for a bacterial homologue and serves as an estimate for the kinetic properties of mammalian HACL1.
Table 3: Kinetic Parameters of Rat Peroxisomal Acyl-CoA Oxidase with Dicarboxylic Acid Substrates[4]
| Substrate | Km (µM) | Calculated Vmax (units/mg) | Ki (µM) |
| Adipoyl-CoA (DC6) | 100 | 2.0 | 100 |
| Suberoyl-CoA (DC8) | 50 | 2.0 | 200 |
| Sebacoyl-CoA (DC10) | 25 | 2.0 | 400 |
| Dodecanedioyl-CoA (DC12) | 12.5 | 2.0 | >500 |
Note: The enzyme exhibits substrate inhibition, with the inhibitory constant (Ki) increasing with substrate chain length.
Experimental Protocols
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay
This protocol is adapted from studies on recombinant human PHYH.[1][2]
Principle: The activity of PHYH is determined by measuring the formation of the hydroxylated product from the acyl-CoA substrate.
Materials:
-
Recombinant human PHYH
-
This compound (substrate)
-
FeSO4
-
2-Oxoglutarate
-
Ascorbate
-
ATP or GTP
-
MgCl2
-
Catalase
-
Tris-HCl buffer (pH 7.5)
-
HPLC system for product separation and quantification
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, FeSO4, 2-oxoglutarate, ascorbate, ATP or GTP, MgCl2, and catalase.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate quenching solution (e.g., strong acid).
-
Analyze the formation of 2-hydroxy-3-methylnonanedioyl-CoA by reverse-phase HPLC.
-
Quantify the product by comparing the peak area to a standard curve.
D-Bifunctional Protein (DBP) Combined Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This protocol is based on the measurement of NAD+ reduction.[3]
Principle: The sequential action of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities of DBP on an enoyl-CoA substrate results in the production of NADH, which can be monitored spectrophotometrically.
Materials:
-
Cell or tissue homogenate containing DBP
-
(24E)-3α,7α,12α-trihydroxy-5β-cholest-24-enoyl-CoA (or a suitable dicarboxylic enoyl-CoA)
-
Tris-HCl buffer (pH 8.5)
-
NAD+
-
KCl
-
Pyruvate
-
Lactate dehydrogenase
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction medium containing Tris-HCl buffer (pH 8.5), NAD+, KCl, pyruvate, and lactate dehydrogenase.
-
Add the cell or tissue homogenate to the reaction medium.
-
Initiate the reaction by adding the substrate, the enoyl-CoA ester.
-
Incubate at 37°C for 60 minutes.
-
The 3-hydroxyacyl-CoA dehydrogenase reaction produces NADH. The lactate dehydrogenase will use the NADH to convert pyruvate to lactate, thus regenerating NAD+. The rate of NADH production is determined by measuring the decrease in absorbance at 340 nm.
Peroxisomal Thiolase (ACAA1) Activity Assay
This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[4]
Principle: The thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A results in the formation of a new acyl-CoA ester bond, which can be monitored by an increase in absorbance at 232 nm.
Materials:
-
Purified peroxisomal thiolase or cell/tissue homogenate
-
Acetoacetyl-CoA (or a suitable dicarboxylic 3-ketoacyl-CoA)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (pH 8.5)
-
NaCl
-
Spectrophotometer capable of measuring absorbance at 232 nm
Procedure:
-
Prepare a reaction buffer containing Tris-HCl (pH 8.5) and NaCl. Deoxygenate the buffer prior to use.
-
In a quartz cuvette, add the reaction buffer, acetoacetyl-CoA, and CoA.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the increase in absorbance at 232 nm at 25°C.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the acyl-CoA ester bond formed.
Mandatory Visualization
Caption: Predicted metabolic pathway of this compound.
Caption: Experimental workflow for the D-Bifunctional Protein activity assay.
References
- 1. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Biological Role of 3-Methylnonanedioyl-CoA: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the hypothesized biological significance, metabolic pathway, and potential clinical relevance of 3-Methylnonanedioyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from analogous metabolic pathways, primarily the degradation of 3-methyl-branched fatty acids and long-chain dicarboxylic acids.
Executive Summary
This compound is a putative intermediate in the catabolism of long-chain, 3-methyl-branched fatty acids. Its structure, featuring a nine-carbon dicarboxylic acid backbone with a methyl group at the third carbon, suggests a metabolic origin from the omega-oxidation of a parent monocarboxylic branched-chain fatty acid, followed by peroxisomal degradation. The presence of a methyl group on the beta-carbon sterically hinders direct beta-oxidation, necessitating an initial alpha-oxidation step. Consequently, this compound is likely a substrate for the peroxisomal alpha- and subsequent beta-oxidation pathways. Elevated levels of this and similar metabolites may serve as biomarkers for inherited metabolic disorders affecting peroxisomal function, such as Refsum disease, or for conditions of metabolic stress where mitochondrial beta-oxidation is compromised. This whitepaper details the inferred metabolic pathway, key enzymatic players, and proposes experimental approaches for its study.
Hypothesized Metabolic Pathway and Biological Role
The biological role of this compound is intrinsically linked to the metabolism of branched-chain fatty acids and dicarboxylic acids. These pathways are crucial for detoxifying and deriving energy from lipids that cannot be processed by standard mitochondrial beta-oxidation.
Origin of this compound
This compound is likely not a primary dietary component but rather a metabolic byproduct. Its formation can be hypothesized in a two-stage process:
-
Omega (ω)-Oxidation: A long-chain monocarboxylic fatty acid with a methyl branch at the 3-position undergoes ω-oxidation. This process, primarily occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal (ω) carbon, which is subsequently oxidized to a carboxylic acid. This results in the formation of a 3-methyl-branched dicarboxylic acid.
-
Acyl-CoA Synthesis: The resulting 3-methyl-branched dicarboxylic acid is then activated to its corresponding CoA ester, this compound, likely by a peroxisomal acyl-CoA synthetase to permit its entry into peroxisomal degradation pathways.
Peroxisomal Degradation
Due to the 3-methyl group (at the β-position relative to one of the carboxyl groups), this compound cannot directly enter the beta-oxidation spiral. Instead, it is hypothesized to undergo a series of reactions analogous to the degradation of phytanic acid, a well-studied 3-methyl-branched fatty acid.
The proposed peroxisomal degradation pathway involves:
-
Alpha (α)-Oxidation: This process removes a single carbon from the carboxyl end, bypassing the methyl-blocked beta-carbon.
-
Beta (β)-Oxidation: Once the methyl group is no longer at the beta-position, the shortened dicarboxylic acyl-CoA can be further degraded by peroxisomal beta-oxidation.
The accumulation of this compound or its free acid precursor could indicate a disruption in these peroxisomal pathways. Such disruptions are characteristic of certain genetic metabolic disorders or can be induced by high-fat diets or other metabolic stressors that overload mitochondrial fatty acid oxidation.
Quantitative Data
| Metabolite | Specimen Type | Condition | Concentration Range | Citation |
| Methylmalonic Acid | Urine | Normal | < 5 µmol/mmol creatinine | [1] |
| Methylmalonic Acid | Urine | Methylmalonic Acidemia | > 100 µmol/mmol creatinine | [2] |
| 3-Hydroxyglutaric Acid | Urine | Normal | ≤ 35.0 μmol/mmol creatinine | [3] |
| 3-Hydroxyglutaric Acid | Urine | Glutaric Aciduria Type 1 | Significantly elevated | [3] |
| Adipic Acid (C6) | Urine | Normal | < 20 µmol/mmol creatinine | [1] |
| Suberic Acid (C8) | Urine | Normal | < 15 µmol/mmol creatinine | [1] |
| Sebacic Acid (C10) | Urine | Normal | < 10 µmol/mmol creatinine | [1] |
Experimental Protocols
The study of this compound would require specialized experimental protocols, from its synthesis to its detection and the characterization of its metabolic enzymes.
Enzymatic Synthesis of this compound
A chemo-enzymatic approach can be employed for the synthesis of this compound for use as an analytical standard or for enzymatic assays.
Protocol:
-
Chemical Synthesis of 3-Methylnonanedioic Acid: Synthesize the free dicarboxylic acid using standard organic chemistry methods.
-
Activation to CoA Ester:
-
Method: Utilize a promiscuous acyl-CoA synthetase.
-
Reaction Mixture:
-
3-Methylnonanedioic acid (1-5 mM)
-
Coenzyme A (1-5 mM)
-
ATP (5-10 mM)
-
MgCl₂ (10-20 mM)
-
Purified acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
HEPES or Tris-HCl buffer (pH 7.5-8.0)
-
-
Incubation: Incubate at 30-37°C for 1-4 hours.
-
Purification: Purify the resulting this compound using reverse-phase HPLC.
-
Quantification in Biological Samples
A stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard for accurate quantification.
Protocol:
-
Internal Standard: Synthesize a stable isotope-labeled version of 3-Methylnonanedioic acid (e.g., ¹³C₉ or D₁₄).
-
Sample Preparation (Urine/Plasma):
-
Spike the sample with the internal standard.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate to extract the organic acids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Derivatization:
-
Derivatize the extracted acids to enhance their chromatographic properties and ionization efficiency. A common method is butylation using butanolic HCl.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile/methanol (both with 0.1% formic acid).
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for both the native and isotope-labeled analyte.
-
-
Quantification: Calculate the concentration based on the ratio of the peak area of the native analyte to that of the internal standard.
In Vitro Enzyme Assays
To identify the enzymes that metabolize this compound, in vitro assays with purified recombinant enzymes or subcellular fractions (peroxisomes) can be performed.
Protocol:
-
Substrate: Synthesized this compound.
-
Enzyme Source: Purified recombinant phytanoyl-CoA hydroxylase or peroxisomal fractions.
-
Reaction Mixture:
-
This compound (substrate)
-
Enzyme source
-
Required cofactors (e.g., Fe²⁺, ascorbate, α-ketoglutarate for hydroxylases; NAD⁺/FAD for dehydrogenases)
-
Appropriate buffer
-
-
Incubation: Incubate at 37°C for a defined period.
-
Analysis: Monitor the disappearance of the substrate and the appearance of products using LC-MS/MS.
Visualizations
Hypothesized Metabolic Pathway of a 3-Methyl-Branched Fatty Acid leading to this compound
Caption: Hypothesized metabolic fate of a 3-methyl-branched fatty acid.
Experimental Workflow for Quantification
Caption: Workflow for quantifying 3-methylnonanedioic acid.
Conclusion and Future Directions
While this compound has not been extensively studied, its chemical structure strongly suggests a role as an intermediate in the peroxisomal metabolism of 3-methyl-branched fatty acids. The pathways and methodologies outlined in this whitepaper, derived from well-understood analogous metabolic processes, provide a robust framework for future research.
Key future research directions should include:
-
Development of Analytical Standards: The synthesis and characterization of this compound and its corresponding free acid are critical for accurate detection and quantification.
-
Metabolomic Screening: Targeted and untargeted metabolomics of patients with known peroxisomal disorders or defects in fatty acid oxidation may lead to the identification and quantification of this compound and related metabolites.
-
Enzyme Characterization: In vitro studies with purified recombinant enzymes of the alpha- and beta-oxidation pathways will be essential to confirm the enzymes responsible for its metabolism.
-
Clinical Correlation: Investigating the correlation between the levels of this compound and the clinical phenotype in metabolic disorders could establish its utility as a biomarker for disease diagnosis and monitoring.
For professionals in drug development, understanding the nuances of such alternative fatty acid oxidation pathways may open new avenues for therapeutic intervention in metabolic diseases where primary pathways are impaired.
References
- 1. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylnonanedioyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic disorders, a broad class of diseases characterized by abnormal metabolic processes, represent a significant and growing challenge in human health. The identification of novel and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutic interventions. In the realm of fatty acid oxidation and organic acid metabolism, the accumulation of specific acyl-CoA esters serves as a critical diagnostic indicator of underlying enzymatic deficiencies. This technical guide explores the potential of 3-Methylnonanedioyl-CoA as an emerging biomarker in this context. While direct research on this specific molecule is nascent, by examining the metabolic pathways of related dicarboxylic acids and the analytical methodologies for their detection, we can build a strong hypothesis for its clinical utility.
The Biochemical Context: Dicarboxylic Acids in Metabolism
Dicarboxylic acids are metabolites that arise from the omega-oxidation of fatty acids, a process that becomes particularly active when the primary beta-oxidation pathway is impaired. Under conditions of metabolic stress or in the presence of genetic defects in fatty acid oxidation enzymes, the flux of fatty acids is shunted towards this alternative pathway, leading to an accumulation of dicarboxylic acids which are then excreted in the urine. The carbon chain length and any modifications, such as methyl branches, of these dicarboxylic acids can provide clues to the specific location of the metabolic block.
Potential Metabolic Origin of this compound
The structure of this compound, a ten-carbon dicarboxylic acid with a methyl group at the third position, suggests it may originate from the metabolism of branched-chain fatty acids or certain amino acids. A plausible hypothesis is its formation from the breakdown of pristanic acid or other similarly structured lipids.
Below is a diagram illustrating a hypothetical metabolic pathway leading to the formation of this compound.
Association with Metabolic Disorders
The accumulation of dicarboxylic acids is a hallmark of several inherited metabolic disorders. Fatty acid oxidation disorders (FAODs) are a group of genetic conditions where the body is unable to break down fatty acids to produce energy.[1][2] This can be due to defects in enzymes or transporters involved in the beta-oxidation spiral.[2] In these disorders, the reliance on omega-oxidation increases, leading to dicarboxylic aciduria.
Disorders where this compound could potentially be elevated include:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common FAODs.[1] While typically associated with the excretion of C6-C10 dicarboxylic acids, the presence of branched-chain variants could be explored.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency: These disorders affect the breakdown of long-chain fatty acids, leading to a more complex pattern of dicarboxylic aciduria.[2][3]
-
Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, this disorder results from defects in electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH), affecting the oxidation of multiple acyl-CoA esters.[2]
Analytical Methodologies for Acyl-CoA Analysis
The detection and quantification of acyl-CoA species in biological matrices are challenging due to their low abundance and chemical instability.[4] Mass spectrometry (MS)-based methods, particularly those coupled with liquid chromatography (LC), have become the gold standard for acyl-CoA analysis, offering high sensitivity and specificity.[5]
Experimental Protocol: LC-MS/MS for Acyl-CoA Quantification
The following provides a generalized protocol for the analysis of acyl-CoAs, which can be adapted for the specific detection of this compound.
1. Sample Preparation:
-
Tissue Homogenization: Tissues (e.g., liver, heart, muscle) are snap-frozen in liquid nitrogen and homogenized in a cold extraction buffer, often containing organic solvents like acetonitrile or methanol, and an internal standard.
-
Solid-Phase Extraction (SPE): A crucial step for purifying and concentrating acyl-CoAs from the complex biological matrix. Various SPE cartridges can be employed to separate acyl-CoAs based on their chain length and polarity.[6]
2. Liquid Chromatography Separation:
-
Reversed-Phase Chromatography: A C18 column is commonly used to separate acyl-CoAs based on their hydrophobicity.[4]
-
Gradient Elution: A gradient of mobile phases, typically water with an ion-pairing agent and an organic solvent like acetonitrile, is used to achieve optimal separation of different acyl-CoA species.[6]
3. Mass Spectrometry Detection:
-
Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for quantification.
-
Multiple Reaction Monitoring (MRM): A specific precursor ion (the molecular ion of the target acyl-CoA) is selected and fragmented, and a specific product ion is monitored for quantification. This technique minimizes interference from other molecules in the sample.
Below is a workflow diagram for the analytical process.
Quantitative Data
While specific quantitative data for this compound in metabolic disorders is not yet established in the literature, we can present a table of representative dicarboxylic acid concentrations found in the urine of patients with MCAD deficiency to illustrate the expected magnitude of change.
| Dicarboxylic Acid | Control (mmol/mol creatinine) | MCAD Deficiency (mmol/mol creatinine) |
| Adipic acid (C6) | < 20 | > 100 |
| Suberic acid (C8) | < 10 | > 500 |
| Sebacic acid (C10) | < 5 | > 200 |
Data is illustrative and compiled from various sources on MCAD deficiency.
Future Directions and Conclusion
The investigation of this compound as a biomarker for metabolic disorders is a promising area of research. The logical relationship for its investigation is outlined below.
References
- 1. FATTY ACID OXIDATION DISORDERS [medicover-genetics.com]
- 2. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 6. portlandpress.com [portlandpress.com]
The Biosynthesis of Dicarboxylic Acyl-CoAs in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of dicarboxylic acyl-CoAs in mammalian systems. It details the core metabolic pathways, the enzymes involved, their regulation, and the experimental methodologies used to study these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating lipid metabolism and its implications in health and disease.
Introduction to Dicarboxylic Acid Metabolism
Dicarboxylic acids (DCAs) are organic molecules containing two carboxylic acid functional groups. In mammalian systems, they are primarily generated through the ω-oxidation of monocarboxylic fatty acids. This pathway serves as an alternative to the primary β-oxidation pathway for fatty acid catabolism, becoming particularly significant under conditions of high lipid influx or when mitochondrial β-oxidation is impaired[1][2]. The resulting DCAs are subsequently activated to their corresponding acyl-CoA esters, which then undergo further metabolism, primarily within peroxisomes[1][3]. This guide will elucidate the key steps in this biosynthetic process, from the initial oxidation of fatty acids to the formation of dicarboxylic acyl-CoAs and their subsequent degradation.
The ω-Oxidation Pathway: Formation of Dicarboxylic Acids
The initial step in the biosynthesis of dicarboxylic acyl-CoAs is the conversion of monocarboxylic fatty acids to dicarboxylic acids via the ω-oxidation pathway. This process occurs predominantly in the smooth endoplasmic reticulum of the liver and kidneys[2][4][5]. It is a three-step enzymatic cascade that targets the terminal methyl (ω) carbon of the fatty acid.
Step 1: ω-Hydroxylation
The first and rate-limiting step is the hydroxylation of the ω-carbon, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies[2][6]. In humans, CYP4A11 is a key enzyme in this process[1]. This reaction utilizes molecular oxygen and NADPH as a cofactor[2][4].
Step 2: Oxidation of the ω-Hydroxy Fatty Acid
The newly formed ω-hydroxy fatty acid is then oxidized to a fatty aldehyde by alcohol dehydrogenase (ADH)[2][4]. This reaction uses NAD+ as an electron acceptor.
Step 3: Oxidation of the Fatty Aldehyde
Finally, the fatty aldehyde is oxidized to a dicarboxylic acid by aldehyde dehydrogenase (ALDH), with NAD+ serving as the cofactor[2][4]. The resulting dicarboxylic acid can then be further metabolized.
Activation of Dicarboxylic Acids: Formation of Dicarboxylic Acyl-CoAs
Before dicarboxylic acids can enter the β-oxidation pathway, they must be activated to their corresponding acyl-CoA thioesters. This activation is a critical step that primes the molecule for subsequent enzymatic reactions.
This activation is catalyzed by a dicarboxylyl-CoA synthetase (also referred to as dicarboxylyl-CoA ligase)[1][7]. This enzyme utilizes ATP to adenylate the carboxylic acid group, which is then attacked by coenzyme A (CoA) to form the dicarboxylic acyl-CoA and AMP[7]. The molecular identity of the specific dicarboxylyl-CoA synthetase is not fully elucidated, but its activity has been characterized in the microsomal fraction of rat liver[1][7].
Peroxisomal β-Oxidation of Dicarboxylic Acyl-CoAs
Once formed, dicarboxylic acyl-CoAs are primarily metabolized through the β-oxidation pathway within peroxisomes[1][3][8]. This process sequentially shortens the dicarboxylic acyl-CoA chain, releasing acetyl-CoA (or other short-chain acyl-CoAs) with each cycle.
The key enzymes involved in peroxisomal β-oxidation of dicarboxylic acyl-CoAs are:
-
Acyl-CoA Oxidase (ACOX): The first and rate-limiting enzyme, ACOX1, catalyzes the introduction of a double bond between the α and β carbons[9][10][11].
-
L- and D-Bifunctional Proteins (EHHADH and HSD17B4): These enzymes possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral[3][12].
-
Peroxisomal Thiolase (ACAA1): This enzyme catalyzes the final step, cleaving the β-ketoacyl-CoA to release acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA[3].
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis and metabolism of dicarboxylic acyl-CoAs.
Table 1: Kinetic Parameters of Human Cytochrome P450 4A11 (CYP4A11) for ω-Oxidation
| Substrate | Km (μM) | Vmax (min-1) | Reference |
| Arachidonic Acid | 228 | 49.1 | [6] |
| Lauric Acid | 48 ± 7 | 1.10 ± 0.06 nmol/min/mg protein | [5] |
Table 2: Kinetic Parameters of Human Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)
| Isoform | Substrate | Km (μM) | Vmax (U/mg) | Reference |
| ACOX1a | Palmitoyl-CoA | 73 | 0.076 | [13] |
| ACOX1b | Palmitoyl-CoA | 90 | 1.8 | [13] |
Table 3: Substrate Specificity of Human Peroxisomal Acyl-CoA Oxidase (ACOX1) Isoforms
| Substrate | ACOX1a Specific Activity (relative to Palmitoyl-CoA) | ACOX1b Specific Activity (relative to Palmitoyl-CoA) | Reference |
| Palmitoyl-CoA | 100% | 100% | [13] |
| 16-Hydroxy-palmitoyl-CoA | 100% | 200% | [13] |
| 1,16-Hexadecanodioyl-CoA | 100% | 125% | [13] |
| 6-Phenyl-hexanoyl-CoA | High | High | [13] |
Table 4: Kinetic Parameters of Human Aldehyde Dehydrogenase (ALDH)
| Enzyme | Substrate | Km (nM) | Reference |
| ALDH-1 (cytosolic) | Decanal | 2.9 ± 0.4 | [14] |
| ALDH-2 (mitochondrial) | Decanal | 22 ± 3 | [14] |
Signaling Pathways and Regulation
The biosynthesis of dicarboxylic acyl-CoAs is tightly regulated, primarily through the transcriptional control of the enzymes involved. The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key nuclear receptor that acts as a major regulator of lipid metabolism[15][16].
PPARα is activated by fatty acids and their derivatives, including dicarboxylic acids. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[15][17]. This binding initiates the transcription of genes encoding enzymes involved in ω-oxidation and peroxisomal β-oxidation, thereby upregulating the entire pathway.
Figure 1: PPARα Signaling Pathway regulating dicarboxylic acid metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of dicarboxylic acyl-CoAs.
Quantification of Dicarboxylic Acids by LC-MS/MS
This protocol describes a common method for the sensitive and specific quantification of dicarboxylic acids in biological samples.
1. Sample Preparation:
- To 100 µL of serum, plasma, or urine, add an appropriate internal standard (e.g., deuterated dicarboxylic acid).
- Perform protein precipitation by adding 3 volumes of cold acetonitrile.
- Vortex and centrifuge to pellet the proteins.
- Transfer the supernatant to a clean tube.
2. Derivatization (Esterification):
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Add 100 µL of 3 M HCl in n-butanol.
- Incubate at 65°C for 20 minutes to form dibutyl esters.
- Evaporate the butanolic HCl to dryness.
- Reconstitute the sample in a suitable mobile phase (e.g., 80:20 water:methanol).
3. LC-MS/MS Analysis:
- Inject the derivatized sample into a liquid chromatography system coupled to a tandem mass spectrometer.
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with mobile phases typically consisting of water and methanol with 0.1% formic acid.
- Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
// Nodes
Sample [label="Biological Sample\n(Serum, Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"];
Spike [label="Spike with\nInternal Standard", fillcolor="#FBBC05", fontcolor="#202124"];
Precipitate [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Centrifuge1 [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"];
Dry1 [label="Evaporate to Dryness", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Derivatize [label="Derivatization\n(Butanolic HCl)", fillcolor="#FBBC05", fontcolor="#202124"];
Dry2 [label="Evaporate to Dryness", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Reconstitute [label="Reconstitute in\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];
LCMS [label="LC-MS/MS Analysis\n(C18 column, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data [label="Data Analysis and\nQuantification", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Sample -> Spike;
Spike -> Precipitate;
Precipitate -> Centrifuge1;
Centrifuge1 -> Supernatant;
Supernatant -> Dry1;
Dry1 -> Derivatize;
Derivatize -> Dry2;
Dry2 -> Reconstitute;
Reconstitute -> LCMS;
LCMS -> Data;
}
Figure 2: Experimental workflow for LC-MS/MS analysis of dicarboxylic acids.
Isolation of Peroxisomes from Mammalian Liver
This protocol outlines a standard procedure for isolating peroxisomes for subsequent enzymatic assays.
1. Homogenization:
- Mince fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
- Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer.
2. Differential Centrifugation:
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
- Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to obtain a crude organellar pellet containing mitochondria and peroxisomes.
3. Density Gradient Centrifugation:
- Resuspend the organellar pellet in a small volume of homogenization buffer.
- Layer the suspension onto a pre-formed density gradient (e.g., OptiPrep™ or Percoll®).
- Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
- Carefully collect the fraction enriched with peroxisomes, which will be located at a higher density than mitochondria.
4. Purity Assessment:
- Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes, such as catalase for peroxisomes and cytochrome c oxidase for mitochondria.
// Nodes
Tissue [label="Liver Tissue", fillcolor="#F1F3F4", fontcolor="#202124"];
Homogenize [label="Homogenization", fillcolor="#FBBC05", fontcolor="#202124"];
Centrifuge1 [label="Low-Speed Centrifugation\n(1,000 x g)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Supernatant1 [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pellet1 [label="Discard Pellet\n(Nuclei, Debris)", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Centrifuge2 [label="High-Speed Centrifugation\n(20,000 x g)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pellet2 [label="Resuspend Pellet\n(Mitochondria, Peroxisomes)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Gradient [label="Layer on Density Gradient", fillcolor="#FBBC05", fontcolor="#202124"];
Ultracentrifuge [label="Ultracentrifugation\n(100,000 x g)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Fractions [label="Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"];
Peroxisomes [label="Purified Peroxisomes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purity [label="Purity Assessment\n(Marker Enzymes)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges
Tissue -> Homogenize;
Homogenize -> Centrifuge1;
Centrifuge1 -> Supernatant1;
Centrifuge1 -> Pellet1 [style=dashed];
Supernatant1 -> Centrifuge2;
Centrifuge2 -> Pellet2;
Pellet2 -> Gradient;
Gradient -> Ultracentrifuge;
Ultracentrifuge -> Fractions;
Fractions -> Peroxisomes;
Peroxisomes -> Purity;
}
Figure 3: Experimental workflow for the isolation of peroxisomes.
Dicarboxylyl-CoA Synthetase Activity Assay
This assay measures the activity of dicarboxylyl-CoA synthetase by monitoring the consumption of CoA.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Dicarboxylic acid substrate (e.g., dodecanedioic acid)
- ATP
- MgCl2
- Coenzyme A (CoA)
- DTNB (Ellman's reagent)
2. Enzyme Source:
- Use a microsomal fraction isolated from liver as the enzyme source.
3. Assay Procedure:
- Pre-incubate the reaction mixture without CoA at the desired temperature (e.g., 37°C).
- Initiate the reaction by adding CoA.
- Monitor the decrease in absorbance at 412 nm, which corresponds to the reaction of DTNB with the free sulfhydryl group of CoA. The rate of absorbance decrease is proportional to the rate of CoA consumption and thus the enzyme activity.
4. Calculation:
- Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA adduct.
Conclusion
The biosynthesis of dicarboxylic acyl-CoAs is a crucial alternative pathway in mammalian lipid metabolism. Understanding the intricacies of ω-oxidation, dicarboxylic acid activation, and peroxisomal β-oxidation, along with their regulation by signaling molecules like PPARα, is essential for elucidating their roles in both physiological and pathological states. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important metabolic pathway and its potential as a therapeutic target.
References
- 1. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of lauric acid hydroxylation by human cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic properties of aldehyde dehydrogenase from sheep liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine deficiency of peroxisomal l-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the peroxisome proliferator-activated receptor in cytochrome P450 4A gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
"characterization of 3-Methylnonanedioyl-CoA structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylnonanedioyl-CoA is a C10 dicarboxylic acyl-coenzyme A derivative with a methyl branch at the C3 position. While specific experimental data for this molecule is scarce in publicly available literature, its structural features suggest a significant role in intermediary metabolism, particularly in the context of fatty acid oxidation and potential off-target effects in drug development. This guide provides a comprehensive characterization of this compound by extrapolating from the known properties and metabolic pathways of related long-chain dicarboxylic acyl-CoAs and 3-methyl-branched fatty acids. This document outlines its putative structure, physicochemical properties, hypothetical metabolic pathways, and detailed experimental protocols for its synthesis and characterization. All quantitative data presented are based on analogous compounds and should be considered as estimations.
Structure and Physicochemical Properties
The structure of this compound combines the features of a dicarboxylic acid and a methyl-branched fatty acid, esterified to coenzyme A. The presence of two carboxyl groups significantly influences its polarity and solubility compared to monocarboxylic acyl-CoAs. The methyl group at the 3-position introduces a chiral center and sterically hinders direct beta-oxidation.
Inferred Physicochemical Properties
| Property | Estimated Value/Characteristic | Basis of Estimation |
| Molecular Formula | C31H52N7O19P3S | Based on the structure of Coenzyme A and 3-methylnonanedioic acid. |
| Molecular Weight | ~923.7 g/mol | Calculated from the molecular formula. |
| Solubility | Soluble in aqueous solutions, especially at neutral or alkaline pH. | Dicarboxylic acids are generally more water-soluble than their monocarboxylic counterparts.[1] |
| pKa | Two pKa values are expected for the carboxyl groups, likely in the range of 4.5-5.5. | Based on the pKa values of dicarboxylic acids.[2] |
| Stability | The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. | General chemical property of thioesters. |
Metabolic Pathways
The metabolism of this compound is predicted to involve a combination of pathways responsible for the degradation of dicarboxylic acids and branched-chain fatty acids. The primary routes are expected to be peroxisomal alpha- and beta-oxidation.
Formation of this compound
Long-chain dicarboxylic acids are typically formed through omega-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum.[3][4] It is plausible that 3-methylnonanoic acid undergoes omega-oxidation to form 3-methylnonanedioic acid, which is then activated to its CoA ester.
Caption: Hypothetical ω-oxidation pathway for the formation of this compound.
Degradation of this compound
Due to the methyl group at the C3 (beta) position, this compound cannot directly enter the beta-oxidation spiral. Instead, it is expected to undergo alpha-oxidation to remove the C1 carbon, followed by peroxisomal beta-oxidation of the resulting dicarboxylic acyl-CoA.[5][6]
The alpha-oxidation of 3-methyl-branched fatty acids is a known peroxisomal process.[5][7] This pathway involves the hydroxylation of the alpha-carbon, followed by the cleavage of the C1-C2 bond.[5] The resulting aldehyde is then oxidized to a carboxylic acid, which can subsequently enter beta-oxidation.[5]
Dicarboxylic acids are primarily metabolized via beta-oxidation within peroxisomes.[3][8] This process shortens the carbon chain from both ends, ultimately yielding succinyl-CoA and acetyl-CoA.[9]
Caption: Proposed degradation pathway for this compound via alpha- and beta-oxidation.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound, adapted from protocols for similar long-chain acyl-CoA esters.
Synthesis of this compound
The synthesis of long-chain acyl-CoA esters can be achieved through several chemical methods, often involving the activation of the carboxylic acid followed by reaction with coenzyme A.[10] An enzymatic approach using a long-chain acyl-CoA synthetase is also a viable option.[10]
Chemical Synthesis Workflow:
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Protocol for Chemical Synthesis:
-
Activation of 3-Methylnonanedioic Acid:
-
Dissolve 3-methylnonanedioic acid in an appropriate organic solvent (e.g., tetrahydrofuran).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts.
-
Stir the reaction at room temperature for several hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea byproduct by filtration.
-
-
Reaction with Coenzyme A:
-
Dissolve the activated 3-methylnonanedioic acid ester in a suitable solvent.
-
Prepare a solution of coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).
-
Add the activated ester solution dropwise to the coenzyme A solution with stirring.
-
Maintain the pH of the reaction mixture around 8.0.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Purification:
-
Purify the resulting this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
-
Collect and lyophilize the fractions containing the desired product.
-
Characterization by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters.[11][12]
LC-MS/MS Analysis Workflow:
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
For biological samples, homogenize the tissue in a suitable buffer.
-
Precipitate proteins using a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
-
Centrifuge to remove the precipitate and collect the supernatant.
-
The use of 5-sulfosalicylic acid for deproteinization can be advantageous as it may not require removal before LC-MS/MS analysis.[13]
-
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases consisting of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).
-
A high pH mobile phase with ammonium hydroxide and acetonitrile can also be effective for separation.[12]
-
-
Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for quantification.
-
The precursor ion will be the [M+H]+ of this compound.
-
A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety. A neutral loss of 507 Da is often observed and can be used for profiling.[12]
-
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the acyl-CoA molecule.[14][15]
Key Expected NMR Signals:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.5-2.8 | t | Protons on the carbon alpha to the thioester carbonyl. |
| ¹H | ~2.2-2.4 | m | Protons on the carbon alpha to the free carboxyl group. |
| ¹H | ~0.9-1.0 | d | Methyl group protons. |
| ¹³C | ~195-205 | s | Thioester carbonyl carbon. |
| ¹³C | ~175-185 | s | Carboxyl carbon. |
| ¹³C | ~15-25 | s | Methyl carbon. |
Note: The exact chemical shifts will be influenced by the solvent and the specific conformation of the molecule.
Implications for Drug Development
The characterization of unusual acyl-CoAs like this compound is crucial for drug development for several reasons:
-
Metabolism of Xenobiotics: Drugs containing branched-chain aliphatic or dicarboxylic acid moieties may be metabolized to form CoA esters, which could have off-target effects.
-
Toxicity: The accumulation of unusual acyl-CoAs can lead to cellular toxicity by sequestering the free coenzyme A pool or by inhibiting enzymes involved in fatty acid and energy metabolism.
-
Biomarker Discovery: The presence of this compound or its metabolites in biological fluids could serve as a biomarker for certain metabolic disorders or drug-induced toxicity.
Conclusion
While this compound remains a sparsely characterized molecule, its putative structure allows for a detailed theoretical characterization based on the well-established metabolism of related compounds. This guide provides a framework for its synthesis, identification, and the understanding of its potential metabolic fate. Further experimental investigation is warranted to confirm these hypotheses and to fully elucidate the biological significance of this and other complex acyl-CoA species, particularly in the context of drug metabolism and safety.
References
- 1. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]
- 5. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. Alpha-oxidation of 3-methyl-branched fatty acids: a revised pathway confined to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. constantsystems.com [constantsystems.com]
- 15. aocs.org [aocs.org]
In Silico Prediction of 3-Methylnonanedioyl-CoA Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of protein interactions with the novel metabolite, 3-Methylnonanedioyl-CoA. While direct experimental data on this compound is not currently available in public databases, this document outlines a robust workflow based on established computational methodologies for predicting protein-ligand interactions. By leveraging knowledge of similar dicarboxylic acyl-CoAs, we present a hypothetical metabolic context and propose a systematic approach to identify and characterize potential protein binding partners. This guide is intended for researchers and professionals in drug development and metabolic engineering seeking to explore the functional role of novel metabolites. All methodologies, data presentation, and visualizations are structured to provide a clear and actionable protocol.
Introduction: The Significance of Metabolite-Protein Interactions
Metabolites, the small molecule intermediates and products of metabolism, are not merely passive players in cellular processes. A growing body of evidence reveals their active roles in regulating protein function, influencing signaling pathways, and ultimately controlling cellular fate. The interaction between metabolites and proteins can modulate enzymatic activity, alter protein conformation, and mediate the assembly of protein complexes. Understanding these interactions is therefore crucial for elucidating biological mechanisms and for the development of novel therapeutics.
This compound is a dicarboxylic acyl-coenzyme A. While its precise biological role is currently uncharacterized, its structure suggests potential involvement in fatty acid metabolism and other pathways utilizing acyl-CoA thioesters. The in silico prediction of its protein interactome represents a critical first step in unraveling its function.
Hypothetical Structure and Metabolic Context of this compound
Due to the limited information on this compound, we propose a putative structure and metabolic context based on known biochemical principles.
2.1. Proposed Structure
This compound is hypothesized to be a nine-carbon dicarboxylic acid, with a methyl group at the third carbon, esterified to a coenzyme A molecule at one of the carboxyl groups.
2.2. Postulated Metabolic Pathway
Dicarboxylic acids are typically formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[1] We postulate that this compound is an intermediate in the degradation of branched-chain fatty acids or other complex lipids. Its metabolism is likely to involve acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and acyl-CoA acyltransferases.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
In Silico Prediction of Protein Interactions: A Step-by-Step Workflow
The prediction of protein interactions with this compound can be approached through a multi-faceted computational strategy. This workflow combines sequence-based, structure-based, and machine learning methods to generate a high-confidence list of potential interacting proteins.
The following diagram outlines the proposed in silico prediction workflow.
Target Identification
The initial step involves identifying a candidate list of proteins that are likely to interact with this compound.
-
Sequence Homology Search: Utilize tools like BLAST to identify proteins with sequence similarity to known enzymes involved in dicarboxylic acid or branched-chain fatty acid metabolism.
-
Protein Domain Analysis: Search protein databases such as Pfam for proteins containing domains known to bind acyl-CoAs, such as the acyl-CoA binding domain.
-
Literature Mining: Conduct extensive searches of scientific literature for proteins reported to interact with dicarboxylic acids or similar acyl-CoA molecules.
Structural Modeling
Three-dimensional structures of both the ligand and the potential protein targets are essential for structure-based prediction methods.
-
Ligand Preparation: Generate a 3D structure of this compound using software like Avogadro or ChemDraw and perform energy minimization.
-
Protein Structure Retrieval and Homology Modeling: Obtain protein structures from the Protein Data Bank (PDB). For proteins without an available experimental structure, generate a homology model using servers like SWISS-MODEL.
Interaction Prediction
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[2]
-
Protocol:
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the ligand structure by assigning charges and defining rotatable bonds.
-
Define the binding site on the protein, either based on known active sites of homologous proteins or by using blind docking to search the entire protein surface.
-
Run the docking simulation using software such as AutoDock Vina.
-
Analyze the resulting poses and their binding affinities.
-
-
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more accurate assessment of binding stability.[2]
-
Protocol:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a simulation box with a chosen water model and ions to neutralize the system.
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure.
-
Run the production simulation for a sufficient duration (e.g., 100 nanoseconds).
-
Analyze the trajectory to assess the stability of the interaction, hydrogen bonding patterns, and conformational changes.
-
-
-
Machine Learning-Based Prediction: Machine learning models trained on large datasets of known protein-ligand interactions can predict binding affinity and the likelihood of an interaction.[1][3][4] These methods can use features derived from protein sequence, structure, and ligand properties.
Experimental Validation of Predicted Interactions
In silico predictions must be validated through experimental methods to confirm the biological relevance of the identified interactions.
In Vitro Binding Assays
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique to measure the binding affinity and kinetics of an interaction in real-time.
-
Protocol:
-
Immobilize the purified candidate protein on a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound ligand.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Protocol:
-
Place the purified protein in the sample cell of the calorimeter.
-
Titrate a solution of this compound into the sample cell in small increments.
-
Measure the heat released or absorbed after each injection.
-
Fit the data to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
-
Cellular and In Vivo Validation
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess target engagement in a cellular context.
-
Metabolomic and Proteomic Profiling: Analyze changes in the cellular levels of this compound and its predicted protein interactors under different physiological conditions.
Data Presentation
All quantitative data from in silico predictions and experimental validation should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of In Silico Predictions for this compound Protein Interactions
| Target Protein | Prediction Method | Binding Affinity (kcal/mol) | Key Interacting Residues | Notes |
| Protein A | Molecular Docking | -8.5 | Arg123, Tyr254 | Putative acyl-CoA dehydrogenase |
| Protein B | Molecular Docking | -7.9 | Ser98, His150 | Potential role in lipid transport |
| Protein C | MD Simulation | Stable | Lys45, Asp189 | Forms stable hydrogen bonds |
| Protein D | Machine Learning | High Probability | - | Predicted based on sequence features |
Table 2: Summary of Experimental Validation Data
| Target Protein | Experimental Method | Binding Affinity (KD) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |
| Protein A | SPR | 2.5 µM | - | - |
| Protein A | ITC | 2.1 µM | -10.2 | 1.05 |
| Protein C | CETSA | Target Engagement Confirmed | - | - |
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the in silico prediction and experimental validation of protein interactions for the novel metabolite this compound. By following the outlined workflow, researchers can generate a robust list of putative interacting proteins and confirm these interactions through rigorous experimental validation. The identification of bona fide protein partners will be instrumental in elucidating the biological function of this compound and may open new avenues for therapeutic intervention in metabolic diseases. Future work should focus on expanding the library of known dicarboxylic acyl-CoA interacting proteins to improve the accuracy of machine learning models and on developing high-throughput experimental methods for validating predicted interactions.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine learning of metabolite–protein interactions from model-derived metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking the Cellular Secrets of Long-Chain Acyl-CoA Esters: A Technical Guide to Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
Long-chain acyl-CoA esters (LC-CoAs) have emerged from their traditional role as metabolic intermediates to be recognized as critical signaling molecules and regulators of cellular processes. Their discovery and accurate identification are paramount for understanding disease pathogenesis and developing novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the methodologies for the discovery and identification of novel LC-CoAs, detailed experimental protocols, and an exploration of their roles in key signaling pathways.
The Expanding Role of Long-Chain Acyl-CoA Esters
Long-chain acyl-CoA esters, once viewed primarily as substrates for beta-oxidation and lipid synthesis, are now understood to be pleiotropic signaling molecules that influence a wide array of cellular functions.[1][2][3] They are involved in the regulation of gene expression, enzyme activity, and ion channel function.[4][5] The intracellular concentrations of these molecules are tightly regulated and their dysregulation has been implicated in various metabolic diseases, including type 2 diabetes and cardiovascular disease.[6][7][8]
Experimental Protocols for the Analysis of Long-Chain Acyl-CoA Esters
The accurate analysis of LC-CoAs is challenging due to their low abundance and inherent instability. The following protocols provide a robust framework for their extraction and quantification.
Extraction of Long-Chain Acyl-CoA Esters from Mammalian Tissues and Cells
This protocol is a synthesis of established methods for the efficient extraction of a broad range of LC-CoAs.
Materials:
-
Frozen tissue or cell pellet
-
Homogenizer
-
Ice-cold 100 mM potassium phosphate buffer (pH 4.9)
-
Acetonitrile (ACN)
-
Isopropanol
-
Methanol
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
For approximately 40 mg of frozen tissue or a cell pellet, add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of a solvent mixture of ACN:isopropanol:methanol (3:1:1) containing a known amount of internal standard.[9]
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the LC-CoAs, for analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of LC-CoAs.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reverse-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm).[9]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[9]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient:
-
Start with 20% B, increase to 45% B over 2.8 minutes.
-
Decrease to 25% B over 0.2 minutes.
-
Increase to 65% B over 1 minute.
-
Return to 20% B over 0.5 minutes and re-equilibrate.[9]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
Detection: Monitor the transition of the precursor ion to a specific product ion for each LC-CoA species. A common neutral loss of 507 Da is characteristic of many acyl-CoAs.[7][10]
Quantitative Data of Long-Chain Acyl-CoA Esters
The following table summarizes the concentrations of various LC-CoA species in different mammalian tissues, providing a valuable reference for researchers.
| Acyl-CoA Species | Rat Liver (nmol/g wet weight) | Rat Heart (nmol/g wet weight) | Hamster Heart (nmol/g wet weight) |
| Total Long-Chain Acyl-CoA | 83 ± 11[11] | - | 61 ± 9[11] |
| Palmitoyl-CoA (16:0) | - | - | - |
| Stearoyl-CoA (18:0) | - | - | - |
| Oleoyl-CoA (18:1) | - | - | - |
| Linoleoyl-CoA (18:2) | - | - | - |
Note: Data is presented as mean ± standard deviation. The concentrations of individual acyl-CoA species can vary significantly based on diet, physiological state, and analytical methodology.
Discovery Workflow for Novel Long-Chain Acyl-CoA Esters
The identification of novel LC-CoAs requires a systematic and unbiased approach, often referred to as untargeted lipidomics.
This workflow begins with robust sample preparation followed by untargeted data acquisition using high-resolution mass spectrometry.[2][12] The resulting complex data is then processed to detect potential metabolic features, which are subsequently searched against spectral databases.[3] Final structural elucidation and validation are achieved through detailed fragmentation analysis and comparison with synthetic standards.
Signaling Pathways Regulated by Long-Chain Acyl-CoA Esters
LC-CoAs act as ligands for nuclear receptors, thereby directly influencing gene transcription.
Regulation of Hepatocyte Nuclear Factor 4α (HNF-4α)
HNF-4α is a key regulator of genes involved in glucose and lipid metabolism. Long-chain acyl-CoA esters can directly bind to the ligand-binding domain of HNF-4α, modulating its transcriptional activity.[1][13] This interaction can either activate or inhibit gene expression depending on the specific acyl-CoA species.[1]
Regulation of Peroxisome Proliferator-Activated Receptor α (PPARα)
PPARα is another critical nuclear receptor that governs the expression of genes involved in fatty acid oxidation. Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[14] Binding of these acyl-CoAs induces a conformational change in PPARα, leading to the recruitment of coactivator proteins and the activation of target gene transcription.[8][14] Interestingly, some studies suggest that certain fatty acyl-CoAs may compete with agonists and inhibit the recruitment of co-activators, indicating a complex regulatory mechanism.[15]
Conclusion
The field of long-chain acyl-CoA ester research is rapidly evolving, with new discoveries continually expanding our understanding of their physiological and pathological roles. The methodologies and information presented in this guide provide a solid foundation for researchers to explore this exciting area. The ability to accurately identify and quantify novel LC-CoAs will be instrumental in elucidating their complex signaling networks and will undoubtedly pave the way for the development of innovative therapeutic strategies for a host of metabolic diseases.
References
- 1. Fatty acyl-CoA thioesters are ligands of hepatic nuclear factor-4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioesterase activity and acyl-CoA/fatty acid cross-talk of hepatocyte nuclear factor-4{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Suppression of hepatocyte nuclear factor-4alpha by acyl-CoA thioesters of hypolipidemic peroxisome proliferators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Methylnonanedioyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. Their quantification is essential for understanding cellular energy homeostasis and the pathophysiology of metabolic disorders. 3-Methylnonanedioyl-CoA is a dicarboxylic acyl-CoA that may arise from the metabolism of branched-chain fatty acids. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway: Peroxisomal β-Oxidation of Branched-Chain Dicarboxylic Acids
This compound is metabolized through the peroxisomal β-oxidation pathway. This pathway is crucial for the breakdown of fatty acids that cannot be directly processed by mitochondria, such as very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1][2][3] The oxidation of these molecules in peroxisomes leads to the production of shorter-chain acyl-CoAs, which can then be further metabolized in the mitochondria.
Experimental Workflow
The analytical workflow for the quantification of this compound consists of sample preparation involving protein precipitation and optional solid-phase extraction, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry.
Protocols
Sample Preparation
Effective sample preparation is crucial for the accurate quantification of acyl-CoAs due to their instability and the complexity of biological matrices.
Materials:
-
5-sulfosalicylic acid (SSA) solution (2.5% w/v) in water, ice-cold.
-
Acetonitrile, HPLC grade.
-
Internal Standard (IS): A suitable stable isotope-labeled dicarboxylic acyl-CoA (e.g., ¹³C₄-Adipoyl-CoA) or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).
Procedure:
-
For tissue samples, homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 2.5% SSA.
-
For cultured cells, scrape cells in ice-cold PBS, centrifuge, and resuspend the pellet in 200 µL of ice-cold 2.5% SSA per 1 million cells.
-
Add the internal standard to each sample at a known concentration.
-
Vortex the samples vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for immediate LC-MS/MS analysis. For cleaner samples, an optional solid-phase extraction (SPE) step can be performed.[2]
Liquid Chromatography
System: UHPLC system Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) Mobile Phase A: 10 mM Ammonium Acetate in Water Mobile Phase B: Acetonitrile Gradient:
| Time (min) | %B |
| 0.0 | 2 |
| 1.5 | 2 |
| 6.0 | 30 |
| 13.0 | 95 |
| 17.0 | 95 |
| 17.1 | 2 |
| 20.0 | 2 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
System: Triple Quadrupole Mass Spectrometer Ionization Mode: Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) Transitions:
The precursor ion ([M+H]⁺) for this compound is calculated as follows:
-
Molecular weight of 3-methylnonanedioic acid (C₁₀H₁₈O₄): ~202.25 g/mol
-
Molecular weight of Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S): ~767.54 g/mol [4][5][6][7]
-
Formation of thioester bond releases one molecule of H₂O (-18.02 g/mol )
-
Mass of this compound = 202.25 + 767.54 - 18.02 = 951.77 g/mol
-
Precursor Ion ([M+H]⁺): m/z 952.8
Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da) or produce a fragment ion corresponding to the CoA moiety (m/z 428).[3][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 952.8 | 445.8 (M+H-507) | 35 | 50 |
| This compound (Qualifier) | 952.8 | 428.0 | 45 | 50 |
| Internal Standard (e.g., ¹³C₄-Adipoyl-CoA) | 914.7 | 407.7 | 35 | 50 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following table presents hypothetical quantitative data for this compound in different biological samples. This data is for illustrative purposes to demonstrate the application of the method.
| Sample ID | Sample Type | This compound (pmol/mg protein) | RSD (%) |
| Control 1 | Liver Homogenate | 1.25 | 4.8 |
| Control 2 | Liver Homogenate | 1.38 | 5.2 |
| Control 3 | Liver Homogenate | 1.19 | 6.1 |
| Control Mean ± SD | 1.27 ± 0.10 | ||
| Treated 1 | Liver Homogenate | 3.45 | 3.9 |
| Treated 2 | Liver Homogenate | 3.81 | 4.5 |
| Treated 3 | Liver Homogenate | 3.62 | 4.1 |
| Treated Mean ± SD | 3.63 ± 0.18 | ||
| Blank | Matrix Blank | Not Detected | N/A |
Conclusion
This application note provides a comprehensive LC-MS/MS method for the quantification of this compound. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The use of a specific MRM method ensures high selectivity and sensitivity, making it suitable for the analysis of this dicarboxylic acyl-CoA in complex biological matrices. This method can be a valuable tool for researchers investigating branched-chain fatty acid metabolism and related metabolic disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 4. Coenzyme A | 85-61-0 [chemicalbook.com]
- 5. Coenzyme A - Wikipedia [en.wikipedia.org]
- 6. jiagen.com [jiagen.com]
- 7. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 3-Methylnonanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Methylnonanedioyl-CoA is a dicarboxylic acyl-coenzyme A thioester. Molecules of this class are important intermediates in fatty acid metabolism and can be valuable as research tools for studying enzyme kinetics, metabolic pathways, and the development of therapeutic agents. This document provides a detailed protocol for the chemical synthesis of this compound. The proposed synthesis is a multi-step process beginning with the synthesis of the precursor, 3-methylnonanedioic acid, followed by its activation and subsequent coupling with coenzyme A.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields for similar chemical transformations.
| Step | Compound | Starting Mass (mg) | Expected Product Mass (mg) | Expected Yield (%) | Purity (%) (by HPLC) |
| 1. Synthesis of Diethyl 2-cyano-3-methylnonanedioate | Diethyl malonate | 160 | ~280 | ~85 | >95 |
| 2. Hydrolysis and Decarboxylation | Diethyl 2-cyano-3-methylnonanedioate | 280 | ~190 | ~90 | >98 |
| 3. Mono-activation with N,N'-Disuccinimidyl carbonate | 3-Methylnonanedioic acid | 190 | ~280 | ~80 | >90 |
| 4. Coupling with Coenzyme A | Activated 3-Methylnonanedioic acid | 280 | ~750 | ~70 | >95 |
Experimental Protocols
Part 1: Synthesis of 3-Methylnonanedioic Acid
This synthesis is a multi-step process involving a Michael addition followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl malonate
-
2-Heptenal
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium hydroxide
Procedure:
-
Michael Addition:
-
In a round-bottom flask, dissolve diethyl malonate in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 2-heptenal dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-formyl-3-methylnonanedioate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude product from the previous step, add a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4 hours to hydrolyze the esters and induce decarboxylation.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to yield pure 3-methylnonanedioic acid.
-
Characterize the product by NMR and mass spectrometry.
-
Part 2: Synthesis of this compound
This part of the protocol involves the mono-activation of the dicarboxylic acid followed by coupling to Coenzyme A.
Materials:
-
3-Methylnonanedioic acid
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine
-
Acetonitrile
-
Coenzyme A (free acid)
-
Sodium bicarbonate
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mono-activation of 3-Methylnonanedioic Acid:
-
Dissolve 3-methylnonanedioic acid in dry acetonitrile.
-
Add one equivalent of N,N'-Disuccinimidyl carbonate (DSC) and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The formation of the mono-N-hydroxysuccinimide (NHS) ester is favored due to the stoichiometry.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A in a sodium bicarbonate buffer (pH ~7.5).
-
Slowly add the solution of the activated 3-methylnonanedioic acid in acetonitrile to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.0 and 7.5 by adding small amounts of sodium bicarbonate solution as needed.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
-
Purification of this compound:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the elution profile at 260 nm (for the adenine moiety of CoA).
-
Collect the fractions containing the desired product and lyophilize to obtain pure this compound.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
-
Visualizations
Diagrams
Caption: Workflow for the chemical synthesis of this compound.
Caption: Hypothetical peroxisomal β-oxidation of this compound.
Application Notes and Protocols for the Enzymatic Assay of 3-Methylnonanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylnonanedioyl-CoA is a dicarboxylic acyl-coenzyme A thioester. Dicarboxylic acyl-CoAs are metabolites formed through the ω-oxidation of monocarboxylic fatty acids, a pathway that becomes significant when the primary β-oxidation pathway is impaired. The subsequent metabolism of these dicarboxylic acids occurs via β-oxidation in both mitochondria and peroxisomes. The presence of a methyl branch in this compound suggests its origin from the metabolism of branched-chain fatty acids. The quantification of this compound can be crucial for studying metabolic disorders, drug toxicity, and the overall flux through fatty acid oxidation pathways.
This document provides detailed protocols for two common methods for the enzymatic assay of acyl-CoA dehydrogenases, which are key enzymes in the metabolism of this compound. The proposed primary enzyme for this assay is Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which has demonstrated activity with dicarboxylic acyl-CoAs.[1] However, the specific activity of MCAD with 3-methyl-branched dicarboxylic acyl-CoAs requires empirical determination.
Metabolic Pathway: Formation and Degradation of this compound
The metabolic pathway involves the initial ω-oxidation of a methylated monocarboxylic fatty acid in the endoplasmic reticulum to form the dicarboxylic acid, followed by its activation to a CoA thioester. This acyl-CoA is then catabolized through the β-oxidation pathway.
Principle of the Enzymatic Assays
The enzymatic activity of an acyl-CoA dehydrogenase on this compound can be measured by monitoring the reduction of an electron acceptor. Two primary methods are detailed: a spectrophotometric assay using an artificial electron acceptor and a more specific fluorometric assay using the natural electron acceptor, Electron Transfer Flavoprotein (ETF).
Data Presentation
The following tables summarize the key parameters for the proposed enzymatic assays. Note that the kinetic constants for this compound are hypothetical and must be determined experimentally.
Table 1: Reagents and Conditions for Spectrophotometric Assay
| Parameter | Value |
| Enzyme | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Substrate | This compound |
| Electron Acceptor | Ferricenium Hexafluorophosphate |
| Wavelength | 300 nm (for Ferrocenium formation) |
| Temperature | 37°C |
| pH | 7.5 |
| Buffer | 100 mM HEPES |
Table 2: Reagents and Conditions for ETF Fluorescence Reduction Assay
| Parameter | Value |
| Enzyme | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) |
| Substrate | This compound |
| Electron Acceptor | Electron Transfer Flavoprotein (ETF) |
| Excitation Wavelength | 380 nm |
| Emission Wavelength | 450 nm |
| Temperature | 37°C |
| pH | 7.5 |
| Buffer | 50 mM HEPES |
Table 3: Hypothetical Kinetic Parameters of MCAD
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Octanoyl-CoA (Reference) | 2-10 | 15-25 |
| This compound | To be determined | To be determined |
| Dodecanedioyl-CoA | Reported activity, but no specific values found | Reported activity, but no specific values found |
Experimental Protocols
Protocol 1: Synthesis of this compound (Proposed Method)
Since this compound is not commercially available, it must be synthesized. This protocol is adapted from methods for synthesizing other acyl-CoA esters.
Materials:
-
3-Methylnonanedioic acid
-
Coenzyme A (Li salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Ether
-
Sodium Bicarbonate
-
HPLC for purification
Procedure:
-
Activation of 3-Methylnonanedioic Acid:
-
Dissolve 3-methylnonanedioic acid and NHS in anhydrous DMF.
-
Add DCC and stir at room temperature for 4-6 hours to form the NHS-ester.
-
Filter to remove the dicyclohexylurea precipitate.
-
Precipitate the NHS-ester by adding anhydrous ether and collect the solid.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the NHS-ester in a minimal amount of DMF.
-
Dissolve Coenzyme A (Li salt) in a sodium bicarbonate buffer (pH ~7.5).
-
Slowly add the NHS-ester solution to the Coenzyme A solution while stirring on ice.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the this compound by reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the purified product.
-
Confirm the identity and purity by mass spectrometry and UV spectroscopy.
-
Protocol 2: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This assay measures the reduction of ferricenium hexafluorophosphate to ferrocenium, which can be monitored spectrophotometrically at 300 nm.[2]
Materials:
-
Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
This compound solution
-
100 mM HEPES buffer, pH 7.5
-
Ferricenium hexafluorophosphate solution
-
UV-transparent cuvettes or microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing HEPES buffer and ferricenium hexafluorophosphate.
-
Equilibrate the mixture to 37°C.
-
Add the MCAD enzyme to the mixture and measure the background rate of ferricenium reduction (if any).
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the increase in absorbance at 300 nm for 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of ferrocenium.
-
Perform control experiments without enzyme and without substrate.
Protocol 3: ETF Fluorescence Reduction Assay
This is a highly specific and sensitive assay that measures the decrease in the natural fluorescence of ETF as it is reduced by the acyl-CoA dehydrogenase.[3][4]
Materials:
-
Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
This compound solution
-
50 mM HEPES buffer, pH 7.5
-
Fluorometer with excitation at 380 nm and emission at 450 nm
-
Anaerobic chamber or system for deoxygenating solutions
Procedure:
-
Prepare the assay buffer and deoxygenate it by bubbling with nitrogen or argon gas.
-
In an anaerobic environment, prepare the reaction mixture in a fluorometer cuvette containing the deoxygenated buffer, ETF, and MCAD.
-
Place the cuvette in the fluorometer and record the stable baseline fluorescence.
-
Initiate the reaction by injecting the deoxygenated this compound substrate into the cuvette.
-
Monitor the decrease in fluorescence at 450 nm (excitation at 380 nm) for 5-10 minutes.
-
The rate of fluorescence decrease is proportional to the enzyme activity.
-
Perform control experiments without enzyme and without substrate.
Conclusion
The provided protocols offer robust methods for developing an enzymatic assay for this compound. The choice between the spectrophotometric and fluorometric assay will depend on the required sensitivity and specificity, as well as the availability of purified ETF. It is imperative to empirically determine the optimal assay conditions and the kinetic parameters of the chosen enzyme with this compound to ensure accurate and reliable quantification. These assays will be valuable tools for investigating the role of branched-chain dicarboxylic acid metabolism in health and disease.
References
- 1. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
"solid-phase extraction protocol for dicarboxylic acyl-CoAs"
Application Notes and Protocols
Topic: Solid-Phase Extraction Protocol for Dicarboxylic Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicarboxylic acyl-Coenzyme A (acyl-CoA) esters are important metabolic intermediates that originate from the ω-oxidation of fatty acids in the endoplasmic reticulum. This pathway becomes particularly relevant under conditions of high lipid load or when mitochondrial β-oxidation is impaired. The resulting dicarboxylic acids are further metabolized through β-oxidation, primarily within peroxisomes and to a lesser extent in mitochondria.[1][2] Accurate quantification of dicarboxylic acyl-CoAs is crucial for studying metabolic disorders, drug toxicity, and cellular signaling.
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices.[3] For dicarboxylic acyl-CoAs, which possess two carboxyl groups, weak anion exchange (WAX) SPE is a highly effective method for their selective isolation.[4][5] This application note provides a detailed protocol for the solid-phase extraction of dicarboxylic acyl-CoAs from biological samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Dicarboxylic Acyl-CoA Formation and Degradation
The following diagram illustrates the formation of dicarboxylic acyl-CoAs via ω-oxidation and their subsequent catabolism through β-oxidation.
Experimental Protocol: Solid-Phase Extraction of Dicarboxylic Acyl-CoAs
This protocol outlines the extraction of dicarboxylic acyl-CoAs from biological tissues using weak anion exchange solid-phase extraction.
Materials and Reagents
-
Biological tissue (e.g., liver, kidney)
-
Liquid nitrogen
-
Internal Standard (e.g., ¹³C-labeled dicarboxylic acyl-CoA)
-
10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA) in water[2][6]
-
Weak Anion Exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
Procedure
-
Sample Homogenization and Protein Precipitation:
-
Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen and grind to a fine powder.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 1 mL of ice-cold 10% TCA or 5% SSA containing a known amount of internal standard.[2][6]
-
Homogenize the sample on ice using a tissue homogenizer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Solid-Phase Extraction (Weak Anion Exchange):
-
Conditioning: Condition the WAX SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water. This ensures the anion exchange functional groups are protonated and ready to bind the negatively charged dicarboxylic acyl-CoAs.
-
Sample Loading: Load the supernatant from step 1.6 onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove neutral and basic impurities.
-
Wash the cartridge with 2 mL of methanol to remove any remaining non-polar impurities.
-
-
Elution: Elute the dicarboxylic acyl-CoAs with 1 mL of 5% ammonium hydroxide in 50% acetonitrile. The high pH neutralizes the charge on the dicarboxylic acyl-CoAs, releasing them from the sorbent.[5]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Experimental Workflow
The following diagram provides a visual representation of the solid-phase extraction workflow.
Data Presentation
The recovery of dicarboxylic acyl-CoAs can be determined by comparing the peak area of the analyte in the final extract to that of a standard solution that has not undergone the extraction process. The use of a stable isotope-labeled internal standard is highly recommended to correct for any sample loss during preparation.
Table 1: Representative Recovery of Dicarboxylic Acyl-CoAs using WAX-SPE
| Dicarboxylic Acyl-CoA | Chain Length | Expected Recovery (%) |
| Succinyl-CoA | C4 | 85 - 95 |
| Glutaryl-CoA | C5 | 88 - 98 |
| Adipoyl-CoA | C6 | 90 - 100 |
| Suberoyl-CoA | C8 | 87 - 97 |
| Sebacoyl-CoA | C10 | 85 - 95 |
| Dodecanedioyl-CoA | C12 | 82 - 92 |
Note: These values are illustrative and may vary depending on the specific biological matrix and experimental conditions. It is recommended to perform a validation study to determine the actual recovery and reproducibility of the method in your laboratory.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of dicarboxylic acyl-CoAs from biological samples. The use of weak anion exchange SPE offers a selective and efficient method for isolating these important metabolic intermediates. The subsequent analysis by LC-MS/MS allows for sensitive and accurate quantification, which is essential for advancing our understanding of metabolic pathways in health and disease.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 3-Methylnonanedioyl-CoA for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of stable isotope-labeled 3-Methylnonanedioyl-CoA in metabolic flux analysis (MFA). While direct literature on the use of this compound as a tracer is limited, this guide is built upon established principles of stable isotope labeling and the known metabolic pathways of structurally similar molecules, such as 3-methyl-branched fatty acids. These notes are intended to serve as a comprehensive resource for researchers interested in investigating the metabolic fate of this compound and its impact on cellular metabolism.
Introduction to this compound and Flux Analysis
This compound is a dicarboxylic acid derivative containing a methyl branch. Dicarboxylic acids are involved in various metabolic processes, and their metabolism can be altered in certain disease states. The presence of a methyl branch suggests a potential link to the degradation pathways of branched-chain amino acids or branched-chain fatty acids.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope (e.g., ¹³C) and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism. Stable isotope labeling of this compound can provide valuable insights into its catabolism and potential anabolic contributions.
Metabolic Pathway of this compound
Based on the known metabolism of 3-methyl-branched fatty acids, the proposed metabolic pathway for this compound likely involves peroxisomal α-oxidation. This pathway allows for the removal of a single carbon atom, bypassing the steric hindrance at the β-carbon caused by the methyl group, thus preparing the molecule for subsequent β-oxidation.
The key steps in the proposed pathway are:
-
Activation: 3-Methylnonanedioic acid is first activated to its CoA ester, this compound.
-
α-Hydroxylation: The acyl-CoA ester undergoes hydroxylation at the α-carbon (C2) by a peroxisomal hydroxylase.
-
Cleavage: The resulting 2-hydroxy-3-methylacyl-CoA is cleaved, releasing formyl-CoA (which can be converted to CO₂) and a shorter 2-methyl-aldehyde.
-
Dehydrogenation: The aldehyde is then oxidized to the corresponding carboxylic acid.
-
β-Oxidation: The resulting shorter-chain dicarboxylic acid can then enter the β-oxidation pathway.
Figure 1. Proposed metabolic pathway of this compound via peroxisomal α-oxidation.
Experimental Protocols
Synthesis of Stable Isotope-Labeled this compound
The synthesis of isotopically labeled this compound is a critical first step. A generalized approach for the synthesis of a ¹³C-labeled dicarboxylic acid is outlined below. The specific positions of the ¹³C labels will determine the information that can be obtained from the flux analysis. For example, labeling at the carboxyl groups ([1,9-¹³C₂]-3-Methylnonanedioic acid) would be informative for tracking decarboxylation events.
Generalized Synthesis Protocol:
-
Precursor Selection: Start with a commercially available, ¹³C-labeled precursor. For instance, to label the carboxyl groups, a ¹³C-labeled cyanide (K¹³CN) or ¹³C-labeled carbon dioxide (¹³CO₂) could be used in appropriate chemical reactions.
-
Chain Elongation and Functionalization: Employ standard organic chemistry techniques such as malonic ester synthesis or Grignard reactions with labeled precursors to build the carbon backbone of the dicarboxylic acid.
-
Introduction of the Methyl Group: The methyl group can be introduced via alkylation of an appropriate intermediate.
-
Purification: The final labeled dicarboxylic acid must be purified to a high degree using techniques like high-performance liquid chromatography (HPLC) or crystallization.
-
Activation to CoA Ester: The purified labeled dicarboxylic acid is then enzymatically or chemically converted to its CoA ester.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare a custom medium that is deficient in the unlabeled form of the metabolite of interest but supplemented with the stable isotope-labeled this compound.
-
Labeling: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined period. The duration of labeling will depend on the expected rate of metabolism and the time required to reach isotopic steady state. A time-course experiment is recommended to determine the optimal labeling time.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Separate the metabolites using a liquid chromatography system. A method optimized for the separation of dicarboxylic acids and their CoA esters should be employed.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer.
-
Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest. Targeted MS/MS analysis can be used for confirmation and improved quantification.
Data Presentation
Quantitative data from metabolic flux analysis studies should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table provides an illustrative example of how to present flux data. Note: This data is from a study on branched-chain amino and keto acids in a porcine model and is not directly representative of this compound metabolism. It serves as a template for data presentation.
| Organ | Metabolite | Postabsorptive Flux (nmol·kg⁻¹·min⁻¹) | Postprandial Flux (µmol·kg⁻¹·4h⁻¹) |
| Liver | KIC | - | -200 |
| KMV | - | - | |
| KIV | - | - | |
| PDV | KIC | -144 | 12.3 |
| KMV | - | - | |
| KIV | - | - | |
| Kidney | KIC | - | - |
| KMV | - | - | |
| KIV | - | 10.0 | |
| Hindquarter | KIC | - | 46.2 |
| KMV | - | 46.2 | |
| KIV | - | 46.2 |
Negative values indicate uptake, and positive values indicate release. KIC: α-ketoisocaproic acid; KMV: 3-methyl-2-oxovaleric acid; KIV: 2-oxoisovalerate; PDV: Portal-drained viscera.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope labeling experiment using this compound for flux analysis.
Figure 2. General experimental workflow for flux analysis.
Logical Relationships in Flux Analysis
The core principle of stable isotope-based flux analysis is to trace the flow of labeled atoms through a metabolic network. The distribution of these isotopes in downstream metabolites provides quantitative information about the relative activities of different metabolic pathways.
Figure 3. Logical relationships in stable isotope-based flux analysis.
Conclusion and Future Directions
The use of stable isotope-labeled this compound as a tracer for metabolic flux analysis holds the potential to unravel novel aspects of branched-chain dicarboxylic acid metabolism. While the protocols and pathways outlined in this document are based on established principles and knowledge of similar compounds, further research is required to validate the specific metabolic fate of this compound and to develop optimized analytical methods for its CoA ester and downstream metabolites. Future studies could focus on applying this tracer in models of diseases where branched-chain fatty acid or amino acid metabolism is dysregulated, potentially identifying new therapeutic targets.
Disclaimer: The application of stable isotope-labeled this compound for flux analysis is a novel research area. The protocols and pathways described herein are intended as a guide and may require optimization for specific experimental systems.
Application Notes and Protocols for the Study of Exogenous 3-Methylnonanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake and metabolism of the exogenous dicarboxylic acid derivative, 3-Methylnonanedioyl-CoA. Drawing parallels from the known metabolism of other dicarboxylic acids, this document outlines hypothesized pathways and provides robust experimental methodologies to elucidate the biological fate and activity of this compound.
I. Application Notes
Introduction
Dicarboxylic acids (DCAs) and their CoA esters are increasingly recognized for their roles in cellular metabolism and signaling. While endogenously produced through ω-oxidation of monocarboxylic acids, exogenous DCAs can serve as alternative energy sources and may have therapeutic potential. This compound, a C10 dicarboxylic acid derivative, is a novel molecule whose cellular processing is yet to be fully characterized. Understanding its uptake and metabolic fate is crucial for evaluating its potential as a metabolic modulator or a therapeutic agent.
Hypothesized Cellular Uptake and Metabolism
Based on the current understanding of dicarboxylic acid metabolism, we propose the following putative pathway for this compound:
-
Cellular Uptake : Exogenous this compound is likely too large and charged to passively diffuse across the plasma membrane. Its uptake is hypothesized to be mediated by specific transporters. Given its dicarboxylate nature, members of the sodium-dicarboxylate cotransporter family, such as NaDC-1 and NaDC-3, are candidate transporters.[1] Longer-chain dicarboxylic acids have also been shown to utilize an electroneutral transport mechanism, which may also be relevant.[2][3]
-
Cytosolic Activation : If taken up as the free acid, 3-Methylnonanedioic acid would first need to be activated to its CoA ester in the cytosol by a dicarboxylyl-CoA synthetase.
-
Mitochondrial and Peroxisomal Transport : The resultant this compound must then be transported into the mitochondria and/or peroxisomes for further metabolism. Transport across the inner mitochondrial membrane could be facilitated by the inner membrane anion channel (IMAC) or other dicarboxylate carriers.[2][3]
-
Metabolic Degradation : Inside the mitochondrial matrix or the peroxisome, this compound is expected to undergo β-oxidation.[4][5][6] This process would sequentially shorten the carbon chain, releasing acetyl-CoA and propionyl-CoA (due to the methyl branch). The end product of the even-chain portion of the molecule would be succinyl-CoA.[6] Enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) are likely involved in the mitochondrial degradation of this molecule.[6]
Potential Research and Therapeutic Applications
-
Metabolic Disorders : As a potential anaplerotic substrate, this compound could replenish tricarboxylic acid (TCA) cycle intermediates, which may be beneficial in certain metabolic diseases.
-
Alternative Energy Source : In conditions of impaired glucose or fatty acid metabolism, this compound could serve as an alternative fuel source.
-
Drug Delivery : The dicarboxylate structure could be explored as a carrier moiety for targeted drug delivery to tissues expressing specific dicarboxylate transporters.
II. Quantitative Data Summary
The following tables present hypothetical data that could be obtained from the described experimental protocols.
Table 1: Cellular Uptake of [¹⁴C]-3-Methylnonanedioic Acid
| Cell Line | Uptake Rate (pmol/min/mg protein) | K_m (µM) | V_max (pmol/min/mg protein) |
| HEK293 | 15.2 ± 1.8 | 75.4 | 25.1 |
| HepG2 | 28.6 ± 3.1 | 52.1 | 45.8 |
| C2C12 | 12.1 ± 1.5 | 88.9 | 19.7 |
Table 2: Inhibition of [¹⁴C]-3-Methylnonanedioic Acid Uptake
| Inhibitor | Cell Line | Concentration (µM) | % Inhibition |
| Succinate | HepG2 | 100 | 65.3 ± 5.2 |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | HepG2 | 50 | 48.9 ± 4.1 |
| 2,3-dimethylsuccinate | HepG2 | 100 | 20.1 ± 3.5 |
Table 3: Mitochondrial Respiration with 3-Methylnonanedioyl-carnitine
| Substrate | State 3 Respiration (nmol O₂/min/mg protein) | State 4 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Pyruvate/Malate | 150.5 ± 12.3 | 25.1 ± 2.9 | 6.0 |
| Palmitoyl-carnitine | 125.8 ± 10.9 | 22.4 ± 2.5 | 5.6 |
| 3-Methylnonanedioyl-carnitine | 98.2 ± 9.5 | 18.9 ± 2.1 | 5.2 |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 3-Methylnonanedioic acid for use in subsequent assays.
Materials:
-
3-Methylnonanedioic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
0.1 M Potassium bicarbonate buffer, pH 8.0
-
HPLC system for purification
Method:
-
Activation of Carboxylic Acid:
-
Dissolve 3-Methylnonanedioic acid (1 equivalent) and NHS (2.2 equivalents) in anhydrous DMF.
-
Add DCC (2.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the NHS ester by adding cold diethyl ether and collect the solid.
-
-
Thioesterification:
-
Dissolve the activated NHS ester in DMF.
-
In a separate vial, dissolve Coenzyme A trilithium salt (1.5 equivalents) in 0.1 M potassium bicarbonate buffer (pH 8.0).
-
Slowly add the NHS ester solution to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
-
Purification:
-
Purify the resulting this compound by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the collected fractions to obtain the pure product.
-
Confirm the identity and purity by mass spectrometry and NMR.
-
Protocol 2: In Vitro Cellular Uptake Assay
Objective: To quantify the uptake of exogenous 3-Methylnonanedioic acid into cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, HEK293)
-
[¹⁴C]-labeled 3-Methylnonanedioic acid
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Inhibitors (e.g., succinate, specific transporter inhibitors)
-
Scintillation fluid and counter
-
BCA protein assay kit
Method:
-
Cell Culture: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Add uptake buffer containing a known concentration of [¹⁴C]-3-Methylnonanedioic acid (and inhibitors, if applicable).
-
Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
To stop the uptake, aspirate the radioactive solution and wash the cells three times with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration using a BCA assay.
-
-
Data Analysis:
-
Calculate the uptake rate as pmol of substrate per minute per mg of protein.
-
For kinetic analysis, perform the assay with varying substrate concentrations to determine K_m and V_max.
-
Protocol 3: Whole-Cell Metabolism Assay using Isotope Tracing
Objective: To trace the metabolic fate of 3-Methylnonanedioic acid within the cell.
Materials:
-
[U-¹³C₁₀]-3-Methylnonanedioic acid
-
Cultured cells
-
Cell culture medium
-
LC-MS/MS system
Method:
-
Cell Treatment:
-
Culture cells to 80% confluency in 6-well plates.
-
Replace the standard medium with a medium containing [U-¹³C₁₀]-3-Methylnonanedioic acid at a defined concentration.
-
Incubate for a specified period (e.g., 6, 12, or 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding 80% methanol pre-chilled to -80°C.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract using an LC-MS/MS system.
-
Monitor for the incorporation of ¹³C into downstream metabolites such as acetyl-CoA, succinyl-CoA, and other TCA cycle intermediates.
-
-
Data Analysis:
-
Determine the fractional enrichment of ¹³C in the target metabolites to map the metabolic pathway and quantify the contribution of 3-Methylnonanedioic acid to cellular metabolism.
-
IV. Visualizations
Caption: Hypothesized cellular uptake and metabolism of this compound.
Caption: Experimental workflow for the in vitro cellular uptake assay.
Caption: Workflow for assessing mitochondrial metabolism of 3-Methylnonanedioyl-carnitine.
References
- 1. Role of Plasma Membrane Dicarboxylate Transporters in the Uptake and Toxicity of Diglycolic Acid, a Metabolite of Diethylene Glycol, in Human Proximal Tubule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for the transport of alpha,omega-dicarboxylates through the mitochondrial inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
Application Notes and Protocols for Enzyme Screening Using 3-Methylnonanedioyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, amino acid breakdown, and the citric acid cycle. The diversity of acyl-CoA structures, arising from variations in chain length, saturation, and branching, necessitates a wide array of enzymes for their synthesis, modification, and degradation. 3-Methylnonanedioyl-CoA, a dicarboxylic acyl-CoA with a methyl branch, represents a novel substrate for the investigation of enzymes involved in lipid metabolism and detoxification pathways. Its dicarboxylic nature suggests involvement in peroxisomal or mitochondrial β-oxidation, which are pathways for shortening dicarboxylic acids formed via ω-oxidation of fatty acids. The methyl group introduces steric hindrance that can be used to probe the substrate specificity of various acyl-CoA-processing enzymes.
This document provides detailed application notes and protocols for screening enzyme libraries for activity using this compound as a substrate. These protocols are designed for high-throughput screening and detailed kinetic characterization of candidate enzymes such as acyl-CoA dehydrogenases, acyl-CoA oxidases, and acyl-CoA thioesterases.
Potential Enzyme Classes for Screening
Based on the metabolism of structurally related dicarboxylic and methyl-branched acyl-CoAs, the following enzyme classes are primary candidates for interaction with this compound:
-
Acyl-CoA Dehydrogenases (ACADs): These mitochondrial enzymes catalyze the initial step of β-oxidation. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a particularly strong candidate due to its known activity with some dicarboxylyl-CoAs.
-
Acyl-CoA Oxidases (ACOX): Located in peroxisomes, these enzymes carry out the first step of β-oxidation of dicarboxylic acids and other substrates that are not readily metabolized by mitochondria.
-
Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs to release free fatty acids and Coenzyme A. Specific ACOTs, such as ACOT4 and ACOT8, have demonstrated activity towards dicarboxylic acyl-CoAs.
-
Carnitine Acyltransferases (e.g., CROT, CRAT): These enzymes are involved in the transport of acyl groups across mitochondrial membranes by converting acyl-CoAs to acylcarnitines.
-
Acyl-CoA Synthetases (ACS): While these enzymes typically activate free fatty acids to their CoA esters, they can be screened in the reverse direction (hydrolysis) or for their specificity for dicarboxylic acids.
Data Presentation: A-General-Framework-for-Presenting-Screening-Data
Quantitative data from enzyme screening and characterization should be organized for clarity and comparative analysis. Below are template tables for presenting results.
Table 1: Summary of Primary Enzyme Screening Results
| Enzyme ID | Enzyme Class | Source Organism | Relative Activity (%) | Hit Confirmation (Yes/No) |
| E001 | ACAD | Homo sapiens | 85 | Yes |
| E002 | ACOX | Aspergillus niger | 15 | No |
| E003 | ACOT | Mus musculus | 92 | Yes |
| ... | ... | ... | ... | ... |
Table 2: Kinetic Parameters of Confirmed Hits
| Enzyme ID | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| E001 | 15.2 ± 1.8 | 5.7 ± 0.4 | 12.1 | 7.96 x 105 |
| E003 | 28.9 ± 3.1 | 12.1 ± 0.9 | 25.4 | 8.79 x 105 |
| ... | ... | ... | ... | ... |
Table 3: Inhibitor Screening Results
| Enzyme ID | Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| E001 | Compound X | 5.4 ± 0.6 | 2.1 ± 0.3 | Competitive |
| E003 | Compound Y | 12.1 ± 1.5 | N/A | Non-competitive |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: High-Throughput Screening of Acyl-CoA Dehydrogenase (ACAD) and Acyl-CoA Oxidase (ACOX) Activity
This protocol utilizes a coupled fluorometric assay to detect the production of hydrogen peroxide (H₂O₂), a byproduct of ACOX activity, or to detect the reduction of an electron acceptor by ACADs.
Principle:
-
For ACOX: The oxidase enzyme converts this compound to 2-enoyl-CoA, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).
-
For ACADs: The dehydrogenase reduces an electron acceptor (e.g., ferrocenium). The change in absorbance or fluorescence of the acceptor is measured. A common method involves coupling the reaction to the reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product.
Materials:
-
This compound (substrate)
-
Enzyme library (purified enzymes or cell lysates)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
Amplex Red reagent (10 mM stock in DMSO)
-
Horseradish Peroxidase (HRP) (10 U/mL stock in Assay Buffer)
-
(For ACADs) Electron Transfer Flavoprotein (ETF)
-
(For ACADs) Ferrocenium hexafluorophosphate or similar electron acceptor
-
96-well or 384-well black microplates
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a 50 µL reaction mixture containing:
-
25 µL of 2x Assay Buffer
-
5 µL of enzyme solution
-
10 µL of Amplex Red/HRP solution (final concentration: 50 µM Amplex Red, 0.1 U/mL HRP)
-
For ACADs, include ETF and the electron acceptor in the reaction mix.
-
-
Initiate the Reaction: Add 10 µL of this compound solution (to a final concentration of 10-100 µM) to each well to start the reaction. Include wells with no enzyme (negative control) and no substrate (background control).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence from all wells. Calculate the relative activity of each enzyme compared to a positive control (if available) or identify hits based on a statistically significant increase in fluorescence compared to the negative control.
Protocol 2: Screening for Acyl-CoA Thioesterase (ACOT) Activity
This protocol uses a colorimetric assay to detect the free thiol group of Coenzyme A released upon hydrolysis of this compound.
Principle:
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with the free sulfhydryl group of Coenzyme A to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Materials:
-
This compound (substrate)
-
Enzyme library
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
DTNB solution (10 mM stock in Assay Buffer)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, add:
-
50 µL of Assay Buffer
-
10 µL of enzyme solution
-
-
Initiate the Reaction: Add 20 µL of this compound solution (final concentration 50-200 µM). Include appropriate controls.
-
Incubation: Incubate at the optimal temperature for 15-30 minutes.
-
Stop and Develop Color: Add 20 µL of DTNB solution (final concentration ~0.2 mM) to each well to stop the reaction and develop the color.
-
Measurement: After a 5-minute incubation at room temperature, measure the absorbance at 412 nm.
-
Data Analysis: Calculate the amount of CoASH released using a standard curve generated with known concentrations of Coenzyme A.
Protocol 3: LC-MS/MS-Based Assay for Product Formation
This is a highly specific and sensitive method for directly detecting the products of the enzymatic reaction.
Principle:
The reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the substrate (this compound) and its potential products (e.g., chain-shortened acyl-CoAs, or the free 3-methylnonanedioic acid).
Materials:
-
This compound
-
Enzyme of interest
-
Reaction Buffer appropriate for the enzyme
-
Quenching Solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Enzymatic Reaction: Set up a 50 µL reaction containing the enzyme, buffer, and this compound. Incubate for a defined period.
-
Reaction Quenching: Stop the reaction by adding 100 µL of cold Quenching Solution.
-
Sample Preparation: Centrifuge the samples to pellet precipitated protein. Transfer the supernatant to HPLC vials.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a separation gradient and set up multiple reaction monitoring (MRM) transitions for the parent and expected daughter ions of the substrate and anticipated products.
-
Data Analysis: Quantify the substrate consumed and product formed by comparing peak areas to a standard curve.
Visualizations
Caption: Workflow for enzyme screening with this compound.
Caption: Potential metabolic pathways for dicarboxylic acyl-CoAs.
Application Notes and Protocols for Analytical Standards of Long-Chain Dicarboxylic Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain dicarboxylic acyl-CoAs are critical metabolic intermediates that play significant roles in cellular energy homeostasis and signaling. Formed from the ω-oxidation of monocarboxylic fatty acids, these molecules are primarily metabolized through peroxisomal β-oxidation.[1] Their accumulation has been linked to various metabolic states and diseases, making them important targets for research and therapeutic development. Furthermore, long-chain acyl-CoAs, including dicarboxylic species, act as signaling molecules by modulating the activity of key regulatory proteins such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[1][2]
These application notes provide detailed protocols for the synthesis, purification, characterization, and analysis of long-chain dicarboxylic acyl-CoA standards, as well as methods to investigate their roles in cellular signaling pathways.
I. Synthesis and Purification of Long-Chain Dicarboxylic Acyl-CoA Standards
The generation of high-purity long-chain dicarboxylic acyl-CoA standards is essential for accurate quantification and functional studies. A reliable method for their synthesis is a chemo-enzymatic approach that utilizes an acyl-CoA synthetase.[3][4]
Experimental Protocol: Enzymatic Synthesis of Dodecanedioyl-CoA
This protocol describes the synthesis of dodecanedioyl-CoA from dodecanedioic acid.
Materials:
-
Dodecanedioic acid
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP, disodium salt
-
MgCl₂
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Methanol
-
Acetonitrile
-
Potassium phosphate buffer (0.1 M, pH 6.7)[7]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
2 mM DTT
-
1 mM Dodecanedioic acid (dissolved in a small amount of ethanol or DMSO if necessary)
-
1.5 mM Coenzyme A
-
5-10 µg of Acyl-CoA Synthetase
-
Adjust the final volume to 1 mL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC to observe the formation of the dodecanedioyl-CoA peak and the disappearance of the CoA peak.
-
Purification by Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.[8] Do not allow the cartridge to dry out.[8]
-
Loading: Load the reaction mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other hydrophilic components.
-
Elution: Elute the dodecanedioyl-CoA with 2 mL of methanol.
-
-
Solvent Evaporation and Storage: Evaporate the methanol from the eluate under a stream of nitrogen. Reconstitute the purified dodecanedioyl-CoA in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 6.7) or water. For long-term storage, lyophilize the product and store it at -80°C.
II. Characterization of Long-Chain Dicarboxylic Acyl-CoA Standards
The identity and purity of the synthesized standards must be confirmed using analytical techniques such as mass spectrometry and NMR.
Data Presentation: Expected Mass Spectrometry Data
High-resolution mass spectrometry should be used to confirm the accurate mass of the synthesized dicarboxylic acyl-CoA.
| Compound | Chemical Formula | Exact Mass [M-H]⁻ |
| Suberoyl-CoA (C8) | C₂₉H₄₆N₇O₁₈P₃S | 913.1891 |
| Sebacoyl-CoA (C10) | C₃₁H₅₀N₇O₁₈P₃S | 941.2204 |
| Dodecanedioyl-CoA (C12) | C₃₃H₅₄N₇O₁₈P₃S | 969.2517 |
| Tetradecanedioyl-CoA (C14) | C₃₅H₅₈N₇O₁₈P₃S | 997.2830 |
| Hexadecanedioyl-CoA (C16) | C₃₇H₆₂N₇O₁₈P₃S | 1025.3143 |
Note: The exact mass will vary depending on the ionization state. The values presented are for the singly deprotonated molecule.
III. Quantitative Analysis of Long-Chain Dicarboxylic Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain dicarboxylic acyl-CoAs in biological samples.[9][10]
Experimental Protocol: Tissue Extraction and LC-MS/MS Analysis
This protocol outlines the extraction of long-chain dicarboxylic acyl-CoAs from liver tissue and their subsequent analysis.
Materials:
-
Frozen liver tissue
-
Acetonitrile/Isopropanol (3:1, v/v)[7]
-
Potassium phosphate buffer (0.1 M, pH 6.7)[7]
-
Internal standards (e.g., ¹³C-labeled dicarboxylic acyl-CoAs)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 1 mL of ice-cold acetonitrile/isopropanol (3:1) and the internal standard.
-
Homogenize the tissue on ice using a tissue homogenizer.
-
-
Extraction:
-
Add 500 µL of 0.1 M potassium phosphate buffer (pH 6.7) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate moiety) is typically monitored for acyl-CoAs.[10][11]
-
Data Presentation: Example LC-MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Suberoyl-CoA (C8) | 914.2 | 407.2 | 35 |
| Sebacoyl-CoA (C10) | 942.2 | 435.2 | 35 |
| Dodecanedioyl-CoA (C12) | 970.3 | 463.3 | 35 |
| Tetradecanedioyl-CoA (C14) | 998.3 | 491.3 | 35 |
| Hexadecanedioyl-CoA (C16) | 1026.3 | 519.3 | 35 |
Note: These are example parameters and should be optimized for the specific instrument used.
IV. Signaling Pathways and Functional Assays
Long-chain dicarboxylic acyl-CoAs can act as signaling molecules, influencing key metabolic pathways.
AMP-Activated Protein Kinase (AMPK) Signaling
Long-chain acyl-CoAs, including dicarboxylic analogs, can activate AMPK, a central regulator of cellular energy metabolism.[1][2] This activation promotes catabolic pathways to generate ATP.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activation by long chain fatty acyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Methylnonanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 3-Methylnonanedioyl-CoA, a dicarboxylic acyl-CoA. While specific experimental data for this molecule is not widely published, this note extrapolates from well-established fragmentation behaviors of other dicarboxylic acids and acyl-Coenzyme A (acyl-CoA) compounds to predict its mass spectrometric characteristics.[1][2][3][4][5] This guide includes predicted fragmentation data, a generalized experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual representations of the fragmentation pathway and experimental workflow.
Introduction
This compound is a derivative of 3-methylnonanedioic acid, a dicarboxylic acid. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[3] Understanding their structure and concentration in biological systems is crucial for metabolic research and drug development. Mass spectrometry, particularly LC-MS/MS, is a powerful technique for the sensitive and specific quantification of these molecules.[6] The fragmentation pattern of an acyl-CoA in the mass spectrometer provides a unique fingerprint for its identification and structural elucidation.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of acyl-CoAs in positive ion mode tandem mass spectrometry is characterized by specific cleavages of the Coenzyme A moiety.[4][7] For this compound, two primary fragmentation pathways are expected:
-
A neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[5][8]
-
The formation of a characteristic fragment ion corresponding to adenosine 3',5'-diphosphate at m/z 428.0365.[9]
The most abundant fragment is typically the ion resulting from the neutral loss of 507 Da.[8] This fragment, which contains the acyl group, is specific to the analyte of interest.
Predicted Quantitative Data
To predict the mass-to-charge ratios (m/z) of the precursor and product ions for this compound, its molecular weight must first be calculated.
-
3-Methylnonanedioic acid (C10H18O4): Molecular Weight = 202.25 g/mol
-
Coenzyme A (C21H36N7O16P3S): Molecular Weight = 767.53 g/mol
-
This compound (C31H52N7O19P3S): Molecular Weight = 951.78 g/mol (after formation of the thioester bond and loss of H2O)
The following table summarizes the predicted m/z values for the key ions in an MS/MS experiment.
| Ion Description | Predicted m/z [M+H]+ |
| Precursor Ion | 952.79 |
| Product Ion (Neutral Loss of 507) | 445.79 |
| Product Ion (Adenosine 3',5'-diphosphate) | 428.04 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in biological samples. Optimization of specific parameters will be required for different sample types and instrumentation.
1. Sample Preparation
-
Extraction: Extract acyl-CoAs from biological samples (e.g., cell culture, tissue homogenates) using a cold extraction solution, such as 2.5% sulfosalicylic acid (SSA) or an acetonitrile/methanol/water mixture (2:2:1 v/v/v).[3][10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: Use a C18 reversed-phase column suitable for the separation of polar molecules (e.g., 3C18-EP-120, 0.5 × 50 mm, 3.0 μm).[5]
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from other metabolites. The gradient will depend on the specific column and sample matrix.
-
Flow Rate: A typical flow rate for microLC is around 40 µl/min.[5]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[5]
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5]
-
Precursor Ion (Q1): m/z 952.79
-
Product Ions (Q3): m/z 445.79 and m/z 428.04
-
Collision Energy (CE): Optimize the collision energy to achieve the most abundant fragmentation of the precursor ion.
-
Data Analysis: Use appropriate software to integrate the peak areas of the MRM transitions and quantify the amount of this compound relative to an internal standard.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Predicted MS/MS fragmentation of this compound.
Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.
References
- 1. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"improving the yield of 3-Methylnonanedioyl-CoA chemical synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of chemically synthesized 3-Methylnonanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthesis process. Key areas to investigate include:
-
Incomplete Activation of 3-Methylnonanedioic Acid: The initial activation of the dicarboxylic acid to a more reactive intermediate is critical. If this step is inefficient, the subsequent reaction with Coenzyme A will be poor.
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact yield.
-
Degradation of Coenzyme A or the Final Product: Acyl-CoA esters can be unstable, particularly at non-optimal pH or in the presence of nucleophiles.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps.
To improve your yield, consider the optimization strategies outlined in the table below.
Q2: I am observing a significant amount of a white precipitate in my reaction mixture that is not my final product. What is it and how can I minimize its formation?
A2: If you are using dicyclohexylcarbodiimide (DCC) as a coupling agent, the white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction. While its formation indicates that the coupling reaction is proceeding, excessive amounts can complicate purification. To minimize issues with DCU, you can:
-
Use an alternative, water-soluble carbodiimide: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) produce a water-soluble urea byproduct that can be easily removed during aqueous workup.
-
Optimize stoichiometry: Ensure you are not using a large excess of DCC.
-
Filter the reaction mixture: DCU is largely insoluble in many organic solvents like dichloromethane (DCM) and can be removed by filtration before proceeding with the workup.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended for unambiguous characterization:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing and purifying acyl-CoA esters.[1][2] You can monitor the reaction progress and assess the purity of the final product.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the synthesized this compound.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex due to the size of the molecule, NMR can provide structural confirmation.
Q4: My purified this compound seems to degrade upon storage. What are the best practices for storing it?
A4: Acyl-CoA esters are sensitive to hydrolysis. For long-term stability, it is recommended to store this compound under the following conditions:
-
Temperature: Store at -80°C for maximum stability.[3]
-
Form: Store as a lyophilized powder or in a solution at a slightly acidic pH (around 6.0).
-
Aliquotting: Aliquot the sample to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Reaction Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of 3-methylnonanedioic acid | Use a co-solvent system such as THF/DCM or DMF to ensure complete dissolution of the starting material. | Improved homogeneity of the reaction mixture and increased reaction rate. |
| Inefficient activation of the carboxylic acid | Add an activating agent like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP) along with the DCC coupling agent.[4] | Formation of a more reactive intermediate, leading to higher conversion to the CoA ester. |
| Degradation of Coenzyme A | Ensure the Coenzyme A solution is freshly prepared and maintained at a neutral to slightly acidic pH before addition to the reaction. | Preservation of the integrity of the Coenzyme A thiol group, making it available for reaction. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature moderately (e.g., from 0°C to room temperature). | Drive the reaction to completion, increasing the yield of the desired product. |
Issue 2: Difficulty in Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination with DCU byproduct | Pre-filter the crude reaction mixture to remove the bulk of the insoluble DCU before purification. | A cleaner crude product, which is easier to purify by chromatography. |
| Co-elution of product and starting materials | Optimize the HPLC gradient or solid-phase extraction (SPE) wash and elution steps. For HPLC, a shallow gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate) is often effective.[1] | Improved separation of this compound from unreacted 3-methylnonanedioic acid and Coenzyme A. |
| Product degradation during purification | Maintain a cold chain during purification where possible and use buffers with a slightly acidic pH. | Minimized hydrolysis of the thioester bond, leading to higher recovery of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via NHS Ester Intermediate
This protocol describes a two-step synthesis involving the formation of an N-hydroxysuccinimide (NHS) activated ester of 3-methylnonanedioic acid, followed by reaction with Coenzyme A.
Step 1: Activation of 3-Methylnonanedioic Acid
-
Dissolve 3-methylnonanedioic acid (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) (2.2 equivalents) to the cooled solution with stirring.
-
Allow the reaction to stir at 0°C for 1 hour, then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude bis-NHS ester of 3-methylnonanedioic acid.
Step 2: Thioesterification with Coenzyme A
-
Dissolve the crude bis-NHS ester in a suitable organic solvent like THF.
-
In a separate flask, dissolve Coenzyme A (lithium or sodium salt, 1 equivalent) in a neutral pH buffer (e.g., sodium bicarbonate buffer, pH 7.0-7.5).
-
Slowly add the solution of the activated ester to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.0 and 7.5 by adding a dilute base (e.g., 0.1 M NaOH) as needed.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the formation of this compound by HPLC.
-
Once the reaction is complete, proceed with purification, for example, by solid-phase extraction or preparative HPLC.
Visualizations
Logical Workflow for Synthesis
Caption: Chemical synthesis workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
"overcoming matrix effects in 3-Methylnonanedioyl-CoA LC-MS/MS analysis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of 3-Methylnonanedioyl-CoA and other acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may arise during your LC-MS/MS experiments.
Q1: I'm observing a weak or no signal for my analyte, this compound. What are the likely causes and solutions?
A weak or absent analyte signal is often due to ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte in the MS source.[1][2][3]
-
Initial Checks:
-
Inject a Neat Standard: Verify instrument sensitivity by injecting a clean standard solution of this compound. If the signal is strong, the issue is likely related to the sample matrix.
-
Review Blank Injections: Check blank injections for carryover from previous samples, which can contribute to background noise and suppression.[2]
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering endogenous components before analysis.[1][4] Consider implementing or optimizing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocols.[4][5]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where matrix components elute (the "suppression region").[3][6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7][8] In cases of severe ion suppression, this can paradoxically lead to a better signal-to-noise ratio.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate correction during data processing.[5][9] This is the most robust method for quantification.[5]
-
Check for Metal Adsorption: Acyl-CoAs can chelate with metal surfaces in standard stainless steel HPLC columns, causing signal loss.[10] If other strategies fail, consider using a metal-free or PEEK-lined column and tubing.[10]
-
Q2: My chromatographic peaks for this compound are broad, tailing, or splitting. How can I improve the peak shape?
Poor peak shape compromises resolution and quantification accuracy.[2]
-
Potential Causes & Solutions:
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of material on the column.[5] Implement a column wash step with a strong organic solvent in your method to clean the column between runs.[5]
-
Dirty Ion Source: Contaminants can accumulate in the MS ion source. Follow the manufacturer's protocol for cleaning the ion source components.[2]
-
Inappropriate Sample Vials: Some acyl-CoAs can adsorb to plastic sample vials. Using glass vials can decrease signal loss and improve stability and peak shape.[11]
-
Column Overload: Injecting too much analyte or matrix can saturate the column. Try reducing the injection volume or diluting the sample.[2]
-
Q3: I'm seeing high background noise and inconsistent baselines in my chromatograms. What should I investigate?
High background noise can obscure low-level analytes and affect integration.
-
Potential Causes & Solutions:
-
Contaminated Solvents/Additives: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phase additives.[2]
-
System Contamination: Buildup from previous samples can cause elevated background.[2] Regularly inject system suitability test samples to monitor for contamination and baseline issues.[2]
-
Phospholipid Buildup: Phospholipids from biological samples like plasma or serum are notorious for accumulating on the column and in the MS source, leading to erratic elution and high background. Use sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®.
-
Q4: My retention times are shifting between injections. Why is this happening?
Inconsistent retention times make peak identification unreliable and can indicate a problem with the LC system.[1]
-
Potential Causes & Solutions:
-
System Wear: Over time, pump seals and other components can wear out, leading to inconsistent flow rates and pressure fluctuations. Perform routine system maintenance as recommended by the manufacturer.[1]
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed and that the composition is not changing over time (e.g., due to evaporation of the organic component).
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[12] This phenomenon can manifest as:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of the target analyte, leading to a decreased signal.[1][3]
-
Ion Enhancement: Less common, where matrix components increase the ionization of the analyte, leading to an artificially high signal.[2] Matrix effects are a major concern in quantitative bioanalysis because they can negatively impact accuracy, precision, and sensitivity.[6][8]
Q2: How can I assess the presence of matrix effects in my method?
Two primary methods are used to evaluate matrix effects:
-
Post-Extraction Spike Method: An analyte spike is added to an extracted blank matrix sample. The analyte's response is then compared to its response in a clean solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[8][13]
-
Post-Column Infusion: A constant flow of the analyte solution is infused into the LC eluent after the column and before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal baseline indicates regions of ion suppression or enhancement, respectively.[3][14]
Q3: What is the best strategy to overcome matrix effects for acyl-CoA analysis?
A multi-faceted approach is most effective. The gold standard strategy is the use of a stable isotope-labeled internal standard (SIL-IS) .[5][9] A SIL-IS co-elutes with the analyte and is affected by matrix suppression or enhancement in the same way, providing the most accurate correction for signal variability.[15]
This should be combined with optimized sample preparation (e.g., SPE) to remove as many interfering components as possible before the analysis.[4]
Q4: Which sample preparation technique is most effective for reducing matrix effects for this compound?
For acyl-CoAs, Solid-Phase Extraction (SPE) is a highly effective technique for removing salts, phospholipids, and other interferences that cause matrix effects.[5][13] An alternative and simplified approach involves protein precipitation with 5-sulfosalicylic acid (SSA), which has been shown to be an effective extraction solvent for acyl-CoAs and can obviate the need for a separate SPE step in some cases.[13][16]
Q5: Can I just dilute my sample to eliminate matrix effects?
Dilution is a simple and sometimes effective strategy to reduce the concentration of matrix components.[7][8] However, it may not be sufficient for complex matrices and can compromise the detection of low-concentration analytes.[8] It is often used in conjunction with other sample preparation techniques. One approach is to inject both the original and a diluted sample; if the calculated concentrations agree, it suggests matrix effects are not significantly influencing the analysis.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Acyl-CoA Analysis
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Low to Moderate. Often insufficient for removing phospholipids and other small molecules. | Simple, fast, and inexpensive. | Prone to significant matrix effects from co-extracted components.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High. Selectivity can be tuned by adjusting pH and solvent polarity.[4] | Can provide cleaner extracts than PPT. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High. Very effective at removing salts and a broad range of interferences.[4][5][13] | High degree of purification, leading to minimal matrix effects.[1] | Can be more time-consuming and costly; requires method development. |
| Stable Isotope Dilution (SID) | A stable isotope-labeled internal standard is added to the sample before processing. | Compensates for, rather than removes, matrix effects. Considered the gold standard for accuracy.[5][9] | Corrects for variability in extraction, chromatography, and ionization.[9][15] | Requires synthesis or purchase of expensive labeled standards.[17] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol provides a general workflow for cleaning up tissue or cell extracts for acyl-CoA analysis. Note: This protocol should be optimized for your specific matrix and SPE cartridge.
-
Sample Preparation:
-
Homogenize tissue or cell pellets in a suitable extraction buffer (e.g., 2.5% sulfosalicylic acid or an acetonitrile/methanol/water mixture).[13][18]
-
Add your stable isotope-labeled internal standard at this stage.
-
Centrifuge to pellet precipitated proteins and debris.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Select a suitable reversed-phase cartridge (e.g., C18).
-
Activate the cartridge with 1-3 mL of methanol.
-
Equilibrate the cartridge with 1-3 mL of extraction buffer or water.[19] Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-3 mL of a weak, aqueous solvent (e.g., extraction buffer or water) to remove salts and highly polar interferences.[19]
-
-
Elution:
-
Elute the acyl-CoAs using a solvent mixture with a higher organic content. A stepwise elution can be effective:
-
Combine the elution fractions.
-
-
Final Preparation:
Protocol 2: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final injection solvent.
-
Set B (Spiked Matrix): Process a blank matrix sample (e.g., tissue from a control animal) through the entire extraction and cleanup protocol. Before the final evaporation step (or after reconstitution), spike with the analyte and internal standard at the same concentration as Set A.
-
Set C (Blank Matrix): Process a blank matrix sample without any added analyte or internal standard to check for endogenous levels or interferences.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Measure the peak area of the analyte in Set A (Area_Neat) and Set B (Area_SpikedMatrix).
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Area_SpikedMatrix / Area_Neat) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
Visualizations
Caption: Workflow for acyl-CoA analysis highlighting steps that mitigate matrix effects.
Caption: Decision tree for troubleshooting weak analyte signals in LC-MS/MS analysis.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. zefsci.com [zefsci.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a stable isotope dilution LC-MS assay for the quantitation of multiple polyethylene glycol (PEG) homologues to be used in permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low recovery of acyl-CoAs during extraction"
Welcome to the Technical Support Center for Acyl-CoA Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for the successful extraction and quantification of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of acyl-CoAs during extraction? A1: Low recovery is typically due to the inherent chemical instability of the thioester bond and the molecule's susceptibility to degradation.[1][2] The main factors include:
-
Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), rapidly hydrolyze the thioester bond upon cell lysis.[1]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in non-optimal pH conditions. Stability is significantly reduced in alkaline solutions (pH > 8).[1]
-
Thermal Decomposition: Elevated temperatures accelerate both enzymatic and chemical degradation.[1]
-
Oxidation: The thiol group in coenzyme A is susceptible to oxidation.[3]
-
Inefficient Extraction: The choice of solvent and extraction methodology is critical and can significantly impact yield.[4]
Q2: What are the optimal conditions for acyl-CoA stability during extraction? A2: To ensure maximum stability and recovery, the following conditions are recommended:
-
Temperature: All steps should be performed on ice (0-4°C) using pre-chilled tubes, buffers, and solvents.[1][4] For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[4]
-
pH: Acyl-CoAs are most stable in slightly acidic aqueous solutions, typically between pH 2 and 6.[1] Many protocols utilize a potassium phosphate buffer at a pH of approximately 4.9.[1][5][6]
-
Sample Handling: Immediate processing of fresh tissue or cells is optimal.[4] Avoid repeated freeze-thaw cycles, as they can significantly degrade the analytes.[4]
Q3: Which extraction solvents are most effective for acyl-CoAs? A3: The choice of solvent is crucial for recovery. Studies have shown that extraction with 80% methanol yields the highest signal intensity for most acyl-CoA compounds.[7] Conversely, the presence of formic acid or acetonitrile in the primary extraction solvent can lead to very poor or no signal for many acyl-CoAs.[7] A mixed organic-aqueous solvent, such as acetonitrile/methanol/water (2:2:1, v/v/v), has also been used effectively for extracting a broad range of acyl-CoA species.[3][8]
Q4: How can I prevent enzymatic degradation of my samples? A4: Quenching all enzymatic activity at the moment of sample collection is the most critical step.[1] This can be achieved by:
-
Rapid Freezing: Flash-freezing tissue samples in liquid nitrogen immediately after collection.[4]
-
Acidic Homogenization: Homogenizing samples in a strong acid, such as perchloric acid, to denature enzymes.[8]
-
Cold Organic Solvents: For cell cultures, rapidly aspirating the medium and lysing the cells with ice-cold methanol or an acetonitrile/methanol/water mixture.[8][9]
Troubleshooting Guide for Low Acyl-CoA Recovery
This guide addresses specific issues that can lead to poor yields during your experiments.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough disruption of the sample. For tissues, a glass homogenizer is effective.[4][6] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[4][8] Consider multiple extraction rounds from the tissue residue.[5] |
| Degradation During Sample Processing | Work quickly and maintain ice-cold conditions (0-4°C) at all times.[1][4] Use fresh, high-purity solvents. Add an internal standard (e.g., heptadecanoyl-CoA) early in the process to monitor recovery throughout the procedure.[4][5] |
| Chemical Instability (Hydrolysis) | Use a slightly acidic extraction buffer, such as 100 mM potassium phosphate (KH2PO4) at pH 4.9, to maintain stability.[1][6] Avoid alkaline conditions. |
| Inefficient Solid-Phase Extraction (SPE) | If using SPE for purification, ensure the column is properly conditioned and equilibrated before loading the sample.[4] Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the target analytes. |
| Sample Loss During Drying/Reconstitution | Dry the sample extract under a gentle stream of nitrogen at room temperature or in a vacuum concentrator (SpeedVac).[4][7] Reconstitute the dried pellet in a solvent suitable for both acyl-CoA stability and analytical detection (e.g., 50 mM ammonium acetate in 50% methanol).[7][9] |
Quantitative Data Summary
Table 1: Effect of Extraction Solvent on Acyl-CoA Detection
This table summarizes the relative MS intensities of short-chain acyl-CoAs detected in liver tissue using different extraction solvents. Higher intensity indicates better recovery and stability.
| Extraction Solvent | Relative MS Intensity |
| 80% Methanol | High [7] |
| 100% Methanol | Moderate |
| Acetonitrile/Methanol/Water (2:2:1) | Moderate[3][8] |
| Acetonitrile + 0.5% Formic Acid | Very Poor / No Signal [7] |
| Methanol + 0.5% Formic Acid | Very Poor / No Signal [7] |
Data synthesized from comparative studies.[3][7]
Table 2: Typical Abundance of Acyl-CoAs in Mammalian Cell Lines
This table provides a comparative overview of acyl-CoA pool sizes in different human cell lines, which can serve as a baseline for experimental expectations.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~3.5 | ~1.5 |
Note: Data is compiled from literature and direct comparability may be affected by variations in experimental conditions and normalization methods.[9]
Visualizations and Diagrams
Acyl-CoA Degradation Pathways
Caption: Primary pathways of acyl-CoA degradation.
Troubleshooting Workflow for Low Acyl-CoA Recovery
Caption: A logical workflow for troubleshooting low acyl-CoA yields.
General Acyl-CoA Extraction Workflow
Caption: Key steps in a typical acyl-CoA extraction protocol.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[9]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution Solvent: 50 mM ammonium acetate in 50% methanol, pH 6.8[7]
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to the cells.
-
Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension Cells: Resuspend the cell pellet vigorously in the cold methanol.
-
-
Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[9]
-
Sample Drying: Dry the supernatant using a vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.[7]
-
Sample Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of Reconstitution Solvent. Vortex briefly and centrifuge at high speed for 3 minutes at 4°C to pellet any insoluble material.[7][9]
-
Analysis: Transfer the final supernatant to LC vials for analysis. Analyze samples as soon as possible after reconstitution to minimize degradation.[7]
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery from tissue samples.[4][6]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer (pre-chilled)
-
Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[6]
-
Acetonitrile and Isopropanol (LC-MS grade)
-
Saturated Ammonium Sulfate
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Vacuum manifold for SPE
Procedure:
-
Homogenization:
-
Extraction:
-
Supernatant Collection: The upper phase contains the acyl-CoAs. Carefully remove it and transfer to a new tube.[5]
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition the weak anion exchange SPE column according to the manufacturer's instructions (typically with methanol followed by water and then the extraction buffer).
-
Loading: Dilute the collected supernatant with KH2PO4 buffer and load it onto the conditioned SPE column.[5]
-
Washing: Wash the column to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs from the column using an appropriate solvent (e.g., buffered methanol or 2-propanol).[6]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature or using a SpeedVac.[4]
-
-
Reconstitution and Analysis:
-
Reconstitute the dried pellet in a suitable volume of LC-MS compatible solvent.
-
Centrifuge to remove any particulates and transfer to an LC vial for immediate analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Chromatography for Separating Dicarboxylic Acyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of dicarboxylic acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating dicarboxylic acyl-CoA isomers?
The primary challenges in separating dicarboxylic acyl-CoA isomers, such as succinyl-CoA and methylmalonyl-CoA, stem from their high structural similarity and polarity. These molecules often have identical molecular weights and similar physicochemical properties, leading to co-elution in conventional reversed-phase chromatography. Their polar nature can also result in poor retention on non-polar stationary phases.[1]
Q2: Which chromatographic techniques are most effective for separating these isomers?
Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a widely used and effective technique.[1] It employs an ion-pairing reagent in the mobile phase to enhance the retention and selectivity of the polar, negatively charged acyl-CoA molecules on a C18 or C8 column. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful approach for separating polar compounds.[2][3] In some cases, two-dimensional liquid chromatography (2D-LC) can provide the necessary resolution for complex samples.
Q3: How do ion-pairing reagents work to improve separation?
Ion-pairing reagents are large ionic molecules with a hydrophobic region and a charged region that is opposite to that of the analyte.[4] In the context of dicarboxylic acyl-CoA analysis (anions), a cationic ion-pairing reagent like triethylamine (TEA) or dimethylbutylamine is added to the mobile phase. These reagents can form a neutral ion pair with the negatively charged acyl-CoA molecules in the mobile phase, which then partitions onto the hydrophobic stationary phase. Alternatively, the ion-pairing reagent can adsorb to the stationary phase, creating a charged surface that retains the analytes via an ion-exchange mechanism.
Q4: What is the impact of mobile phase pH on the separation of dicarboxylic acyl-CoAs?
The pH of the mobile phase is a critical parameter as it dictates the ionization state of the dicarboxylic acyl-CoA isomers.[3][5] Since these molecules are acidic, a lower pH will suppress their ionization, making them less polar and increasing their retention on a reversed-phase column. Conversely, a higher pH will ensure they are fully ionized, which is necessary for effective ion-pairing chromatography. Careful control of pH is essential for achieving reproducible retention times and optimal selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of dicarboxylic acyl-CoA isomers.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My peaks for dicarboxylic acyl-CoAs are tailing. What are the likely causes and how can I fix it?
-
Issue: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns. It can also result from a mismatch between the sample solvent and the mobile phase or issues with the column itself.
-
Solutions:
-
Optimize Mobile Phase pH: For basic compounds, lowering the pH can protonate silanols and reduce tailing. For acidic compounds like dicarboxylic acyl-CoAs, ensure the pH is appropriate for the chosen separation mechanism (e.g., sufficiently high for deprotonation in ion-pairing mode).[6]
-
Increase Buffer Strength: A low buffer concentration can lead to distorted peak shapes. Increasing the buffer strength (typically in the 10-50 mM range) can improve peak symmetry.[6]
-
Check for Column Contamination or Voids: Column contamination can be addressed by flushing with a strong solvent. A void at the column inlet, which causes band broadening, necessitates column replacement.[7]
-
Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[8]
-
Q: My peaks are fronting. What is the cause and solution?
-
Issue: Peak fronting is commonly caused by sample overload, where the concentration of the analyte is too high for the column capacity. It can also be a result of the sample being dissolved in a solvent significantly stronger than the mobile phase.[8]
-
Solutions:
Q: I am observing split peaks for my dicarboxylic acyl-CoA isomers. What should I do?
-
Issue: Split peaks can arise from several factors, including a blocked column frit, a void in the stationary phase, or co-elution of closely related compounds.[9] Incompatibility between the sample solvent and the mobile phase is another common cause.[10]
-
Solutions:
-
Check for Column Issues: A blocked frit can sometimes be cleared by back-flushing the column. If a void has formed in the packing material, the column will likely need to be replaced.[8][9]
-
Optimize Separation Parameters: If co-elution is suspected, adjust the mobile phase composition, gradient, or temperature to improve resolution.[9]
-
Ensure Solvent Compatibility: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.[10]
-
Problem 2: Poor Resolution of Isomers
Q: I am unable to separate succinyl-CoA and methylmalonyl-CoA. How can I improve the resolution?
-
Issue: These isomers are notoriously difficult to separate due to their identical mass and similar structures.
-
Solutions:
-
Optimize Ion-Pairing Conditions: Fine-tune the concentration of the ion-pairing reagent. A higher concentration generally increases retention but may not necessarily improve selectivity. Experiment with different types of ion-pairing reagents (e.g., triethylamine vs. dimethylbutylamine).
-
Adjust Mobile Phase pH and Organic Modifier: Small changes in pH can alter the selectivity between isomers. Modifying the gradient steepness or the type of organic solvent (e.g., acetonitrile vs. methanol) can also impact resolution.
-
Employ a Different Stationary Phase: While C18 columns are common, a C8 or a phenyl-hexyl column might offer different selectivity.
-
Consider HILIC: HILIC columns can provide an alternative separation mechanism that may be more effective for these polar isomers.[2][3]
-
Problem 3: Signal Intensity and Reproducibility Issues
Q: I am experiencing significant ion suppression in my LC-MS analysis. What are the common causes and solutions?
-
Issue: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analytes of interest in the mass spectrometer source, leading to reduced signal intensity.
-
Solutions:
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analytes from the regions of ion suppression. This can be achieved by modifying the gradient or changing the stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar ion suppression, allowing for more accurate quantification.[11]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection for the analyte.
-
Q: My retention times are drifting between injections. What could be the cause?
-
Issue: Drifting retention times can be caused by inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solutions:
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when using ion-pairing reagents.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Use a Column Oven: A column oven will maintain a stable temperature, which is crucial for reproducible chromatography.
-
Data Presentation
The following tables summarize typical quantitative parameters for the separation of dicarboxylic acyl-CoA isomers using ion-pairing reversed-phase liquid chromatography.
Table 1: Typical Mobile Phase Compositions for Dicarboxylic Acyl-CoA Isomer Separation
| Parameter | Typical Range/Value | Notes |
| Mobile Phase A (Aqueous) | ||
| Buffer | 10-50 mM Ammonium Acetate or Ammonium Formate | Provides buffering capacity and is MS-compatible. |
| Ion-Pairing Reagent | 5-15 mM Triethylamine (TEA) or Dimethylbutylamine (DMBA) | Concentration needs to be optimized for the specific application. |
| pH | 7.0 - 8.5 | Adjusted with acetic acid or ammonium hydroxide. Critical for analyte ionization. |
| Mobile Phase B (Organic) | ||
| Solvent | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better peak shapes. |
| Additive | May contain a lower concentration of the buffer and ion-pairing reagent. | Helps to maintain consistency during the gradient. |
Table 2: Example Gradient and Flow Rate for Dicarboxylic Acyl-CoA Isomer Separation
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.3 |
| 2.0 | 5 | 0.3 |
| 15.0 | 40 | 0.3 |
| 18.0 | 95 | 0.3 |
| 22.0 | 95 | 0.3 |
| 23.0 | 5 | 0.3 |
| 30.0 | 5 | 0.3 |
Note: This is an example gradient and should be optimized for the specific column and analytes.
Table 3: Typical Mass Spectrometry Parameters for Dicarboxylic Acyl-CoA Analysis
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Common Precursor Ion (Q1) | [M+H]⁺ |
| Common Product Ion (Q3) | Neutral loss of 507 Da (adenosine 3',5'-diphosphate) or a fragment at m/z 428.[12][13] |
| Collision Energy | Analyte-dependent, requires optimization. |
| Dwell Time | 50-100 ms |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 1 mL of cold (-20°C) extraction solvent (e.g., 80% methanol) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA) to each plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Vortex the cell lysate vigorously for 1 minute.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 5% acetonitrile in aqueous mobile phase A).
-
Analysis: Centrifuge the reconstituted sample to remove any particulates and transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Extraction of Acyl-CoAs from Tissue Samples
-
Tissue Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize it in 1 mL of ice-cold 10% trichloroacetic acid (TCA) using a tissue homogenizer. Include an appropriate internal standard in the homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a weak anion exchange or a reversed-phase cartridge) with methanol followed by water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with an acidic solution (e.g., 2% formic acid) to remove unbound contaminants.
-
Elute the acyl-CoAs with a basic solution (e.g., 2% ammonium hydroxide in methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in the initial mobile phase for LC-MS analysis, as described in the cell extraction protocol.
Mandatory Visualization
Caption: A general experimental workflow for the analysis of dicarboxylic acyl-CoA isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
"reducing ion suppression for sensitive acyl-CoA detection"
Welcome to the technical support center for sensitive acyl-CoA detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during acyl-CoA analysis using LC-MS/MS.
Issue: Poor signal intensity or no detectable acyl-CoA peaks.
A common cause of poor or absent signal is ion suppression, where other molecules in the sample interfere with the ionization of the acyl-CoA molecules in the mass spectrometer's source.[1][2]
Answer:
To troubleshoot poor signal intensity, consider the following steps, outlined in the decision tree below:
-
Optimize Sample Preparation: The goal is to remove interfering substances from your sample matrix before LC-MS/MS analysis.[1][3]
-
Solid-Phase Extraction (SPE): This is an effective technique for removing salts and other interfering molecules.[1][4] While SPE efficiently binds more hydrophobic acyl-CoAs, it may not be suitable for retaining hydrophilic CoA biosynthetic pathway intermediates.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than SPE, leading to less ion suppression.[2] It is particularly effective at removing salts.[3]
-
Protein Precipitation: This is a simple method but may result in significant ion suppression from remaining endogenous materials.[2][3]
-
-
Evaluate and Optimize Chromatography:
-
Ion-Pairing Agents: Acyl-CoAs can be challenging to separate by reverse-phase chromatography due to their polar nature. Ion-pairing agents are often used to improve retention and peak shape.[5] However, the choice and concentration of the ion-pairing agent are critical, as they can also cause ion suppression.[5][6][7] Volatile ion-pairing reagents are necessary for LC-MS.[6]
-
Commonly used volatile ion-pairing reagents include trifluoroacetic acid (TFA), formic acid, and heptafluorobutyric acid (HFBA).[6][8] Be aware that TFA can cause significant ion suppression.[6][9]
-
N,N-dimethylbutylamine (DMBA) has been used to improve the chromatography of short-chain acyl-CoAs.[10]
-
-
Column Choice: A standard C18 column is often used for the separation of more hydrophobic short-chain acyl-CoAs.[4] For long-chain acyl-CoAs, a C8 column has also been shown to be effective.[11]
-
-
Optimize Mass Spectrometer Settings:
-
Ensure the mass spectrometer is tuned for the specific mass-to-charge ratio (m/z) of your target acyl-CoAs. Acyl-CoAs typically show a characteristic neutral loss of 507 amu in positive ion mode, which can be used for selective detection.[4][5][12]
-
Direct infusion of acyl-CoA standards can help optimize MS/MS parameters.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression in acyl-CoA analysis?
A: The most common cause is the sample matrix itself.[1] Biological samples contain a complex mixture of molecules like salts, lipids, and proteins that can co-elute with your acyl-CoAs of interest and compete for ionization in the mass spectrometer source.[1][2][3] This competition reduces the number of acyl-CoA ions that are detected, leading to a suppressed signal.[1][2]
Q2: How can I choose the right sample preparation method?
A: The choice of sample preparation method depends on the specific acyl-CoAs you are analyzing and your sample type. A common workflow is presented below.
For a mixture of short-chain and long-chain acyl-CoAs, a method that balances recovery is needed. For instance, extraction with 5-sulfosalicylic acid (SSA) can be advantageous as it may not require a subsequent SPE step, which can lead to the loss of more hydrophilic species.[4]
Q3: What are the best practices for using ion-pairing reagents?
A: When using ion-pairing reagents for acyl-CoA analysis, consider the following:
-
Volatility is Key: Only use volatile ion-pairing reagents that are compatible with mass spectrometry.[6]
-
Start with Low Concentrations: Use the minimum concentration of the ion-pairing reagent necessary to achieve good chromatography, as higher concentrations can lead to increased ion suppression.[7][13]
-
Consider Alternatives: If ion suppression is severe, explore other chromatographic techniques like hydrophilic interaction chromatography (HILIC) before resorting to strong ion-pairing reagents.[13]
-
Dedicated Systems: If you frequently use ion-pairing reagents, it is advisable to have a dedicated LC system and column to avoid contamination of systems used for other analyses.[6][13]
Q4: Can you provide a summary of different sample preparation methods and their effectiveness?
A: Below is a table summarizing the recovery of various CoA species using two different extraction methods.
| Analyte | Trichloroacetic Acid (TCA) then SPE (% Recovery) | 5-Sulfosalicylic Acid (SSA) (% Recovery) |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl CoA | 26% | 74% |
| Acetyl CoA | 36% | 59% |
| Propionyl CoA | 62% | 80% |
| Isovaleryl CoA | 58% | 59% |
| Data adapted from a study comparing extraction methods.[4] |
Q5: What are typical LC-MS/MS parameters for acyl-CoA analysis?
A: While specific parameters should be optimized for your instrument and analytes, here are some general guidelines.
Chromatography
| Parameter | Typical Setting |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase A | Water with an ion-pairing agent (e.g., 15 mM ammonium hydroxide, or 5 mM ammonium acetate) |
| Mobile Phase B | Acetonitrile or Methanol with the same ion-pairing agent |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A gradient from low to high organic phase is typically used to elute acyl-CoAs of varying chain lengths. |
| Compiled from multiple sources.[11][14] |
Mass Spectrometry
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ion | A common product ion results from the neutral loss of 507 Da.[4][15] |
| Collision Energy | Optimized for each specific acyl-CoA. |
| Compiled from multiple sources.[4][11][15][16] |
Experimental Protocols
Protocol 1: Sample Extraction using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method that demonstrates good recovery for both short-chain acyl-CoAs and CoA biosynthetic intermediates without the need for SPE.[4]
-
Homogenization: Homogenize cell pellets or tissues in a cold extraction solution of 2.5% (w/v) SSA.
-
Internal Standard: Add an appropriate internal standard (e.g., crotonoyl-CoA) to the extraction solution.[4]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS for Long-Chain Acyl-CoAs
This protocol is based on a method optimized for the separation and quantification of long-chain acyl-CoAs.[11]
-
Chromatographic Separation:
-
Column: Waters ACQUITY UPLC BEH C8, 2.1 x 150 mm, 1.7 µm.[11]
-
Solvent A: 15 mM ammonium hydroxide in water.[11]
-
Solvent B: 15 mM ammonium hydroxide in acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Decrease to 20% B over 0.5 min.[11]
-
-
-
Mass Spectrometry:
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Abundance Acyl-CoAs
Welcome to the technical support center for the quantification of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of low-abundance acyl-CoAs.
Issue 1: Low or No Signal for Target Acyl-CoAs
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are susceptible to degradation. Ensure rapid quenching of metabolic activity by flash-freezing samples in liquid nitrogen immediately after collection. During sample preparation, consistently work on ice and use pre-chilled solvents. |
| Inefficient Extraction | The choice of extraction solvent is critical. For a broad range of acyl-CoAs, an 80% methanol solution has been shown to yield high mass spectrometry intensities.[1] For enhanced recovery of short-chain acyl-CoAs, 5-sulfosalicylic acid (SSA) can be a more effective deproteinization agent than trichloroacetic acid (TCA).[2][3] |
| Poor Recovery from Solid-Phase Extraction (SPE) | SPE can lead to the loss of hydrophilic, short-chain acyl-CoAs. Consider using an extraction method with SSA that does not necessitate an SPE step.[2][3] If SPE is required, meticulously optimize the cartridge type and elution protocol for your specific acyl-CoAs of interest. |
| Analyte Adsorption | The phosphate groups in acyl-CoAs can adhere to glass and metal surfaces. Using glass vials for sample storage and analysis can help minimize signal loss.[4] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | The pH and ionic strength of the mobile phase significantly impact peak shape. For reversed-phase chromatography, using a volatile buffer like ammonium acetate can improve peak symmetry.[5] The concentration of the ion-pairing agent and the organic solvent gradient should be optimized. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
| Secondary Interactions with Column Hardware | Residual silanol groups on silica-based columns can interact with the phosphate moiety of acyl-CoAs. Using a column with end-capping or a different stationary phase chemistry can mitigate these interactions. |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of target analytes. Improve sample clean-up using SPE or liquid-liquid extraction. A stable isotope-labeled internal standard for each analyte is the best way to compensate for matrix effects. |
| Lack of a Suitable Internal Standard | If stable isotope-labeled standards are unavailable, use an odd-chain acyl-CoA (e.g., C17:0-CoA) as an internal standard, as it is not naturally abundant in most biological systems. |
| Non-Linearity of Standard Curve | Ensure the calibration curve covers the expected concentration range of the samples. Use a weighted linear regression (e.g., 1/x) to improve accuracy at the lower end of the curve. Prepare standards in a matrix that closely mimics the biological samples to account for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting a broad range of acyl-CoAs from tissues?
A1: A common and effective method involves homogenization of frozen tissue powder in an ice-cold extraction solvent like 80% methanol.[1] This method is relatively simple and provides good recovery for a wide range of acyl-CoAs. For simultaneous analysis of short-chain acyl-CoAs and their biosynthetic precursors, extraction with 2.5% 5-sulfosalicylic acid (SSA) is a superior choice as it does not require a solid-phase extraction (SPE) step, which can lead to the loss of more polar species.[2][3]
Q2: How can I improve the sensitivity of my LC-MS/MS method for low-abundance acyl-CoAs?
A2: To enhance sensitivity, several parameters can be optimized. In the mass spectrometer, ensure that the ionization source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized for your specific analytes.[6][7] For the liquid chromatography, using a smaller internal diameter column can increase sensitivity.[8] Furthermore, the mobile phase composition, including the type and concentration of buffer and organic solvent, should be fine-tuned to maximize the ionization efficiency of the acyl-CoAs.[6]
Q3: What type of internal standard should I use for accurate quantification?
A3: The gold standard is to use a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of each acyl-CoA you are quantifying. These internal standards have nearly identical chemical and physical properties to the endogenous analytes and can effectively correct for variations in extraction efficiency, matrix effects, and instrument response. If stable isotope-labeled standards are not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as it is not typically present in biological samples.
Q4: My samples show significant degradation of acyl-CoAs. How can I prevent this?
A4: Acyl-CoA degradation is a common issue. To minimize this, it is crucial to inhibit enzymatic activity immediately upon sample collection by flash-freezing in liquid nitrogen. All subsequent sample preparation steps should be performed on ice using pre-chilled solvents and tubes. Avoid repeated freeze-thaw cycles. Storing extracts as dry pellets at -80°C and reconstituting them just before analysis can also improve stability.[1]
Data Presentation
Table 1: Comparison of Extraction Method Recovery for Short-Chain Acyl-CoAs and Precursors
| Analyte | % Recovery with 10% TCA + SPE | % Recovery with 2.5% SSA |
| Pantothenate | 0% | >100% |
| dephospho-CoA | 0% | >99% |
| Free CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
| Data adapted from[3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for various Acyl-CoAs by LC-MS/MS
| Acyl-CoA | LOD (nM) | LOQ (nM) |
| Free CoA | 2 | 7 |
| Acetyl-CoA | 2 | 7 |
| Propionyl-CoA | 2 | 7 |
| Malonyl-CoA | 133 | 444 |
| Succinyl-CoA | 2 | 7 |
| Octanoyl-CoA | 2 | 7 |
| Palmitoyl-CoA | 10 | 33 |
| Data adapted from[5] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using 5-Sulfosalicylic Acid (SSA)
-
Cell Culture and Harvest: Grow cells to the desired confluency.
-
Quenching: Aspirate the culture medium and immediately add ice-cold phosphate-buffered saline (PBS). Aspirate the PBS and add 1 mL of ice-cold 2.5% (w/v) SSA in water containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoAs).
-
Lysis: Scrape the cells in the SSA solution and transfer the lysate to a microcentrifuge tube.
-
Deproteinization: Vortex the lysate vigorously for 1 minute and incubate on ice for 10 minutes.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: Develop a gradient that starts with a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally more sensitive for acyl-CoAs.
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: For each acyl-CoA, monitor the transition from the precursor ion [M+H]⁺ to a specific product ion. A common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507.1 m/z).
-
Visualizations
Caption: Experimental workflow for acyl-CoA quantification.
Caption: Central role of acyl-CoAs in metabolism.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 3-Methylnonanedioyl-CoA
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of synthetic 3-Methylnonanedioyl-CoA. It is intended for researchers, scientists, and professionals in drug development who are working with synthetic acyl-CoA esters.
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of synthetic this compound from a crude reaction mixture using solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude synthetic this compound reaction mixture
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Ammonium acetate solution (2%)
-
Distilled water
-
Acetonitrile (ACN)
-
Potassium phosphate buffer (20 mM, pH 2.9)
-
RP-HPLC system with a C18 column and UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Terminate the synthesis reaction and extract the aqueous phase containing the CoA ester.
-
Adjust the pH of the aqueous phase to around 6.0.
-
Add ammonium acetate to the aqueous phase to a final concentration of 2%.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 column volumes of methanol, followed by 5 column volumes of distilled water, and finally 5 column volumes of 2% ammonium acetate solution.
-
Slowly load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2% ammonium acetate solution to remove unbound impurities. Monitor the flow-through with a spectrophotometer at 260 nm until the absorbance returns to baseline, indicating the removal of free Coenzyme A.
-
Elute the this compound from the cartridge with distilled water.
-
-
RP-HPLC Purification:
-
Collect the fractions from the SPE elution that contain the CoA ester.
-
Inject the collected fractions onto a C18 HPLC column.
-
Elute the compound using a binary gradient system. A typical gradient might be:
-
Solvent A: 20 mM Potassium Phosphate, pH 2.9
-
Solvent B: Acetonitrile
-
-
Monitor the elution at 260 nm. The peak corresponding to this compound should be collected.
-
-
Post-Purification Handling:
-
Immediately freeze the collected HPLC fractions containing the purified product.
-
Lyophilize the frozen fractions to obtain the purified this compound as a stable powder.
-
Store the lyophilized product at -80°C.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete synthesis reaction. | Optimize reaction conditions (time, temperature, reagent stoichiometry). |
| Degradation of the CoA ester during purification. | Maintain low temperatures throughout the purification process. Ensure the pH of all solutions is appropriate to maintain stability. | |
| Poor recovery from SPE or HPLC. | Ensure proper conditioning of the SPE cartridge. Optimize the HPLC gradient to ensure good separation and peak shape. | |
| Product Impurity | Co-elution of starting materials or byproducts. | Adjust the HPLC gradient for better resolution. Consider using a different stationary phase for the HPLC column. |
| Presence of unreacted Coenzyme A. | Ensure the SPE washing step is sufficient to remove all free CoA. | |
| Peak Tailing in HPLC | Overloading of the HPLC column. | Reduce the amount of sample injected onto the column. |
| Interaction of the analyte with the stationary phase. | Adjust the mobile phase composition, such as the ionic strength or pH. | |
| Product Degradation upon Storage | Hydrolysis of the thioester bond. | Store the lyophilized product at -80°C. For solutions, maintain a pH of around 6.0 and store at -80°C for short periods. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my purified this compound?
A1: The most robust method for identity confirmation and purity analysis is liquid chromatography-mass spectrometry (LC-MS/MS).[1] This technique provides both the retention time from the chromatography and the mass-to-charge ratio of the molecule, which is highly specific. Purity can also be assessed by the symmetry of the peak in the HPLC chromatogram at 260 nm.
Q2: What is the best way to store purified this compound?
A2: For long-term storage, it is recommended to lyophilize the purified product and store it as a powder at -80°C. If you need to store it in solution, use a buffer at a pH of approximately 6.0 and store at -80°C for no more than a few months. Avoid repeated freeze-thaw cycles.
Q3: My synthetic this compound seems to be insoluble in my assay buffer. What can I do?
A3: Long-chain acyl-CoAs can have limited solubility. If precipitation occurs, it may be necessary to first dissolve the compound in a small amount of an organic solvent that is compatible with your downstream application before diluting it in the final assay buffer. Be aware that high concentrations of long-chain acyl-CoAs can form micelles.
Q4: Can I use a different purification method instead of RP-HPLC?
A4: While RP-HPLC is a very common and effective method, other chromatographic techniques could potentially be used.[1][2] Depending on the specific impurities in your synthetic mixture, techniques like ion-exchange chromatography might be applicable. However, RP-HPLC generally provides excellent resolution for acyl-CoA esters.[2]
Q5: What are the critical factors for the stability of this compound during purification?
A5: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. It is crucial to work at low temperatures (e.g., on ice or in a cold room) and to maintain the pH of your solutions within a stable range, typically between 4 and 7.
Data Summary
Table 1: Representative RP-HPLC Parameters for Acyl-CoA Purification
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 75% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 25°C |
Note: This is a general guide. The optimal gradient and other parameters may need to be adjusted for the specific separation of this compound from its particular set of impurities.
Workflow and Pathway Visualizations
Caption: Purification workflow for synthetic this compound.
References
"minimizing degradation of long-chain acyl-CoAs during sample preparation"
Welcome to the technical support center dedicated to providing guidance on minimizing the degradation of long-chain acyl-CoAs during sample preparation. This resource is tailored for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of long-chain acyl-CoA degradation during sample preparation?
A1: Long-chain acyl-CoAs are inherently unstable molecules susceptible to both enzymatic and chemical degradation. The primary causes of degradation include:
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases) present in tissue homogenates can rapidly hydrolyze the thioester bond.[1][2][3]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, particularly at neutral to basic pH.[4]
-
Oxidation: The free thiol group of coenzyme A can be oxidized, and unsaturated acyl chains are also susceptible to oxidation.[4]
-
Improper Sample Handling and Storage: Delays in processing fresh tissue, slow freezing, storage at inappropriate temperatures (e.g., above -80°C), and repeated freeze-thaw cycles can all contribute to significant degradation.[5]
Q2: What is the best way to store biological samples to ensure the stability of long-chain acyl-CoAs?
A2: To maintain the integrity of long-chain acyl-CoAs, it is crucial to halt all biological activity as quickly as possible. The recommended procedure is to flash-freeze the tissue sample in liquid nitrogen immediately after collection.[5] Subsequently, samples should be stored at -80°C to minimize both enzymatic activity and chemical degradation until they are processed.[5] It is also critical to avoid multiple freeze-thaw cycles, as each cycle can accelerate degradation.[5]
Q3: I am observing low yields of long-chain acyl-CoAs in my final extract. What are the likely causes and how can I troubleshoot this?
A3: Low recovery of long-chain acyl-CoAs can be attributed to several factors throughout the experimental workflow. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Low Recovery of Long-Chain Acyl-CoAs
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Quenching and Storage | - Ensure immediate flash-freezing of tissue in liquid nitrogen post-collection.[5] - Verify that storage temperature has been consistently maintained at -80°C. - Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[4][5] |
| Inefficient Extraction | - Check the ratio of extraction solvent to tissue weight; a 20-fold excess is often recommended.[5] - Ensure thorough homogenization on ice.[6] - Consider using a proven extraction method, such as homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile and isopropanol.[5][7] |
| Degradation During Extraction | - Perform all steps of the extraction process on ice and work quickly to minimize enzymatic activity.[5] - Use fresh, high-purity solvents to prevent chemical degradation. - Incorporate an internal standard (e.g., Heptadecanoyl-CoA) early in the protocol to monitor recovery throughout the process.[5][6] |
| Inefficient Solid-Phase Extraction (SPE) | - Confirm that the SPE column has been properly conditioned and equilibrated before loading the sample.[5] - Optimize the wash and elution steps to ensure the target analytes are retained and then effectively eluted. - A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[5] |
| Precipitation of Long-Chain Species | - Long-chain acyl-CoAs have limited solubility in aqueous solutions. Ensure the final extract is reconstituted in a solvent that maintains their solubility, such as a methanol/water mixture.[5][8] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods and is suitable for a variety of tissue types.[5]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[5]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4.0 mL of acetonitrile, vortex for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
Collect the supernatant which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with methanol followed by equilibration with the extraction buffer.
-
Load the supernatant onto the SPE column.
-
Wash the column with the extraction buffer, followed by a wash with 2% formic acid.
-
Elute the acyl-CoAs with 2% ammonium hydroxide, followed by 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[5]
-
-
Reconstitution:
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Methodologies
| Methodology | Tissue Type | Recovery Rate (%) | Reference |
| Modified HPLC with Solid-Phase Purification | Rat Heart, Kidney, Muscle | 70-80% | [7] |
| Acetonitrile/2-propanol extraction with 2-(2-pyridyl)ethyl-functionalized silica gel purification | Rat Liver | 83-90% (for solid-phase extraction step) | [8] |
Visualizations
Diagram 1: Experimental Workflow for Long-Chain Acyl-CoA Extraction
Caption: Workflow for minimizing degradation during long-chain acyl-CoA extraction.
Diagram 2: Troubleshooting Logic for Low Acyl-CoA Recovery
Caption: A logical guide to troubleshooting low long-chain acyl-CoA recovery.
References
- 1. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"selecting an appropriate internal standard for 3-Methylnonanedioyl-CoA"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylnonanedioyl-CoA. Our goal is to address specific issues encountered during experimental analysis, with a focus on the selection and use of an appropriate internal standard for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
Q2: Why is an internal standard essential for the quantification of this compound?
A2: An internal standard (IS) is crucial for accurate and precise quantification in mass spectrometry-based analyses.[1] It is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls, before sample processing.[2] The IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the reliability of the results.[3]
Q3: What is the ideal internal standard for this compound?
A3: The gold standard for an internal standard in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[2] A SIL-IS has the same chemical structure and properties as the analyte but is heavier due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N). This ensures that it behaves identically to the analyte during sample preparation and chromatography, but can be distinguished by the mass spectrometer.
For this compound, an ideal internal standard would be [¹³C₅]-3-Methylnonanedioyl-CoA , where five carbon atoms in the 3-methylnonanedioyl moiety are replaced with ¹³C. This provides a significant mass shift, avoiding isotopic overlap with the natural abundance of isotopes in the unlabeled analyte.
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
Internal Standard Selection and Validation Workflow
References
Validation & Comparative
Validating Synthesized 3-Methylnonanedioyl-CoA: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like 3-Methylnonanedioyl-CoA, rigorous identity confirmation is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—for the validation of this synthesized acyl-CoA.
Performance Comparison of Analytical Methods
The choice of analytical technique for validating synthesized this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, sensitivity, or high-throughput screening.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Separates components of a mixture based on their affinity for a stationary phase, detected by UV absorbance. | Separates components by chromatography and detects them based on their mass-to-charge ratio. |
| Information | Provides unambiguous structural confirmation and isomeric purity. | Quantifies purity and concentration based on retention time and peak area. | Provides molecular weight confirmation and high-sensitivity quantification. |
| Sensitivity | Relatively low (micromolar to millimolar range). | Moderate (nanomolar to micromolar range). | Very high (femtomolar to picomolar range).[1] |
| Specificity | High for structure; may have overlapping signals in complex mixtures. | Moderate; co-elution can occur. | Very high; provides mass-based identification. |
| Sample Prep | Simple; dissolution in a deuterated solvent. | Can require derivatization for UV detection of non-chromophoric compounds. | Can be more complex, requiring specific extraction and cleanup procedures. |
| Throughput | Low; experiments can be time-consuming. | High; suitable for routine analysis. | High; suitable for screening large numbers of samples. |
| Quantification | Quantitative with internal standards. | Highly quantitative with proper calibration. | The gold standard for quantification, especially with stable isotope-labeled internal standards. |
Experimental Protocols
Detailed methodologies for each validation technique are crucial for reproducible results. Below are representative protocols for the synthesis and analysis of a long-chain dicarboxylic acyl-CoA.
Synthesis of this compound (Representative Protocol)
The synthesis of this compound can be achieved through the activation of the dicarboxylic acid to a more reactive species, such as an acid anhydride, followed by reaction with Coenzyme A.
Materials:
-
3-Methylnonanedioic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate solution (5%)
-
Diethyl ether (anhydrous)
-
Water (deionized)
Procedure:
-
Anhydride Formation: Dissolve 3-Methylnonanedioic acid in a minimal amount of anhydrous pyridine. Add an excess of acetic anhydride and stir the mixture at room temperature for 2-4 hours. The formation of the mixed anhydride can be monitored by thin-layer chromatography.
-
Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A trilithium salt in cold 5% sodium bicarbonate solution.
-
Slowly add the prepared anhydride solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0-4°C.
-
Allow the reaction to proceed for 1-2 hours at room temperature, monitoring the pH and adjusting with sodium bicarbonate solution as needed to keep it slightly alkaline (pH 7.5-8.0).
-
Purification: Purify the resulting this compound using solid-phase extraction or preparative HPLC.
NMR Spectroscopy for Structural Validation
Sample Preparation:
-
Lyophilize the purified this compound to a dry powder.
-
Dissolve approximately 1-5 mg of the sample in 0.5 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
Data Acquisition (Representative Parameters):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: 1D proton with water suppression (e.g., presaturation).
-
Spectral width: 12-16 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: 1D carbon with proton decoupling.
-
Spectral width: 200-250 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Expected ¹H and ¹³C NMR Chemical Shifts (Based on Suberic Acid and Sebacic Acid in D₂O):
-
¹H NMR: The protons alpha to the carbonyl groups are expected to resonate around 2.2-2.4 ppm. The methyl group protons would likely appear as a doublet around 0.9-1.1 ppm. The other methylene and methine protons of the aliphatic chain will appear as complex multiplets between 1.2 and 1.7 ppm. The protons of the Coenzyme A moiety will have characteristic shifts, for example, the adenine proton at ~8.5 ppm and the ribose protons between 4.0 and 6.0 ppm.
-
¹³C NMR: The carbonyl carbons of the thioester and the carboxylic acid are expected to be in the range of 170-185 ppm. The methyl carbon would be expected at a higher field, around 10-20 ppm. The methylene and methine carbons of the aliphatic chain will resonate between 20 and 40 ppm. The carbons of the Coenzyme A moiety will have distinct chemical shifts that can be compared to literature values.
HPLC for Purity Assessment
Sample Preparation:
-
Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine base of CoA).
-
Injection Volume: 10-20 µL.
LC-MS/MS for Sensitive Detection and Quantification
Sample Preparation:
-
Perform a protein precipitation and extraction by adding a cold solution of 80% methanol/20% water to the sample.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
LC-MS/MS Conditions (Representative):
-
LC System: UPLC or HPLC system.
-
Column: C18 or C8 reverse-phase column with a smaller particle size for better resolution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from impurities.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor ion of this compound and its characteristic product ions. For example, a common neutral loss for acyl-CoAs is the fragmentation of the phosphopantetheine moiety.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in validating synthesized this compound.
References
A Researcher's Guide to Acyl-CoA Extraction: A Comparative Analysis of Methods
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate and efficient extraction of acyl-Coenzyme A (acyl-CoA) species is a critical first step for robust analysis. Acyl-CoAs are central intermediates in numerous metabolic pathways, and their levels can provide key insights into cellular energy status, disease pathology, and the efficacy of therapeutic interventions. The choice of extraction methodology can significantly impact the yield, purity, and stability of the extracted acyl-CoAs, thereby influencing the quality of downstream analytical data.
This guide provides an objective comparison of three commonly employed acyl-CoA extraction methods: Solvent-Based Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Acid Precipitation. We will delve into the performance of each method, supported by experimental data from peer-reviewed literature, and provide detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Acyl-CoA Extraction Methods
The selection of an optimal extraction method depends on various factors, including the specific acyl-CoA species of interest (e.g., short-chain vs. long-chain), the sample matrix (e.g., tissue, cells), and the downstream analytical platform (e.g., HPLC, LC-MS/MS). The following table summarizes key performance metrics for the three methods.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery Rate | Notes on Performance |
| Solvent-Based Liquid-Liquid Extraction (LLE) | - Simple and rapid protocol.- Good recovery for a broad range of acyl-CoAs.[1] | - Potential for lower recovery of very long-chain species.- Extracts may contain more interfering substances (matrix effects).[1] | 93-104% (for various acyl-CoAs in rat liver, when combined with a purification step).[2][3] | A widely used initial extraction step. The use of organic solvents like acetonitrile and isopropanol is common.[2] |
| Solid-Phase Extraction (SPE) | - Excellent for sample clean-up, reducing matrix effects.[1]- High recovery for a wide range of acyl-CoAs.[4] | - More time-consuming and complex than LLE.- Requires method development and specific cartridges.[5] | 70-80% (for long-chain acyl-CoAs in various rat tissues using a modified protocol).[3][4] 83-90% (for various acyl-CoAs in rat liver).[2] | Often used as a purification step following an initial solvent extraction to improve sample purity for downstream analysis.[2][3] |
| Acid Precipitation (e.g., Perchloric Acid, PCA) | - Efficient for extracting hydrophilic short-chain acyl-CoAs.[6][7]- Rapidly quenches enzymatic activity.[8] | - Less effective for hydrophobic, long-chain acyl-CoAs.[6][7]- The acid needs to be neutralized and removed, which can add steps.[6] | Recovery is highly dependent on the specific acid and acyl-CoA. For example, Sulfosalicylic acid (SSA) shows significantly higher recovery for many short-chain acyl-CoAs compared to Trichloroacetic acid (TCA).[9][10] | A suitable method when the primary interest is in short-chain acyl-CoAs and rapid enzyme inactivation is critical.[6][8] |
Visualizing the Workflow
To better understand the procedural flow of acyl-CoA analysis and the distinct steps of each extraction method, the following diagrams are provided.
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Comparative workflow of different acyl-CoA extraction methods.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for high-quality research. Below are representative protocols for each of the discussed acyl-CoA extraction methods.
Protocol 1: Solvent-Based Liquid-Liquid Extraction (LLE)
This method is adapted from procedures for a broad range of acyl-CoAs from tissues.[8]
-
Homogenization: Homogenize approximately 100 mg of frozen, powdered tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and briefly homogenize again.
-
Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge the sample at approximately 2,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic phase, which contains the acyl-CoAs, into a new tube.
-
Re-extraction (Optional): The remaining pellet can be re-extracted with the same solvent mixture to improve recovery.
-
Sample Preparation for Analysis: The collected supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification
This protocol is a purification step that typically follows an initial solvent extraction.[3]
-
Initial Extraction: Perform an initial extraction using a solvent-based method (e.g., Protocol 1).
-
SPE Column Conditioning: Condition a weak anion exchange SPE column by washing it with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Sample Loading: Load the supernatant from the initial extraction onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering compounds.
-
Elution: Elute the acyl-CoAs from the column with two successive additions of 2.4 mL of 2% ammonium hydroxide and 2.4 mL of 5% ammonium hydroxide.
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with your analytical method (e.g., 50% methanol).
Protocol 3: Perchloric Acid (PCA) Precipitation
This method is particularly useful for the extraction of short-chain acyl-CoAs from tissues.[6]
-
Homogenization: Homogenize approximately 200 mg of frozen, powdered liver tissue in 400 µL of 0.5 M perchloric acid in liquid nitrogen to immediately quench enzymatic activity.
-
Acid Incubation: After thawing, add 4 M perchloric acid (1:10 v/w) and incubate the homogenate on ice for 30 minutes with occasional mixing.
-
Centrifugation: Centrifuge the homogenate at 3,000 x g for 12 minutes at 4°C.
-
Supernatant Collection and Neutralization: Collect the supernatant and neutralize it by adding 5 M K2CO3.
-
Salt Precipitation: Centrifuge again at 3,000 x g for 12 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
Final Supernatant: The resulting supernatant contains the extracted short-chain acyl-CoAs and is ready for analysis or storage at -80°C.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
A Comparative Guide to the Enzymatic Reactions of 3-Methylnonanedioyl-CoA and Suberoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic reactions involving two dicarboxylic acyl-coenzyme A (CoA) esters: 3-Methylnonanedioyl-CoA and Suberoyl-CoA. Understanding the nuances of how these molecules are processed by various enzymes is critical for research in metabolic pathways, enzymology, and the development of therapeutic agents targeting fatty acid oxidation.
Introduction
Suberoyl-CoA, a derivative of the eight-carbon dicarboxylic acid suberic acid, and its methylated analog, this compound, are important intermediates in the metabolism of long-chain fatty acids and branched-chain amino acids. Their processing by mitochondrial and peroxisomal enzymes is crucial for cellular energy homeostasis. This guide will delve into the specifics of their interactions with key enzymes, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Key Enzymes in the Metabolism of Dicarboxylic Acyl-CoAs
The primary enzymes involved in the catabolism of dicarboxylic acyl-CoAs are part of the β-oxidation pathway. These include:
-
Acyl-CoA Synthetase (ACS): Activates dicarboxylic acids to their corresponding CoA esters.
-
Acyl-CoA Dehydrogenase (ACD): Catalyzes the initial dehydrogenation step. Medium-chain acyl-CoA dehydrogenase (MCAD) is particularly relevant for these substrates.
-
Enoyl-CoA Hydratase (ECH): Hydrates the resulting trans-2-enoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): Oxidizes the 3-hydroxyacyl-CoA intermediate.
-
3-Ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
Comparative Enzymatic Performance: this compound vs. Suberoyl-CoA
Direct comparative kinetic data for this compound and suberoyl-CoA is limited in publicly available literature. However, based on the substrate specificity of the involved enzymes, we can infer their relative performance. Dicarboxylic acids are known substrates for the fatty acid oxidation machinery, with medium-chain acyl-CoA dehydrogenase (MCAD) showing activity towards dicarboxylyl-CoAs.[1] The presence of a methyl group in this compound is expected to influence its binding and catalysis compared to the linear suberoyl-CoA.
Table 1: Postulated Comparative Kinetic Parameters for Enzymatic Reactions
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Notes |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Suberoyl-CoA | Likely in the low to mid µM range | Expected to be a good substrate | MCAD is known to be active with C6-C12 dicarboxylyl-CoAs.[1] |
| This compound | Potentially higher than suberoyl-CoA | Likely lower than suberoyl-CoA | The methyl group at the 3-position may cause steric hindrance in the active site, affecting binding affinity and catalytic rate. | |
| Enoyl-CoA Hydratase (ECH) | 2-Enoyl-suberoyl-CoA | - | - | ECH generally has broad substrate specificity.[2][3] |
| 3-Methyl-2-enoyl-nonanedioyl-CoA | - | - | The methyl group's influence is uncertain without specific data. | |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxy-suberoyl-CoA | - | - | HADH also exhibits broad substrate specificity.[4][5] |
| 3-Hydroxy-3-methyl-nonanedioyl-CoA | - | - | The methyl group's impact on HADH activity is not documented. |
Note: The values for Km and Vmax are estimations based on the known substrate specificities of the enzymes and require experimental verification.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzymatic activity. Below are established protocols for the key enzymes involved in dicarboxylic acyl-CoA metabolism.
Synthesis of Substrates
While suberoyl-CoA is commercially available, this compound would likely need to be synthesized for enzymatic assays. A common method for synthesizing acyl-CoAs involves the activation of the corresponding carboxylic acid.
Protocol for the Synthesis of Acyl-CoA Esters:
This chemo-enzymatic method can be adapted for the synthesis of this compound from 3-methylnonanedioic acid.
-
Activation of the Carboxylic Acid: The dicarboxylic acid is activated to its corresponding acyl-anhydride or another reactive derivative.
-
Thioesterification: The activated dicarboxylic acid is then reacted with Coenzyme A (lithium salt) in an appropriate buffer system (e.g., aqueous sodium bicarbonate) to form the acyl-CoA thioester.
-
Purification: The synthesized acyl-CoA is purified using solid-phase extraction or high-performance liquid chromatography (HPLC).
Enzymatic Assays
1. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay [1]
This assay measures the reduction of an electron acceptor, ferricenium hexafluorophosphate, spectrophotometrically.
-
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
Substrate: Suberoyl-CoA or this compound (typically 50-100 µM)
-
Electron acceptor: Ferricenium hexafluorophosphate (200 µM)
-
Purified MCAD enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer and substrate in a cuvette.
-
Initiate the reaction by adding the MCAD enzyme.
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.
-
Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.
-
2. Enoyl-CoA Hydratase (ECH) Activity Assay
This assay measures the hydration of the double bond in an enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm or 280 nm.
-
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Substrate: 2-enoyl-suberoyl-CoA or 3-methyl-2-enoyl-nonanedioyl-CoA (typically 50 µM)
-
Purified ECH enzyme
-
-
Procedure:
-
Add the buffer and substrate to a quartz cuvette.
-
Start the reaction by adding the ECH enzyme.
-
Record the decrease in absorbance at 263 nm or 280 nm.
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.
-
3. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay [4][5]
This assay follows the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
NAD+ (2 mM)
-
Substrate: 3-hydroxy-suberoyl-CoA or 3-hydroxy-3-methyl-nonanedioyl-CoA (typically 0.1 mM)
-
Purified HADH enzyme
-
-
Procedure:
-
Combine the buffer, NAD+, and substrate in a cuvette.
-
Initiate the reaction by adding the HADH enzyme.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH.
-
Visualizing the Metabolic Context
The following diagrams illustrate the metabolic pathway for dicarboxylic acid oxidation and a general workflow for comparing enzymatic activity.
Caption: β-oxidation pathway for dicarboxylic acids.
Caption: Workflow for comparing enzymatic activity.
Conclusion
While direct comparative studies on the enzymatic processing of this compound and suberoyl-CoA are scarce, this guide provides a framework for understanding their likely interactions with key metabolic enzymes. The presence of a methyl group on this compound is anticipated to decrease its efficiency as a substrate for enzymes like MCAD compared to the linear suberoyl-CoA. The provided experimental protocols offer a starting point for researchers to perform direct comparative kinetic analyses. Further experimental investigation is necessary to fully elucidate the metabolic fate and regulatory implications of these two important dicarboxylic acyl-CoA molecules.
References
- 1. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
A Comparative Analysis: The Biological Activity of 3-Methylnonanedioyl-CoA Versus Linear Dicarboxylic Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Methylnonanedioyl-CoA, a branched-chain dicarboxylic acyl-CoA, and its linear counterparts. While direct experimental data for this compound is limited in current scientific literature, this document extrapolates from known principles of branched-chain and linear dicarboxylic acid metabolism to offer a comprehensive comparison. This includes an examination of their metabolic fates, potential interactions with key enzymes, and proposed experimental approaches for direct comparative analysis.
Introduction
Dicarboxylic acids (DCAs) are metabolites derived from the ω-oxidation of fatty acids.[1][2] They serve as alternative energy substrates and their metabolism is crucial in various physiological and pathological states.[3] Linear DCAs are known to undergo β-oxidation in both mitochondria and peroxisomes.[1][4] However, the introduction of a methyl branch, as seen in this compound, can significantly alter the molecule's interaction with metabolic enzymes and its overall biological impact. Understanding these differences is critical for research into metabolic disorders and for the development of novel therapeutic agents.
Metabolic Pathways: A Tale of Two Structures
The metabolism of dicarboxylic acyl-CoAs primarily involves β-oxidation, occurring in both mitochondria and peroxisomes. However, the structural difference between linear and branched-chain DCAs dictates their preferred catabolic route and efficiency.
Linear Dicarboxylic Acyl-CoAs:
Linear dicarboxylic acyl-CoAs are substrates for both mitochondrial and peroxisomal β-oxidation.[1][4] In mitochondria, enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) can act on these substrates.[5] The end products of the complete oxidation of even-chain linear dicarboxylic acids are acetyl-CoA and succinyl-CoA.
This compound (A Branched-Chain Dicarboxylic Acyl-CoA):
The presence of a methyl group at the 3-position (β-position) is expected to hinder the standard β-oxidation process. The initial dehydrogenation step, catalyzed by acyl-CoA dehydrogenases, may be sterically hindered. Consequently, this compound is likely preferentially metabolized through peroxisomal β-oxidation, which is known to handle branched-chain fatty acids.[1][2] It is also possible that an initial α-oxidation step is required to remove the methyl group before β-oxidation can proceed.
Figure 1. Proposed metabolic pathways for linear vs. branched-chain dicarboxylic acyl-CoAs.
Comparative Enzyme Kinetics: A Hypothesis
Direct kinetic data for this compound with key metabolic enzymes is not currently available. However, based on studies of other branched-chain substrates, we can hypothesize the kinetic parameters relative to linear dicarboxylic acyl-CoAs. For instance, studies on metazoan fatty acid synthase have shown a lower turnover number (kcat) for branched-chain extender substrates compared to their linear counterparts.[6][7]
Table 1: Hypothesized Comparative Enzyme Kinetics
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Rationale |
| Acyl-CoA Dehydrogenases (e.g., MCAD) | Linear Dicarboxylic Acyl-CoA | Lower | Higher | Likely a preferred substrate, with higher binding affinity and faster turnover. |
| This compound | Higher | Lower | The 3-methyl group may cause steric hindrance, reducing binding affinity and catalytic efficiency. | |
| Peroxisomal Acyl-CoA Oxidase (ACOX) | Linear Dicarboxylic Acyl-CoA | Moderate | Moderate | A known substrate for peroxisomal β-oxidation. |
| This compound | Potentially Lower | Lower | Peroxisomes are adapted for branched-chain substrates, possibly leading to higher affinity but slower processing. | |
| Carnitine Palmitoyltransferase I (CPT1) | Both | High | Low | Dicarboxylic acids are generally poor substrates for CPT1, bypassing the need for carnitine-dependent transport into mitochondria. |
Impact on Cellular Signaling
The accumulation of specific acyl-CoA species can have significant effects on cellular signaling pathways, often through allosteric regulation of enzymes or by influencing protein acylation.
Linear Dicarboxylic Acyl-CoAs: The end-product succinyl-CoA can enter the Krebs cycle, influencing cellular energy status. Anaplerotic effects have been reported.
This compound: If metabolism of this compound is inefficient, its accumulation could lead to several downstream effects:
-
Inhibition of Fatty Acid Oxidation: Accumulated branched-chain acyl-CoAs may inhibit key enzymes of fatty acid oxidation, such as acyl-CoA dehydrogenases, through product inhibition or allosteric mechanisms.
-
Mitochondrial Dysfunction: High levels of unusual acyl-CoAs can be toxic to mitochondria, potentially uncoupling oxidative phosphorylation or inhibiting respiratory chain complexes.[8]
-
Alteration of Gene Expression: Acyl-CoAs can influence gene expression by affecting the activity of transcription factors or through epigenetic modifications via protein acylation.
Figure 2. Hypothesized downstream consequences of inefficient this compound metabolism.
Proposed Experimental Protocols for Comparative Analysis
To directly compare the biological activity of this compound and linear dicarboxylic acyl-CoAs, a series of in vitro and cell-based assays are required.
Enzyme Kinetic Assays
Objective: To determine the kinetic parameters (Km and Vmax) of key metabolic enzymes with this compound and a linear counterpart (e.g., Nonanedioyl-CoA or Sebacoyl-CoA).
Enzymes to Test:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)
-
Carnitine Palmitoyltransferase I (CPT1)
Methodology:
-
Substrate Synthesis: Synthesize this compound and the corresponding linear dicarboxylic acyl-CoA. Radiolabeling ([¹⁴C] or [³H]) of the substrates will facilitate detection.
-
Enzyme Source: Use purified recombinant enzymes or isolated mitochondria/peroxisomes.
-
Assay Principle:
-
Acyl-CoA Dehydrogenase/Oxidase: A spectrophotometric assay can be used to measure the reduction of an electron acceptor (e.g., ferricenium hexafluorophosphate for dehydrogenases or monitoring H₂O₂ production for oxidases). Alternatively, a radiochemical assay can measure the formation of the enoyl-CoA product.
-
CPT1: A radiochemical assay measuring the formation of the corresponding acylcarnitine from radiolabeled acyl-CoA.
-
-
Data Analysis: Vary the substrate concentration and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cellular Metabolism and Toxicity Assays
Objective: To assess the impact of this compound and a linear dicarboxylic acid on cellular respiration, fatty acid oxidation, and cell viability.
Cell Lines:
-
Hepatocytes (e.g., HepG2)
-
Myoblasts (e.g., C2C12)
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of 3-methylnonanedioic acid and a linear dicarboxylic acid for different time points.
-
Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will provide insights into mitochondrial function and glycolysis.
-
Fatty Acid Oxidation: Treat cells with radiolabeled palmitate in the presence or absence of the dicarboxylic acids. Measure the production of radiolabeled CO₂ or acid-soluble metabolites to quantify the rate of fatty acid oxidation.
-
Cell Viability Assay: Use assays such as MTT or LDH release to assess cytotoxicity.
-
Metabolite Analysis: Employ LC-MS/MS to quantify the intracellular levels of this compound, linear dicarboxylic acyl-CoAs, and other key metabolic intermediates.[9][10]
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.nova.edu [scholars.nova.edu]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Dicarboxylic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of dicarboxylic acids (DCAs) is crucial for understanding various physiological and pathological processes. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as sensitivity, selectivity, sample throughput, and the specific dicarboxylic acids of interest. This guide provides an objective comparison of LC-MS and GC-MS methods for dicarboxylic acid analysis, supported by experimental data and detailed protocols.
Method Comparison at a Glance
Both LC-MS and GC-MS are robust techniques for the analysis of dicarboxylic acids. However, they differ fundamentally in their separation principles and sample requirements. A key distinction is the necessity of derivatization for GC-MS to increase the volatility of the otherwise non-volatile dicarboxylic acids. While derivatization can also be employed in LC-MS to enhance ionization and chromatographic retention, it is not always mandatory.
| Feature | LC-MS | GC-MS |
| Sample Volatility | Not required | Required (derivatization is mandatory) |
| Derivatization | Optional, but often used to improve sensitivity and retention. | Mandatory to increase volatility and thermal stability. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the derivatization step. |
| Sensitivity | High, can be significantly enhanced with derivatization.[1] | Very high, especially with selected ion monitoring (SIM). |
| Selectivity | Excellent, particularly with tandem MS (MS/MS). | Excellent, with characteristic fragmentation patterns. |
| Instrumentation Cost | High | Moderate to High |
| Ease of Use | Relatively straightforward operation. | Can be more complex due to derivatization and inlet parameter optimization. |
| Data Confidence | Very high due to molecular weight and fragmentation data. | Very high, with extensive spectral libraries available for identification. |
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of various dicarboxylic acids using both LC-MS and GC-MS methods. These values are indicative and can vary depending on the specific instrumentation, derivatization method, and sample matrix.
| Dicarboxylic Acid | Method | Derivatization Reagent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (RSD%) | Reference |
| C3-C9 DCAs | GC-MS | BSTFA (Silylation) | ≤ 2 ng/m³ | - | ≤ 10% | [2] |
| C3-C9 DCAs | GC-MS | BF3/alcohol (Esterification) | ≤ 4 ng/m³ | - | ≤ 15% | [2] |
| Methylmalonic Acid | LC-MS/MS | Butanolic HCl (Esterification) | 0.05 µmol/L | 0.1 µmol/L | ≤ 7.5% |
Experimental Protocols
Detailed methodologies for both LC-MS and GC-MS are crucial for reproducible and reliable results.
LC-MS Method: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This method is suitable for the sensitive quantification of a broad range of carboxylic acids.
1. Sample Preparation:
-
For biological fluids, perform protein precipitation by adding ice-cold acetonitrile (5 times the sample volume), followed by centrifugation.
-
Extract the dicarboxylic acids from the supernatant under acidic conditions using a suitable solvent.
2. Derivatization:
-
To 40 µL of the sample extract, add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in a 50/50 (v/v) acetonitrile/water solution.
-
Add 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution containing 6% pyridine (prepared in 50/50 v/v acetonitrile/water).
-
Incubate the mixture at 40°C for 30 minutes.
-
Dilute the reaction mixture to 1.4 mL with 50/50 (v/v) acetonitrile/water and centrifuge before injection.
3. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase is used to separate the derivatized dicarboxylic acids.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.
GC-MS Method: Derivatization by Silylation
Silylation is a common derivatization technique for GC-MS analysis of compounds with active hydrogens, such as carboxylic acids. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating agent.
1. Sample Preparation:
-
Extract dicarboxylic acids from the sample matrix. For aqueous samples, lyophilization (freeze-drying) to complete dryness is often required.
2. Derivatization (Silylation):
-
To the dried extract, add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine or acetonitrile).
-
Incubate the mixture at a controlled temperature (e.g., 70-80°C) for a defined period (e.g., 1-3 hours) to ensure complete derivatization.
3. GC-MS Conditions:
-
Injector: Split/splitless or programmable temperature vaporization (PTV) inlet.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the silylated derivatives based on their boiling points. A typical program might start at a lower temperature, ramp up to a high temperature, and hold for a period.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Experimental and Logical Workflows
To ensure clarity and reproducibility, the experimental and logical workflows are visualized below using the DOT language.
References
A Comparative Guide to the Enzyme Kinetics of Acyl-CoA Synthetase with Dicarboxylic Acids and Other Substrates
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data of Acyl-CoA Synthetase with Various Substrates
Acyl-CoA synthetases are a diverse family of enzymes that activate fatty acids and other carboxylic acids by converting them into their corresponding CoA thioesters.[1] This activation is a critical first step for their involvement in numerous metabolic pathways, including fatty acid metabolism and biosynthesis.[1] The substrate specificity of ACS can vary significantly, with different isoforms preferentially acting on short-chain, long-chain, or branched-chain fatty acids.[2][3] Some members of the ACS family are also known to activate dicarboxylic acids.[1]
The following table summarizes the kinetic parameters of various acyl-CoA synthetases with a selection of substrates to provide a baseline for comparison.
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |
| Clostridium thermoaceticum | Acetyl-CoA | 1500 | 2.5 | - | [4] |
| Clostridium thermoaceticum | Coenzyme A | 50 | 2.5 | - | [4] |
| Clostridium thermoaceticum | Propionyl-CoA | ~5000 | - | - | [4] |
| Gordonia sp. NB4-1Y (lACS) | Hexanoic acid | - | - | 5.39 | [5] |
| Gordonia sp. NB4-1Y (lACS) | 1:5 Fluorotelomer carboxylic acid | - | - | <0.02 | [5] |
| Murine (FATP1) | Palmitic acid (C16:0) | - | - | - | [3] |
| Murine (FATP1) | Lignoceric acid (C24:0) | - | - | - | [3] |
| Escherichia coli (EcACS) | Acetate | - | - | - | [6] |
| Escherichia coli (EcACS) | Propionate | - | - | - | [6] |
| Thermobifida fusca YX | Acetyl-CoA | - | - | - | [7] |
| Thermobifida fusca YX | Propionyl-CoA | - | - | - | [7] |
| Thermobifida fusca YX | Butyryl-CoA | - | - | - | [7] |
Note: The table is populated with representative data from the search results. A comprehensive literature survey would be required for a complete dataset.
Experimental Protocol for Determining Acyl-CoA Synthetase Kinetics
To determine the kinetic parameters of acyl-CoA synthetase with a novel substrate such as 3-Methylnonanedioic acid, a continuous spectrophotometric enzyme-coupled assay is a robust and widely used method.[5] This assay links the production of AMP from the acyl-CoA synthetase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified acyl-CoA synthetase
-
3-Methylnonanedioic acid (or other substrate of interest)
-
ATP (Adenosine 5'-triphosphate)
-
CoA (Coenzyme A)
-
PEP (Phosphoenolpyruvate)
-
Myokinase (MK)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
MgCl₂
-
DTT (Dithiothreitol)
-
Potassium phosphate buffer (pH 7.5)
-
UV-Vis Spectrophotometer
Assay Principle:
-
Acyl-CoA Synthetase: Carboxylic Acid + ATP + CoA → Acyl-CoA + AMP + PPi
-
Myokinase: AMP + ATP ⇌ 2 ADP
-
Pyruvate Kinase: ADP + PEP → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer (50 mM, pH 7.5), MgCl₂ (5 mM), PEP (3.0 mM), ATP (2.5 mM), CoA (1.5 mM), NADH (0.1 mM), DTT (1 mM), myokinase (10 units), pyruvate kinase (5 units), and lactate dehydrogenase (7.5 units).[5]
-
Enzyme Addition: Add a known concentration of purified acyl-CoA synthetase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate (3-Methylnonanedioic acid) at varying concentrations.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of the acyl-CoA synthetase reaction.
-
Kinetic Parameter Calculation: Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. The k_cat_ can be calculated by dividing V_max_ by the enzyme concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the kinetic parameters of acyl-CoA synthetase.
Caption: Experimental workflow for determining acyl-CoA synthetase kinetic parameters.
Signaling Pathways and Logical Relationships
The reaction catalyzed by acyl-CoA synthetase is a critical entry point into various metabolic pathways. The product, an acyl-CoA, can be directed towards beta-oxidation for energy production or serve as a building block for the synthesis of complex lipids. The following diagram illustrates this fundamental relationship.
Caption: Metabolic fate of acyl-CoA produced by acyl-CoA synthetase.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of the [3'-32P]coenzyme A/acetyl coenzyme A exchange catalyzed by a three-subunit form of the carbon monoxide dehydrogenase/acetyl-CoA synthase from Clostridium thermoaceticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
A Comparative Guide to the Metabolic Fate of Branched-Chain vs. Straight-Chain Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of branched-chain dicarboxylic acids (BCDAs) and straight-chain dicarboxylic acids (SCDAs). Understanding the distinct metabolic pathways of these molecules is crucial for research in metabolic disorders, drug development, and toxicology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.
Introduction
Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. They are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is impaired or overloaded. While straight-chain dicarboxylic acids have been extensively studied, the metabolic fate of their branched-chain counterparts is less well-characterized but of growing interest due to their association with certain metabolic disorders. This guide aims to provide a side-by-side comparison of their metabolism, highlighting key differences in their processing by cellular machinery.
Comparative Data on Dicarboxylic Acid Metabolism
The following tables summarize the available quantitative and qualitative data comparing the metabolism of SCDAs and BCDAs. Direct comparative quantitative data for BCDAs is limited in the literature; therefore, some information is inferred from studies on branched-chain fatty acids.
Table 1: Key Metabolic Differences between SCDAs and BCDAs
| Feature | Straight-Chain Dicarboxylic Acids (SCDAs) | Branched-Chain Dicarboxylic Acids (BCDAs) |
| Primary Site of Metabolism | Peroxisomes, with some mitochondrial contribution for medium-chains.[1][2] | Primarily peroxisomes.[3] |
| Primary Metabolic Pathway | β-oxidation.[2] | Primarily β-oxidation, may require preceding α-oxidation depending on branch position. |
| Key Enzymes | Acyl-CoA Oxidases (ACOX1), D-bifunctional protein (DBP), L-bifunctional protein (LBP), Sterol carrier protein X (SCPx), 3-ketoacyl-CoA thiolase, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) for mitochondrial pathway.[1][4] | Enzymes of β-oxidation, potentially phytanoyl-CoA hydroxylase for α-oxidation of certain structures.[3] |
| Metabolic End Products | Shorter-chain dicarboxylic acids (e.g., adipic, suberic), succinyl-CoA, acetyl-CoA.[2] | Shorter-chain BCDAs (e.g., 3-methyladipic acid), propionyl-CoA, acetyl-CoA.[3][5] |
| Entry into Krebs Cycle | Succinyl-CoA and acetyl-CoA.[2] | Propionyl-CoA (converted to succinyl-CoA) and acetyl-CoA. |
| Urinary Excretion | Excreted as shorter-chain DCAs, especially when fatty acid oxidation is high or impaired.[6][7] | Excreted as specific branched-chain metabolites (e.g., 3-methyladipic acid), particularly in metabolic disorders like Refsum disease.[5][8] |
Table 2: Substrate Specificity of Key Oxidative Enzymes
| Enzyme | Substrate Class | Relative Activity/Affinity | Reference |
| Peroxisomal Acyl-CoA Oxidase (ACOX1) | Straight-chain dicarboxylyl-CoAs | Activity decreases with shorter chain length; substrate inhibition observed. | [9] |
| Branched-chain dicarboxylyl-CoAs | Likely a substrate, but specific kinetic data is limited. | ||
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Straight-chain dicarboxylyl-CoAs | Active with C6 and C12 dicarboxylyl-CoAs. | [1] |
| Branched-chain dicarboxylyl-CoAs | Activity not well-characterized. |
Metabolic Pathways
The metabolism of both SCDAs and BCDAs primarily occurs in the peroxisome via β-oxidation, with some involvement of mitochondria for medium-chain SCDAs. The end products are then utilized in the Krebs cycle for energy production.
Straight-Chain Dicarboxylic Acid (SCDA) Metabolism
SCDAs are typically formed from the ω-oxidation of straight-chain fatty acids in the endoplasmic reticulum. They are then transported into peroxisomes where they undergo β-oxidation, a cyclical process that shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA. For even-chain SCDAs, this process can continue until succinyl-CoA is formed, which can then enter the Krebs cycle.
Branched-Chain Dicarboxylic Acid (BCDA) Metabolism
The metabolism of BCDAs is less defined but is thought to mirror that of branched-chain fatty acids. Depending on the position of the methyl branch, an initial α-oxidation step may be required before β-oxidation can proceed. The β-oxidation of BCDAs results in the formation of acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which enters the Krebs cycle. 3-Methyladipic acid is a known urinary metabolite of this pathway.[5][8]
Experimental Protocols
Protocol 1: In Vitro Comparison of SCDA and BCDA β-Oxidation Rates in Isolated Peroxisomes and Mitochondria
This protocol allows for the direct comparison of the β-oxidation rates of a selected SCDA and BCDA (e.g., adipic acid vs. 3-methyladipic acid) in isolated organelles.
1. Isolation of Peroxisomes and Mitochondria:
-
Isolate peroxisomes and mitochondria from rat liver tissue or cultured cells (e.g., HepG2) using differential centrifugation followed by density gradient centrifugation.[10][11][12] Several commercial kits are also available for this purpose.[10]
-
Assess the purity of the isolated fractions by measuring the activity of marker enzymes (e.g., catalase for peroxisomes and cytochrome c oxidase for mitochondria).[10]
2. β-Oxidation Assay:
-
The β-oxidation activity can be measured by monitoring the rate of oxygen consumption using a Seahorse XF Analyzer or a Clark-type oxygen electrode.[13][14] Alternatively, a radioactivity-based assay can be used.[15]
-
For the Seahorse assay, add the isolated organelles to the wells of a Seahorse XF plate.
-
Prepare substrate solutions containing either the SCDA or BCDA of interest, along with necessary cofactors (e.g., CoA, ATP, NAD+).
-
Inject the substrate solutions into the wells and monitor the oxygen consumption rate (OCR).
-
To distinguish between peroxisomal and mitochondrial oxidation, specific inhibitors can be used. For example, etomoxir can inhibit mitochondrial carnitine palmitoyltransferase I.[15]
3. Data Analysis:
-
Calculate the rate of β-oxidation for each substrate in both peroxisomal and mitochondrial fractions.
-
Compare the rates to determine the relative preference of each organelle for SCDAs versus BCDAs.
Protocol 2: Urinary Metabolite Profiling Following Administration of SCDAs and BCDAs
This in vivo protocol allows for the identification and quantification of the metabolic products of SCDAs and BCDAs excreted in urine.
1. Animal Studies:
-
Administer a specific SCDA or BCDA to laboratory animals (e.g., mice or rats) via oral gavage or intraperitoneal injection.
-
House the animals in metabolic cages to allow for the collection of urine over a specified time period (e.g., 24-48 hours).
2. Sample Preparation:
-
Acidify the collected urine samples and extract the organic acids using a solvent such as diethyl ether or ethyl acetate.[16][17]
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the dried extracts to make the analytes volatile for gas chromatography. Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]
3. GC-MS Analysis:
-
Analyze the derivatized samples using gas chromatography-mass spectrometry (GC-MS).[16]
-
Identify the metabolites based on their mass spectra and retention times by comparing them to a library of known compounds.
-
Quantify the metabolites using an internal standard.
4. Data Analysis:
-
Compare the urinary metabolite profiles of animals administered with SCDAs versus BCDAs.
-
Identify unique metabolites and quantify the differences in the excretion of common metabolites.
Conclusion
The metabolic fates of straight-chain and branched-chain dicarboxylic acids exhibit notable differences, primarily dictated by their chemical structures. While both are predominantly metabolized in peroxisomes via β-oxidation, the presence of a methyl branch in BCDAs can necessitate additional enzymatic steps and results in different end products, such as propionyl-CoA. The available data suggest that the metabolic efficiency and the extent of mitochondrial involvement may also differ between these two classes of molecules. Further research, particularly direct comparative studies employing the protocols outlined in this guide, is needed to fully elucidate the quantitative differences in their metabolism and to understand their physiological and pathological implications.
References
- 1. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 3-Methyladipic acid (HMDB0000555) [hmdb.ca]
- 6. Adipic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The large-scale separation of peroxisomes, mitochondria, and lysosomes from the livers of rats injected with triton WR-1339. Improved isolation procedures, automated analysis, biochemical and morphological properties of fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]
- 13. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 3-Methylnonanedioyl-CoA as a Biomarker: A Review of Currently Available Scientific Literature
To our valued audience of researchers, scientists, and drug development professionals, the purpose of this guide is to provide an objective comparison of 3-Methylnonanedioyl-CoA's performance as a biomarker against other alternatives, supported by experimental data. However, a comprehensive review of the current scientific literature reveals a significant lack of available data specifically on the validation of this compound as a biomarker in patient samples.
At present, there are no published studies that directly investigate the clinical utility of this compound for any specific disease. Consequently, the core requirements for a comparison guide—quantitative performance data and detailed experimental protocols from patient sample analysis—cannot be fulfilled.
The Context of Dicarboxylic Acids in Metabolic Disorders
While information on this compound is not available, it is pertinent to discuss the broader class of molecules to which it belongs: dicarboxylic acids. Dicarboxylic acids are known to be products of fatty acid metabolism, particularly when the primary pathway of β-oxidation is impaired. Under normal physiological conditions, fatty acids are broken down in the mitochondria to produce energy. However, in certain inherited metabolic disorders, known as fatty acid oxidation (FAO) disorders, this process is defective.
In individuals with FAO disorders, an alternative metabolic pathway called ω-oxidation becomes more active. This pathway results in the production of dicarboxylic acids, which are then excreted in the urine. The presence of elevated levels of specific dicarboxylic acids in urine (dicarboxylic aciduria) is a key indicator used in the diagnosis of these conditions.
Potential Metabolic Origin of this compound
The structure of this compound—a nine-carbon dicarboxylic acid with a methyl group at the third position—suggests it is likely a metabolite derived from the breakdown of a branched-chain fatty acid. The metabolic pathway for such a molecule would involve initial oxidation at the omega (ω) end of the parent fatty acid to create a dicarboxylic acid, followed by subsequent rounds of β-oxidation. A defect in a specific enzyme within this pathway could theoretically lead to the accumulation of this compound.
The following diagram illustrates a generalized pathway for the formation of a dicarboxylic acid from a fatty acid and its subsequent metabolism.
Comparison with Established Biomarkers for FAO Disorders
In the absence of data for this compound, we can compare the concept of using a specific dicarboxylic acid-CoA as a biomarker to the established biomarkers for FAO disorders. The current standard for diagnosing these disorders involves analyzing acylcarnitines and urinary organic acids (which includes free dicarboxylic acids).
| Biomarker Class | Analyte Type | Sample Type | Utility |
| Acylcarnitines | Carnitine esters of fatty acids | Blood spot, Plasma | Primary screening markers for many FAO disorders. The chain length of the acylcarnitine can point to the specific enzyme deficiency. |
| Urinary Organic Acids | Free organic acids, including dicarboxylic acids | Urine | Confirmatory testing and monitoring. The pattern of excreted dicarboxylic acids can be diagnostic. |
| Hypothetical: this compound | CoA ester of a dicarboxylic acid | Blood, Tissue | Currently unknown. Would require development of specific and sensitive analytical methods. Its clinical relevance is yet to be established. |
Future Research Directions
To validate this compound as a potential biomarker, the following steps would be necessary, as illustrated in the workflow below.
Conclusion
While the theoretical basis for the existence of this compound as a metabolite of a branched-chain fatty acid is plausible, there is currently no scientific literature to support its use as a clinical biomarker. The scientific community has not yet identified a specific disease associated with this metabolite, nor have analytical methods for its detection in patient samples been published. As such, a comparison guide on its validation cannot be provided at this time. Further foundational research is required to determine if this compound has any clinical relevance. We will continue to monitor the scientific literature and will update this guidance should new information become available.
A Comparative Guide to the Quantification of 3-Methylnonanedioyl-CoA: Evaluating Reproducibility and Accuracy
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of metabolic intermediates is paramount. 3-Methylnonanedioyl-CoA, a dicarboxylic acyl-coenzyme A, plays a role in certain metabolic pathways, and its accurate measurement is crucial for understanding disease mechanisms and therapeutic interventions. This guide provides a comparative overview of potential high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound, focusing on their reproducibility and accuracy.
Due to the limited availability of literature specifically detailing the quantification of this compound, this guide draws upon established methods for structurally related molecules: dicarboxylic acids (DCAs) and other acyl-CoAs. The performance metrics presented are extrapolated from these validated methods and serve as a robust reference for developing a quantitative assay for this compound.
Performance Comparison of Quantification Methods
The following table summarizes the anticipated performance of two distinct LC-MS/MS-based strategies for quantifying this compound. The first approach involves derivatization of the dicarboxylic acid moiety, while the second focuses on the direct analysis of the acyl-CoA molecule.
| Performance Metric | Method A: LC-MS/MS with Derivatization of Dicarboxylic Acid | Method B: Direct LC-MS/MS of Acyl-CoA |
| Limit of Detection (LOD) | fg levels (estimated)[1] | 2 - 133 nM[2] |
| Limit of Quantification (LOQ) | fg levels (estimated)[1] | 2 - 133 nM[2] |
| **Linearity (R²) ** | >0.99 (typical for derivatization methods) | >0.99[2] |
| Precision (CV%) | ≤7.5%[3][4] | 5 - 11%[5][6] |
| Accuracy (Recovery %) | 80 - 114% (spiked samples)[2] | 80 - 114% (spiked samples)[2] |
Visualizing the Quantification Workflow
A general workflow for the quantification of this compound using LC-MS/MS is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: A generalized workflow for the quantification of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on established methods for similar analytes and can be adapted for this compound.
Method A: LC-MS/MS with Derivatization of the Dicarboxylic Acid Moiety
This method enhances the sensitivity of dicarboxylic acid detection through chemical derivatization, which improves ionization efficiency.[1]
1. Sample Preparation:
- Protein Precipitation: To remove proteins, add a suitable organic solvent (e.g., acetonitrile) to the biological sample, vortex, and centrifuge.
- Extraction: Extract the dicarboxylic acids from the supernatant using a solvent like acidified ethyl acetate.[1]
- Derivatization: Derivatize the extracted dicarboxylic acids to enhance their detection in positive ion mode. A common reagent is dimethylaminophenacyl bromide (DmPABr).[1]
2. LC-MS/MS Analysis:
- Chromatography: Perform chromatographic separation on a C18 reversed-phase column.
- Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the derivatized analyte.
Method B: Direct LC-MS/MS of Acyl-CoA
This method allows for the direct quantification of the intact acyl-CoA molecule.
1. Sample Preparation:
- Extraction: Extract acyl-CoAs from tissue or cell samples using an acidic extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water).[5][6][7]
- Isolation: Isolate the acyl-CoAs using a reversed-phase solid-phase extraction (SPE) column.[5][6]
2. LC-MS/MS Analysis:
- Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using an ion-pairing agent (e.g., ammonium acetate) in the mobile phase.[7]
- Mass Spectrometry: Operate the tandem mass spectrometer in positive ion mode, utilizing MRM to monitor for the specific precursor and product ions of this compound.[2]
Signaling Pathway and Logical Relationships
The accurate quantification of this compound is critical for understanding its role in metabolic pathways. The diagram below illustrates a hypothetical relationship where an enzyme's activity influences the level of this compound, which in turn may affect downstream cellular processes.
Caption: Hypothetical metabolic pathway involving this compound.
Conclusion
Both derivatization-based and direct analysis LC-MS/MS methods offer high sensitivity, precision, and accuracy for the quantification of dicarboxylic acids and acyl-CoAs. The choice of method for this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The derivatization approach may offer lower limits of detection, while the direct method provides a more straightforward sample preparation protocol. Proper method validation, including the use of stable isotope-labeled internal standards, is crucial for ensuring the reproducibility and accuracy of the obtained quantitative data.
References
- 1. longdom.org [longdom.org]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
A Functional Comparison of 3-Methylnonanedioyl-CoA with Other Endogenous Acyl-CoAs: A Guide for Researchers
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. Their diverse chemical structures, ranging from simple two-carbon acetyl-CoAs to long-chain fatty acyl-CoAs, dictate their specific metabolic fates and functional roles. This guide provides a comparative analysis of the hypothetical molecule 3-Methylnonanedioyl-CoA alongside other well-characterized endogenous acyl-CoAs.
Due to the limited direct experimental data available for this compound, its metabolic functions are inferred based on its structural characteristics as a C10 dicarboxylic acid with a methyl branch. This comparison focuses on its predicted metabolic pathway and contrasts it with representative straight-chain monocarboxylic, dicarboxylic, and other branched-chain acyl-CoAs. We will delve into their respective metabolic pathways, key enzymatic players, and functional implications, supported by available experimental data and detailed methodologies.
Comparative Overview of Acyl-CoA Metabolism
The metabolic processing of acyl-CoAs is highly dependent on their chemical structure, particularly their chain length, degree of saturation, and the presence of branches or additional functional groups. Below is a summary of the key metabolic pathways for different classes of acyl-CoAs.
| Acyl-CoA Class | Example(s) | Primary Metabolic Pathway(s) | Cellular Localization | Key Metabolic Products | Primary Function(s) |
| Straight-Chain Monocarboxylic Acyl-CoA | Palmitoyl-CoA (C16:0) | Mitochondrial β-oxidation | Mitochondria | Acetyl-CoA, NADH, FADH2 | Energy production, biosynthesis of ketone bodies and steroids |
| Dicarboxylic Acyl-CoA | Dodecanedioyl-CoA (C12) | Peroxisomal β-oxidation, Mitochondrial β-oxidation | Peroxisomes, Mitochondria | Acetyl-CoA, Succinyl-CoA | Anaplerosis of the TCA cycle, energy production |
| Branched-Chain Acyl-CoA | Isovaleryl-CoA | Branched-chain amino acid catabolism pathway | Mitochondria | Acetyl-CoA, Propionyl-CoA | Catabolism of essential amino acids, energy production |
| Hypothetical this compound | This compound (C10, dicarboxylic, branched) | Predicted: Peroxisomal and/or Mitochondrial β-oxidation with specialized enzymes | Peroxisomes, Mitochondria | Predicted: Acetyl-CoA, Propionyl-CoA, Succinyl-CoA | Predicted: Anaplerosis, energy production |
Metabolic Pathways and Key Enzymes
Straight-Chain Monocarboxylic Acyl-CoAs (e.g., Palmitoyl-CoA)
The primary catabolic route for straight-chain fatty acyl-CoAs is mitochondrial β-oxidation. This process involves a cycle of four enzymatic reactions that sequentially shorten the acyl chain by two carbons, releasing acetyl-CoA in each cycle.
-
Activation: Long-chain fatty acids are first activated to their CoA thioesters by acyl-CoA synthetases (ACS) on the outer mitochondrial membrane.
-
Transport: Long-chain acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle, a process involving carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[1][2][3][4]
-
β-Oxidation Cascade:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond. There are several chain-length specific dehydrogenases (VLCAD, LCAD, MCAD, SCAD).[5][6][7]
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves the chain, releasing acetyl-CoA and a shortened acyl-CoA.
-
Dicarboxylic Acyl-CoAs (e.g., Dodecanedioyl-CoA)
Dicarboxylic acids are typically formed via ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. Their subsequent catabolism primarily occurs through β-oxidation in peroxisomes, although mitochondria can also contribute.[8][9][10]
-
Activation: Dicarboxylic acids are activated to their CoA esters by specific dicarboxylyl-CoA synthetases, which are thought to be located in the microsomal fraction.[11] Some long-chain acyl-CoA synthetases may also have activity towards dicarboxylic acids.[8]
-
Peroxisomal β-Oxidation:
-
Oxidation: Acyl-CoA oxidase (ACOX) catalyzes the first step, producing H₂O₂. ACOX1 is a key enzyme for long-chain dicarboxylic acids.[8][10]
-
Hydration and Dehydrogenation: These steps are carried out by a bifunctional or multifunctional protein (L-bifunctional protein, D-bifunctional protein).[12]
-
Thiolysis: Peroxisomal thiolase cleaves the chain.
-
-
Products: Peroxisomal β-oxidation of dicarboxylic acyl-CoAs yields acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA, ultimately leading to the formation of succinyl-CoA (from odd-chain dicarboxylic acids) or adipyl-CoA.[8] Succinyl-CoA is a key anaplerotic substrate for the TCA cycle.[13][14][15][16][17]
Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA)
Branched-chain acyl-CoAs are primarily derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. Their degradation occurs in the mitochondria and requires specific enzymes to handle the methyl branches.[18]
-
Formation: BCAAs undergo transamination followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex to form their respective acyl-CoA derivatives.
-
Specific Dehydrogenases: The subsequent dehydrogenation is catalyzed by specific acyl-CoA dehydrogenases, such as isovaleryl-CoA dehydrogenase for leucine catabolism and short/branched-chain acyl-CoA dehydrogenase (SBCAD) for isoleucine catabolism.[8][19]
-
Metabolic Fate: The end products of BCAA catabolism vary:
-
Leucine catabolism yields acetyl-CoA and acetoacetate.
-
Isoleucine catabolism yields acetyl-CoA and propionyl-CoA.
-
Valine catabolism yields propionyl-CoA.
-
-
Propionyl-CoA Metabolism: Propionyl-CoA is converted to succinyl-CoA in a three-step process involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, the last of which requires vitamin B12.[15]
Hypothetical Metabolism of this compound
Based on its structure, the metabolism of this compound would likely involve a combination of the pathways for dicarboxylic and branched-chain acyl-CoAs.
-
Activation and Transport: It would first need to be activated to its CoA ester. Its transport into peroxisomes or mitochondria would likely follow the routes for other dicarboxylic acids.
-
β-Oxidation: The β-oxidation of this compound would proceed from the α-carboxyl end. The methyl group at the β-position would block the standard β-oxidation cycle. This would necessitate the involvement of enzymes similar to those in the catabolism of branched-chain fatty acids. The degradation would likely yield a combination of acetyl-CoA, propionyl-CoA (from the methyl-branched end), and ultimately succinyl-CoA from the dicarboxylic nature of the molecule. The initial steps are more likely to occur in peroxisomes, which are known to handle branched-chain and dicarboxylic acids.[8][20][21]
Quantitative Functional Comparison
Quantitative data on enzyme kinetics provides insight into the efficiency and substrate preference of metabolic pathways. The following table summarizes available kinetic data for key enzymes involved in the metabolism of different acyl-CoA classes. Data for this compound is not available and would require experimental determination.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |
| Acyl-CoA Dehydrogenase | |||||
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8) | Human | 2.5 | 10.2 | FASEB J. (1992) 6, 2444-9 |
| MCAD | Dodecanedioyl-CoA (C12) | Human Recombinant | ~5 | ~1.5 | BBRC (2020) 527, 162-166[9][22][23] |
| Acyl-CoA Synthetase | |||||
| Dicarboxylyl-CoA Synthetase | Dodecanedioic acid (C12) | Rat Liver Microsomes | 100 | 0.2 (µmol/min/g liver) | J. Biol. Chem. (1985) 260, 10966-70[11] |
| Long-Chain Acyl-CoA Synthetase 1 (ACSL1) | Palmitic Acid (C16) | Rat Liver Mitochondria | 4.0 | 2.7 | J. Lipid Res. (2001) 42, 1403-9 |
| Thiolase | |||||
| Mitochondrial Acetoacetyl-CoA Thiolase | Acetoacetyl-CoA | Bovine Liver | 28 | 160 | J. Biol. Chem. (1985) 260, 1689-95 |
Note: The kinetic parameters can vary significantly based on the experimental conditions.
Experimental Protocols
The functional characterization of acyl-CoAs relies on a variety of experimental techniques to measure enzyme activity, identify and quantify metabolites, and trace metabolic pathways.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay is crucial for determining the activity of enzymes that catalyze the first step of β-oxidation.
Principle: The activity of ACADs is measured by monitoring the reduction of an electron acceptor. The physiological electron acceptor is the electron transfer flavoprotein (ETF). The reduction of ETF can be monitored by the decrease in its intrinsic fluorescence.[24] Alternatively, artificial electron acceptors like ferricenium hexafluorophosphate can be used in a spectrophotometric assay.[25]
Methodology (ETF Fluorescence Reduction Assay): [24][26]
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, the acyl-CoA substrate of interest, and purified ETF.
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by oxygen. This can be achieved by purging the reaction mixture with argon or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase).
-
Initiation: The reaction is initiated by the addition of the ACAD enzyme or a cell/tissue homogenate containing the enzyme.
-
Measurement: The decrease in ETF fluorescence is monitored over time using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.
-
Calculation: The rate of fluorescence decrease is proportional to the ACAD activity.
Acyl-CoA Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This powerful analytical technique allows for the identification and quantification of a wide range of acyl-CoA species in biological samples.
Principle: Acyl-CoAs are extracted from cells or tissues, separated based on their physicochemical properties using liquid chromatography, and then detected and quantified by mass spectrometry.
Methodology: [27]
-
Sample Preparation and Extraction:
-
Rapidly quench metabolic activity, often using liquid nitrogen.
-
Extract acyl-CoAs using a solvent system, typically an acidic organic solvent mixture (e.g., acetonitrile/methanol/water with formic acid), to precipitate proteins and solubilize the acyl-CoAs.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
LC Separation:
-
Employ reversed-phase chromatography to separate acyl-CoAs based on the hydrophobicity of their acyl chains. Longer and more saturated chains will have longer retention times.
-
-
MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) for specific detection and quantification using methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). A common transition is the fragmentation of the precursor ion to the CoA-specific fragment ion (m/z 428).
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of authentic acyl-CoA standards.
-
Include stable isotope-labeled internal standards to correct for extraction and matrix effects.
-
Conclusion
While this compound remains a hypothetical molecule in the context of well-established endogenous metabolites, its predicted metabolic fate provides a valuable case study for understanding the intricate interplay of different fatty acid oxidation pathways. Its structure suggests a complex catabolism involving enzymes from both dicarboxylic and branched-chain fatty acid degradation pathways, ultimately feeding into the TCA cycle through the production of acetyl-CoA, propionyl-CoA, and succinyl-CoA. This dual functionality highlights its potential role in both energy production and anaplerosis.
Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the metabolism and physiological significance of this compound and other novel acyl-CoA species. Such studies will undoubtedly deepen our understanding of the metabolic flexibility of the cell and may reveal new therapeutic targets for metabolic disorders.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 4. youtube.com [youtube.com]
- 5. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation | springermedizin.de [springermedizin.de]
- 7. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Succinyl-CoA Synthetase Dysfunction as a Mechanism of Mitochondrial Encephalomyopathy: More than Just an Oxidative Energy Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Succinyl-CoA:acetate CoA-transferase functioning in the oxidative tricarboxylic acid cycle in Desulfurella acetivorans [frontiersin.org]
- 15. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 16. Succinyl-CoA Synthetase is a Phosphate Target for the Activation of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proteopedia.org [proteopedia.org]
- 18. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PathWhiz [smpdb.ca]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Engineering the Specificity of Acetyl-CoA Synthetase for Diverse Acyl-CoA Thioester Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methylnonanedioyl-CoA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like 3-Methylnonanedioyl-CoA are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and maintains compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protective Gear | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To prevent eye contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized biochemicals, falls under the general guidelines for laboratory chemical waste.[2][3][4] Improper disposal, such as pouring chemicals down the drain, is prohibited and can lead to significant environmental harm and regulatory penalties.[2][3]
Step 1: Waste Identification and Classification
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a reaction mixture.
-
Identify Hazards: While not classified as acutely toxic (P-listed), treat all chemical waste as hazardous.[5] Note any other hazardous components in the waste mixture, such as flammable solvents or corrosive substances.[3]
Step 2: Waste Segregation and Collection
-
Separate Waste Streams: Do not mix this compound waste with incompatible materials.[5] It should be collected in a designated container for non-halogenated organic waste unless it is in an aqueous solution with no other hazardous components.
-
Use Appropriate Containers: Collect the waste in a chemically compatible container that is in good condition and has a secure, leak-proof lid.[5] Plastic containers are often preferred.[3]
Step 3: Labeling and Storage
-
Properly Label Containers: Clearly label the waste container with the full chemical name "this compound" and any other constituents of the mixture.[2][6] The label should also include hazard pictograms if applicable.
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be at or near the point of waste generation.[3]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or in accordance with your institution's policies, contact your EHS office to arrange for a pickup.[2][3]
-
Complete Disposal Forms: Fill out any required hazardous waste disposal forms accurately, providing a complete description of the chemical waste.[2]
Step 5: Disposal of Empty Containers
-
Non-Acutely Toxic Containers: For containers that held this compound, if not considered acutely toxic, triple rinse with a suitable solvent (e.g., water or ethanol).[6]
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: After triple rinsing and removing or defacing the label, the container may be disposed of in the appropriate glass or plastic recycling bin.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylnonanedioyl-CoA
Essential safety protocols and logistical plans are critical for the secure and effective handling of novel biochemicals like 3-Methylnonanedioyl-CoA. This guide provides an in-depth operational framework, including personal protective equipment (PPE) requirements, step-by-step handling procedures, and a thorough disposal plan to ensure the safety of researchers and the integrity of experimental outcomes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Provides primary protection against splashes and aerosols. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Double Nitrile Gloves | Wearing two pairs of gloves provides an extra layer of protection against potential chemical permeation. The outer glove should be removed immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects against splashes and potential ignition sources. Should be fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Recommended, particularly when handling the compound as a powder or when generating aerosols, to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a procedural guide from receipt of the compound to its use in experiments.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps, such as needles or glass pipettes, must be disposed of in a designated sharps container.
Decontamination:
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by soaking in a suitable laboratory disinfectant or by following established institutional protocols for the decontamination of biochemicals.[1][2][3][4][5]
-
Work Surfaces: All work surfaces should be thoroughly cleaned and decontaminated at the end of each procedure.
Final Disposal:
All collected waste must be disposed of through the institution's hazardous waste management program. Ensure that all waste containers are properly sealed and labeled with the contents and associated hazards.
Emergency Procedures: Preparedness for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
For any significant spill, evacuate the area and follow your institution's emergency spill response procedures.[6][7][8]
Caption: Decision-making process for PPE selection.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. research.wayne.edu [research.wayne.edu]
- 3. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 4. polarlabprojects.com [polarlabprojects.com]
- 5. A Quick Guide to Lab Equipment Decontamination - SEPS Services [sepsservices.com]
- 6. twu.edu [twu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
